molecular formula C48H84NO8P B1261689 SDPC

SDPC

货号: B1261689
分子量: 834.2 g/mol
InChI 键: FAUYAENFVCNTAL-PFFNLMTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:6 in which the acyl groups at positions 1 and 2 are octadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

属性

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYAENFVCNTAL-PFFNLMTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335920
Record name 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

834.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008057
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59403-52-0
Record name 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a specialized phospholipid of significant interest in various research and development fields.

Core Structure and Chemical Identity

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) is a phosphatidylcholine molecule characterized by a specific arrangement of fatty acid chains on the glycerol backbone.[1][2] The sn-1 position is esterified with stearic acid, a saturated 18-carbon fatty acid, while the sn-2 position is occupied by docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid with six double bonds.[2] This unique asymmetric structure, combining a saturated and a highly unsaturated fatty acid, imparts distinct physicochemical properties to this compound, influencing its behavior in lipid bilayers and its potential applications.[3]

The structure of this compound consists of a hydrophilic phosphocholine head group and a hydrophobic tail composed of the two distinct fatty acid chains. This amphipathic nature drives its self-assembly into bilayer structures in aqueous environments, forming the basis for liposomes and other lipid-based nanoparticles.

Below is a diagram illustrating the molecular structure of this compound.

SDPC_Structure cluster_head Hydrophilic Head Group cluster_tail Hydrophobic Tail Phosphate Phosphate (PO4) Glycerol_Head Glycerol (C3H5O3) Phosphate->Glycerol_Head Choline Choline (N(CH3)3+) Choline->Phosphate Glycerol_Tail Glycerol Backbone Stearic_Acid sn-1: Stearic Acid (C18:0, saturated) DHA sn-2: Docosahexaenoic Acid (DHA) (C22:6, polyunsaturated) Glycerol_Tail->Stearic_Acid Glycerol_Tail->DHA

Figure 1: Molecular structure of this compound.

Physicochemical Properties

The distinct fatty acid composition of this compound significantly influences its physical and chemical properties. A summary of key quantitative data is presented in the table below.

PropertyValueReference
Full Chemical Name 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine[1][2]
Synonyms This compound, PC(18:0/22:6), DHA-PC[1][2]
CAS Number 59403-52-0[1][2]
Molecular Formula C48H84NO8P[1][4]
Molecular Weight 834.16 g/mol [1]
Transition Temperature (Tm) -9.0 °C
Critical Micelle Concentration (CMC) Data not readily available. Typically very low for long-chain phospholipids.
Aqueous Solubility Very low. Forms vesicles in aqueous solutions.[5][6]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound (General Approach)

Principle: A 1,3-specific lipase can be used to synthesize 1-stearoyl-sn-glycerol. Subsequent chemical or enzymatic acylation at the sn-2 position with docosahexaenoic acid, followed by phosphorylation and head group attachment, would yield this compound.

The following diagram outlines a plausible chemo-enzymatic synthesis workflow.

SDPC_Synthesis_Workflow cluster_step1 Step 1: Selective Acylation at sn-1 cluster_step2 Step 2: Acylation at sn-2 cluster_step3 Step 3: Phosphorylation and Head Group Attachment Glycerol Glycerol Lipase 1,3-Specific Lipase Glycerol->Lipase StearicAcid Stearic Acid StearicAcid->Lipase MonoacylGlycerol 1-Stearoyl-sn-glycerol Lipase->MonoacylGlycerol Esterification DiacylGlycerol 1-Stearoyl-2-docosahexaenoyl-sn-glycerol MonoacylGlycerol->DiacylGlycerol Chemical or Enzymatic Acylation DHA Docosahexaenoic Acid (DHA) (activated) DHA->DiacylGlycerol This compound This compound DiacylGlycerol->this compound Phosphorylation & Head Group Attachment PhosphocholineSource Phosphocholine Source PhosphocholineSource->this compound

Figure 2: General chemo-enzymatic synthesis workflow for this compound.
Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes with a controlled size distribution.[12][13][14][15][16]

Materials:

  • This compound phospholipid

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound (and cholesterol, if used) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Agitate the flask by gentle swirling or vortexing above the transition temperature of the lipid mixture to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the resulting liposome suspension at 4°C. For long-term storage, the stability should be assessed.

The following diagram illustrates the workflow for liposome preparation.

Liposome_Preparation_Workflow Start Dissolve this compound in Organic Solvent Film Form Thin Lipid Film (Rotary Evaporation) Start->Film Hydration Hydrate Film with Aqueous Buffer Film->Hydration MLVs Formation of Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membrane MLVs->Extrusion LUVs Formation of Large Unilamellar Vesicles (LUVs) Extrusion->LUVs Characterization Characterization LUVs->Characterization

Figure 3: Workflow for this compound liposome preparation.
Characterization of this compound Liposomes

3.3.1. Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[17][18][19][20][21] It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the liposomes.

Protocol:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • Analyze the resulting correlation function to obtain the size distribution (Z-average, polydispersity index) and, if applicable, the zeta potential.

3.3.2. Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the lipid bilayer, such as the main phase transition temperature (Tm).[22][23][24][25] This information is crucial for understanding the physical state (gel or liquid crystalline) of the liposome membrane at a given temperature.

Protocol:

  • Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan (containing buffer) into the DSC instrument.

  • Run a temperature scan over the range of interest, including the expected Tm of this compound.

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition.

Signaling Pathways and Applications

This compound and other omega-3 fatty acid-containing phospholipids are subjects of interest for their potential roles in various cellular processes and their applications in drug delivery.

Potential Involvement in Signaling

The docosahexaenoic acid (DHA) moiety of this compound is a precursor to various signaling molecules. While direct signaling pathways initiated by this compound are not extensively detailed, its components can influence cellular signaling. For instance, DHA-containing phospholipids have been shown to modulate the activity of membrane-associated proteins and can be a source of bioactive lipid mediators. Research has suggested that DHA-enriched phosphatidylcholine can exert anti-angiogenic effects by activating PPARγ and modulating the VEGFR2/Ras/ERK pathway.[1]

The diagram below depicts a simplified representation of a potential signaling pathway influenced by DHA released from phospholipids.

Signaling_Pathway SDPC_Membrane This compound in Cell Membrane PLA2 Phospholipase A2 (PLA2) SDPC_Membrane->PLA2 DHA_Free Free DHA PLA2->DHA_Free Hydrolysis PPARg PPARγ Activation DHA_Free->PPARg VEGFR2 VEGFR2/Ras/ERK Pathway Modulation DHA_Free->VEGFR2 Angiogenesis Inhibition of Angiogenesis PPARg->Angiogenesis VEGFR2->Angiogenesis

Figure 4: Potential signaling influence of DHA from this compound.
Applications in Drug Delivery

The unique properties of this compound make it a candidate for advanced drug delivery systems. The high degree of unsaturation in the DHA chain can influence membrane fluidity and permeability, which can be advantageous for controlling drug release.[3] Liposomes formulated with this compound can encapsulate both hydrophilic and lipophilic drugs and can be further modified for targeted delivery.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a specialized phospholipid with distinct structural and physicochemical properties. Its unique combination of a saturated and a highly polyunsaturated fatty acid chain makes it a valuable tool for researchers in membrane biophysics, cell signaling, and drug delivery. While specific quantitative data for some of its properties, like CMC, are not widely published, its behavior can be inferred from the properties of similar long-chain phospholipids. The experimental protocols provided in this guide, though general, offer a solid foundation for the synthesis, preparation, and characterization of this compound and this compound-containing systems, enabling further exploration of its potential in scientific and therapeutic applications.

References

The Role of Stearoyl-Dihydrosphingomyelin Phosphocholine (SDPC) in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Stearoyl-Dihydrosphingomyelin Phosphocholine (SDPC) in the context of advanced drug delivery systems. By leveraging its unique structural properties, this compound serves as a key component in the formulation of stable, long-circulating, and stimulus-responsive liposomes for targeted therapeutic delivery.

Core Concept: The Strategic Role of this compound in Liposomal Formulations

N-stearoyl-D-erythro-sphingosylphosphorylcholine (this compound) is a fully saturated sphingomyelin derivative that offers significant advantages in liposomal drug delivery. Its primary role is to enhance the stability and in vivo circulation time of liposomes. While not inherently pH-sensitive, this compound is a critical structural component in pH-responsive formulations, where it is combined with fusogenic lipids to enable triggered drug release in acidic microenvironments, such as tumors and endosomes.

The saturated stearoyl acyl chain and the dihydrosphingomyelin backbone of this compound contribute to a highly ordered and rigid lipid bilayer. This reduces drug leakage during circulation and minimizes uptake by the reticuloendothelial system (RES), thereby prolonging the systemic circulation time of the liposomal carrier.

Mechanism of Action: A Two-Fold Approach to Drug Delivery

The mechanism of action of this compound-containing liposomes in drug delivery, particularly in pH-sensitive formulations, is a synergistic interplay between structural stability and triggered release.

2.1. Enhanced Stability and Prolonged Circulation:

Liposomes formulated with this compound and cholesterol exhibit superior drug retention and longer circulation half-lives compared to those made with conventional phospholipids like DSPC.[1] The rigid and tightly packed nature of the this compound/cholesterol bilayer minimizes premature drug leakage and reduces the binding of opsonins, proteins that mark liposomes for clearance by the immune system. This "stealth" characteristic is crucial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.

2.2. pH-Triggered Drug Release and Endosomal Escape:

To achieve site-specific drug release, this compound is formulated with pH-sensitive components, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS). At physiological pH (7.4), the liposome remains stable. However, upon internalization by cells into endosomes, the acidic environment (pH 5.5-6.5) triggers a conformational change in the pH-sensitive lipids.

DOPE, a cone-shaped lipid, has a propensity to form a non-bilayer hexagonal (HII) phase, which is destabilizing to the liposomal membrane.[1][2] CHEMS, a weakly acidic amphiphile, is negatively charged at neutral pH and stabilizes the bilayer structure. In the acidic environment of the endosome, CHEMS becomes protonated and loses its charge, disrupting the bilayer stability and allowing DOPE to transition to its fusogenic hexagonal phase. This leads to the destabilization of the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm. This process is often referred to as endosomal escape.

The following diagram illustrates the proposed signaling pathway for the cellular uptake and pH-triggered drug release from an this compound-containing pH-sensitive liposome.

G Cellular Uptake and Endosomal Escape of this compound Liposomes cluster_0 Systemic Circulation (pH 7.4) cluster_1 Cellular Environment Liposome This compound/DOPE/CHEMS Liposome Cell Target Cell Liposome->Cell Endocytosis Endosome Early Endosome (pH ~6.5) Cell->Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape & Drug Release G Liposome Preparation Workflow Start Start Dissolve_Lipids Dissolve Lipids in Organic Solvent Start->Dissolve_Lipids Create_Film Create Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Create_Film Hydrate_Film Hydrate Film with Drug Solution Create_Film->Hydrate_Film Extrusion Extrude through 100nm Membrane Hydrate_Film->Extrusion Purification Purify Liposomes (Size Exclusion Chromatography) Extrusion->Purification End End Purification->End G Analysis of Endosomal Escape Incubate Incubate Cells with Fluorescent Liposomes Stain Stain with Lysosomal Marker Incubate->Stain Image Acquire Confocal Images Stain->Image Analyze Co-localization Analysis Image->Analyze Conclusion Conclusion Analyze->Conclusion High Co-localization: Endosomal Entrapment Low Co-localization: Endosomal Escape

References

The Pivotal Role of SDPC in Modulating Membrane Fluidity and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) is a unique phospholipid distinguished by its hybrid structure, featuring a saturated stearic acid at the sn-1 position and a highly unsaturated docosahexaenoic acid (DHA) at the sn-2 position. This molecular architecture imparts significant and distinct biophysical properties to cell membranes, profoundly influencing their fluidity, stability, and function. As a key component of membranes in various cell types, particularly in the nervous system and retina, understanding the precise role of this compound is paramount for advancements in cell biology, neuroscience, and the development of novel therapeutics targeting membrane-associated processes.

This technical guide provides an in-depth exploration of the multifaceted role of this compound in membrane dynamics. It synthesizes key quantitative data, details experimental methodologies for characterization, and visualizes the intricate relationships and pathways influenced by this critical phospholipid.

The Influence of this compound on Membrane Fluidity

The presence of the polyunsaturated DHA chain in this compound is a primary determinant of its profound effect on membrane fluidity. Unlike saturated acyl chains that pack tightly, the six double bonds in DHA create a kinked and conformationally flexible structure, introducing significant disorder within the lipid bilayer.

Increased Membrane Disorder and Dynamics

The incorporation of this compound into a lipid membrane disrupts the ordered packing of neighboring phospholipid acyl chains. This "fluidizing" effect enhances the lateral diffusion of lipids and embedded proteins, which is crucial for a multitude of cellular processes, including signal transduction and enzyme kinetics.[1][2] Molecular dynamics simulations have corroborated these findings, illustrating that the flexible DHA chain of this compound explores a wide conformational space, leading to a more disordered and dynamic membrane core.

Impact on Water Permeability

Studies on model membranes have demonstrated a direct correlation between this compound concentration and water permeability. The increased disorder in the membrane's hydrocarbon region, induced by the progressive addition of the polyunsaturated DHA chains of this compound, facilitates the passage of water molecules across the bilayer. Research has shown that the permeability rates across mixed SOPC (1-stearoyl-2-oleoylphosphatidylcholine) and this compound bilayers are a linear function of the mole percentage of this compound.[3][4]

The Role of this compound in Membrane Stability

While contributing to fluidity, this compound also plays a crucial role in maintaining membrane stability and integrity through complex interactions with other membrane components and its influence on the formation of specialized membrane domains.

Modulation of Lipid Microdomains

The disruptive effect of the DHA chain in this compound on the packing of surrounding phospholipids promotes the formation of lipid microdomains, including lipid rafts.[1] These specialized domains, often enriched in cholesterol and sphingolipids, serve as platforms for organizing signaling molecules and regulating their activity. By influencing the formation and stability of these domains, this compound indirectly modulates a wide array of cellular signaling events.

Interaction with Cholesterol

The interaction between this compound and cholesterol is complex and critical for membrane organization. While the bulky DHA chain can create packing defects that might be filled by cholesterol, the high degree of unsaturation also influences the partitioning of cholesterol within the membrane, contributing to the heterogeneity of lipid domains.[1]

Lipid Packing Defects

The conical shape of phospholipids containing highly unsaturated acyl chains like DHA can lead to the formation of "lipid packing defects." These are voids or spaces in the hydrophobic core of the membrane that expose the hydrocarbon chains to the aqueous environment.[5][6][7][8][9] These defects are not mere structural anomalies but are recognized as important sites for the recruitment and binding of certain peripheral and integral membrane proteins, thereby influencing their function and localization. The presence of this compound can therefore modulate protein-membrane interactions critical for cellular processes.

Quantitative Data on this compound and Membrane Properties

The following tables summarize key quantitative parameters related to the biophysical properties of this compound and comparable phospholipids. It is important to note that specific experimental values for pure this compound membranes are not always available in the literature, and in such cases, data from DHA-containing phospholipids or closely related lipids are provided for context.

ParameterValue/Observation for this compound or DHA-containing LipidsComparative Values (Other Lipids)Measurement Technique
Main Phase Transition Temperature (Tm) Not explicitly found for pure this compound. Expected to be very low, well below physiological temperatures, due to the highly unsaturated DHA chain.DSPC: ~55°C[10][11]DOPC: ~ -20°C[12]DPPC: ~41°C[13][14]Differential Scanning Calorimetry (DSC)
Bending Rigidity (kc) Presence of polyunsaturated chains generally decreases bending rigidity, making the membrane more flexible.[15][16]SOPC: ~1.6-1.8 x 10-12 ergs[17]DOPC: Decreases with increasing temperature.[18]Micropipette Aspiration, X-ray Diffuse Scattering
Deuterium Order Parameter (SCD) Lower order parameters compared to saturated lipids, indicating higher disorder, particularly in the lower half of the acyl chain.[19][20][21]DPPC/POPC: Higher order parameters in the upper part of the chain, decreasing towards the center of the bilayer.[4][21]2H-NMR Spectroscopy
Water Permeability (Pf) Increases linearly with the mole percentage of this compound in mixed SOPC/SDPC bilayers.[3]Dependent on lipid composition and packing.Droplet Interface Bilayer (DIB) Assay

Signaling Pathways Modulated by this compound

The influence of this compound on membrane fluidity and domain organization has significant implications for cellular signaling pathways, particularly those involving membrane-associated proteins.

Protein Kinase C (PKC) Signaling

DHA and phospholipids containing DHA, such as this compound, have been shown to modulate the activity of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction.[2] The activation of many PKC isoforms requires their translocation to the cell membrane, a process that is sensitive to the lipid environment. The increased membrane fluidity and the presence of specific lipid species influenced by this compound can facilitate the recruitment and activation of PKC.[1][6][22]

PKC_Signaling cluster_membrane Cell Membrane (enriched with this compound) PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Partial Activation PKC_active Active PKC PKC_inactive->PKC_active Full Activation (facilitated by this compound-induced membrane fluidity) Downstream Downstream Signaling PKC_active->Downstream GPCR GPCR G_protein G-protein GPCR->G_protein Ligand Binding G_protein->PLC Activation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive Binding

Caption: PKC Signaling Pathway
G-Protein Coupled Receptor (GPCR) Signaling

The function of G-protein coupled receptors (GPCRs), the largest family of membrane receptors, is intimately linked to the lipid environment. The conformational changes required for GPCR activation and subsequent G-protein coupling are influenced by membrane fluidity and thickness. By modulating these properties, this compound can impact the efficacy of GPCR signaling.[16][23][24][25][26]

GPCR_Signaling cluster_membrane Cell Membrane (this compound influences fluidity) GPCR_inactive Inactive GPCR GPCR_active Active GPCR GPCR_inactive->GPCR_active Conformational Change (influenced by membrane fluidity) G_protein G-protein (αβγ) GPCR_active->G_protein Interaction G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Modulation Ligand Ligand Ligand->GPCR_inactive Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR Signaling Cascade

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's role in membrane biophysics. Below are outlines of key experimental protocols.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the thermotropic phase behavior of lipid bilayers.

Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of pure this compound or this compound-containing lipid mixtures by thin-film hydration followed by extrusion.

  • Sample Preparation: Accurately weigh the lipid dispersion into a DSC sample pan. A reference pan is filled with the corresponding buffer.

  • DSC Scan: Heat the sample and reference pans at a constant rate over a defined temperature range. The instrument measures the differential heat flow required to maintain both pans at the same temperature.

  • Data Analysis: The main phase transition temperature (Tm) is determined from the peak of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) is calculated from the area under the peak.[1][10][11][13][27][28][29][30][31]

Caption: DSC Experimental Workflow
Laurdan GP Assay for Membrane Fluidity

The Laurdan dye exhibits a spectral shift in response to changes in membrane lipid packing, providing a quantitative measure of membrane fluidity.

Methodology:

  • Liposome/Cell Staining: Incubate liposomes or live cells with a solution of Laurdan.

  • Fluorescence Measurement: Excite the sample at ~350 nm and measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes).

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to lower membrane fluidity.[3][8][17][18][32][33][34][35][36][37][38]

Laurdan_GP_Workflow A Prepare this compound-containing Liposomes or Cells B Incubate with Laurdan Dye A->B C Measure Fluorescence Intensity at 440nm and 490nm B->C D Calculate GP Value C->D E Correlate GP with Membrane Fluidity D->E

Caption: Laurdan GP Assay Workflow
Micropipette Aspiration for Bending Rigidity

This technique directly measures the mechanical properties of giant unilamellar vesicles (GUVs).

Methodology:

  • GUV Formation: Prepare GUVs containing this compound using methods such as electroformation.

  • Micropipette Aspiration: Aspirate a single GUV into a micropipette with a known radius using a controlled suction pressure.

  • Measurement: Measure the length of the vesicle projection inside the micropipette as a function of the applied suction pressure.

  • Calculation: The bending rigidity (kc) is calculated from the relationship between the applied tension and the apparent area strain of the membrane.[7][12][28][33]

Micropipette_Aspiration_Workflow A GUV Formation (with this compound) B Micropipette Aspiration of a single GUV A->B C Measure Projection Length vs. Suction Pressure B->C D Calculate Bending Rigidity (kc) C->D

Caption: Micropipette Aspiration Workflow

Conclusion

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is far more than a simple structural component of cell membranes. Its unique molecular architecture, combining a saturated and a highly unsaturated fatty acid, positions it as a critical modulator of membrane fluidity and stability. Through its influence on lipid packing, domain formation, and interactions with other membrane components, this compound plays a pivotal role in a myriad of cellular functions, most notably in signal transduction. The experimental methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of this compound and to leverage this understanding in the design of novel therapeutic strategies that target membrane-dependent processes. Further research to precisely quantify the biophysical parameters of pure this compound membranes will undoubtedly provide even deeper insights into its biological significance.

References

The Central Role of Proline-Rich Domain Interactions in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein-protein interactions (PPIs) are the cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous human diseases, including cancer and neurodegenerative disorders. A critical class of these interactions is mediated by specialized protein modules that recognize and bind to proline-rich motifs (PRMs) on their partner proteins. While the term "Soluble Divalent Proline-rich Complex (SDPC)" is not a standard descriptor in biomedical literature, it aptly encompasses a crucial area of study: soluble protein complexes whose assembly and function are dictated by proline-rich domains, often in cellular environments influenced by divalent cations. This guide provides a comprehensive technical overview of the core principles governing these interactions, focusing on three exemplary protein domain families: SH3, WW, and EVH1 domains. We delve into their roles in key signaling pathways, present quantitative data on their binding affinities, provide detailed experimental protocols for their study, and explore their potential as therapeutic targets in drug development.

Introduction: The Power of Proline in Protein Interactions

Proline is a unique amino acid that, due to its rigid cyclic structure, introduces kinks into polypeptide chains. Sequences enriched in proline often adopt a specific helical conformation known as a polyproline type II (PPII) helix. This extended, rigid structure serves as an ideal recognition scaffold for a variety of protein-protein interaction domains. These domains, such as Src Homology 3 (SH3), WW, and Enabled/VASP Homology 1 (EVH1), are found in a vast number of signaling proteins.[1] They act as molecular "Velcro," facilitating the rapid and transient assembly and disassembly of protein complexes that are essential for transmitting signals within the cell.[1]

These interactions are fundamental to a multitude of cellular processes, including cell proliferation, cytoskeletal organization, and migration.[1][2] Consequently, the proteins containing these domains are frequently implicated in diseases driven by aberrant signaling and are considered promising targets for novel therapeutic interventions.[3][4] While divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) are essential for a wide range of cellular functions, including the activity of kinases that often act upstream of these signaling complexes, their direct role in modulating the binding of proline-rich motifs to their partner domains is not a primary regulatory mechanism. Their importance lies in maintaining the overall integrity and function of the signaling pathways in which these complexes operate.

This guide will explore three key examples of proline-rich interaction networks with significant implications for biomedical research:

  • The Grb2-Sos1 Complex: A critical node in the Ras/MAPK pathway, frequently hyperactivated in cancer.

  • The YAP/TAZ-TEAD Complex: The terminal step of the Hippo pathway, a key regulator of organ size and tumorigenesis.

  • The CrkL-C3G Complex: An important player in cell adhesion and migration.

The Grb2-Sos1 Complex: A Prime Target in Cancer Therapy

The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a pivotal role in coupling signals from activated receptor tyrosine kinases (RTKs) to the Ras/MAPK signaling cascade, a pathway central to cell proliferation and survival.[5] Grb2 consists of a central SH2 domain flanked by two SH3 domains (N-terminal and C-terminal).[5] The Grb2 SH2 domain binds to phosphotyrosine residues on activated receptors like EGFR, which recruits Grb2 to the cell membrane.[6] The SH3 domains of Grb2 then bind to the proline-rich C-terminal tail of the Son of sevenless (Sos1) protein, a guanine nucleotide exchange factor (GEF) for Ras.[5][7] This recruitment of the Grb2-Sos1 complex to the membrane brings Sos1 into proximity with Ras, allowing it to catalyze the exchange of GDP for GTP, thereby activating Ras and triggering the downstream MAPK signaling cascade.[6]

Quantitative Analysis of the Grb2-Sos1 Interaction

The interaction between the Grb2 SH3 domains and the proline-rich motifs of Sos1 is a high-affinity event, crucial for the stable formation of the signaling complex. The N-terminal SH3 domain of Grb2 appears to be the primary mediator of this high-affinity interaction.[8]

Interacting ProteinsInteracting Domains/MotifsMethodDissociation Constant (Kd)Reference(s)
Grb2 - Sos1 (C-terminus)Full-length Grb2 - Sos1-cBIAcore1.48 nM[8]
Grb2 N-SH3 - Sos1 (C-terminus)N-terminal SH3 - Sos1-cBIAcore1.68 nM[8]
Grb2 - Sos1 peptideFull-length Grb2 - VPVPPPVPPRRRITC22 µM[9][10]
Signaling Pathway

The recruitment of Sos1 to the plasma membrane by Grb2 is a critical step in the activation of the Ras/MAPK pathway. Dysregulation of this pathway is a common driver of many cancers.

Grb2_Sos1_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 P-Tyr-SH2 interaction Sos1 Sos1 Grb2->Sos1 SH3-PRM interaction Ras Ras Sos1->Ras GDP/GTP exchange Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Membrane

Figure 1: The Grb2-Sos1 signaling pathway leading to Ras activation.
Experimental Protocols

This protocol describes the immunoprecipitation of endogenous Grb2 to detect its interaction with endogenous Sos1 in a cell lysate.[11][12]

  • Cell Lysis:

    • Culture cells (e.g., HEK293T, SK-BR-3) to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads by placing the tube on a magnetic rack.

    • To 1 mg of pre-cleared lysate, add 2-4 µg of anti-Grb2 antibody (or a species-matched IgG as a negative control).

    • Incubate overnight at 4°C with gentle rotation.

    • Add 25 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without SDS if a milder wash is needed).

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Probe the membrane with a primary antibody against Sos1 overnight at 4°C.

    • Wash and probe with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL substrate. The presence of a band for Sos1 in the Grb2 IP lane (and not in the IgG control) confirms the interaction.

The Hippo-YAP/TAZ Pathway: Regulating Growth and Stemness

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[8] Its dysregulation is a key factor in the development of cancer. The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4][8][13] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[14]

The interaction between YAP/TAZ and their partners is mediated by WW domains.[15] WW domains are small protein modules that recognize proline-rich motifs, particularly those containing a PPxY sequence.[13] YAP contains two WW domains, while TAZ has one. These domains are essential for YAP/TAZ function, mediating their interactions with upstream regulators like LATS1/2 and downstream transcription factors.[13]

Quantitative Analysis of YAP/TAZ WW Domain Interactions

The WW domains of YAP bind to PPxY motifs with varying affinities, which contributes to the specificity of signaling. The presence of two WW domains in some YAP isoforms allows for enhanced binding to proteins containing multiple PPxY motifs.

Interacting ProteinsInteracting Domains/MotifsMethodDissociation Constant (Kd)Reference(s)
YAP-WW1 - LATS1-b peptideWW1 domain - PPxY motifITC3.7 µM[16]
YAP-WW1 - LATS2 peptideWW1 domain - PPxY motifITC7.1 µM[16]
YAP-WW1 - p53BP2 peptideWW1 domain - PPxY motifITC1.8 µM[16]
YAP-WW2 - p53BP2 peptideWW2 domain - PPxY motifITC12 µM[16]
Signaling Pathway

The Hippo pathway acts as a tumor suppressor by inhibiting the nuclear activity of YAP and TAZ.

Hippo_YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals (Cell-cell contact, Polarity, etc.) MST1_2 MST1/2 Upstream->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (WW-PPxY interaction) MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P P-YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Translocates & Binds Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Degradation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression

Figure 2: The core kinase cascade of the Hippo-YAP signaling pathway.
Experimental Protocols

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]

  • Sample Preparation:

    • Express and purify the YAP WW domain and synthesize the PPxY-containing peptide ligand.

    • Thoroughly dialyze both the protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.

    • Determine the precise concentrations of the protein and peptide solutions using UV-Vis spectroscopy or amino acid analysis.

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20-50 µM YAP WW domain) into the sample cell.

    • Load the peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

    • Set the stirring speed (e.g., 750 rpm).

  • Titration and Data Acquisition:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, which will be discarded during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of interaction.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin) to extract the Kd, n, and ΔH values.

The CrkL-C3G Complex: A Nexus for Cell Adhesion and Migration

Crk-like protein (CrkL) is another adaptor protein, composed of one SH2 and two SH3 domains, that is involved in signal transduction downstream of various stimuli.[19] CrkL plays a significant role in regulating cell adhesion, migration, and immune responses.[19] A key interaction partner of CrkL is C3G (Crk SH3-binding Guanine Nucleotide-Releasing Factor), a GEF for the small GTPase Rap1.[20]

The N-terminal SH3 domain of CrkL binds constitutively to proline-rich motifs in C3G.[21] Upon cellular stimulation (e.g., by growth factors or integrin engagement), the CrkL-C3G complex is recruited to sites of active signaling at the plasma membrane via the CrkL SH2 domain binding to phosphorylated proteins.[20] This translocation allows C3G to activate Rap1, which in turn modulates integrin activity and promotes cell adhesion and migration.[22][23]

Quantitative Analysis of the CrkL-C3G Interaction

The affinity of the CrkL SH3 domain for the multiple proline-rich motifs in C3G is in the low micromolar range, typical for transient signaling interactions.

Interacting ProteinsInteracting Domains/MotifsMethodDissociation Constant (Kd)Reference(s)
CrkL - C3G peptides (P1-P4)Full-length CrkL - PRM peptidesFluorescence Polarization1.4 - 3.0 µM[20]
Signaling Pathway

The CrkL-C3G-Rap1 signaling axis is a key pathway that translates extracellular cues into changes in cell adhesion and motility.

CrkL_C3G_Pathway cluster_membrane Plasma Membrane Stimulus Extracellular Stimulus (e.g., Integrin Ligation) pTyr_Protein Phosphorylated Scaffold Protein (e.g., p130Cas, Cbl) Stimulus->pTyr_Protein Induces Phosphorylation CrkL CrkL pTyr_Protein->CrkL SH2-pTyr recruitment C3G C3G CrkL->C3G Constitutive SH3-PRM binding Rap1 Rap1 C3G->Rap1 GDP/GTP exchange Integrin Integrin Activation Rap1->Integrin Adhesion Cell Adhesion & Migration Integrin->Adhesion Membrane

Figure 3: The CrkL-C3G signaling pathway leading to Rap1 activation.
Experimental Protocols

This in vitro assay uses a recombinant GST-tagged "bait" protein (GST-CrkL) to "pull down" a "prey" protein (C3G) from a cell lysate.[9][24][25]

  • Preparation of Bait Protein:

    • Express GST-tagged CrkL (or GST alone as a control) in E. coli.

    • Lyse the bacteria and purify the GST-fusion proteins using glutathione-agarose beads.

    • Wash the beads extensively to remove non-specifically bound bacterial proteins.

    • Quantify the amount of GST-fusion protein bound to the beads (e.g., by SDS-PAGE and Coomassie staining).

  • Preparation of Prey Lysate:

    • Prepare a clarified cell lysate from cells known to express C3G, as described in the Co-IP protocol (Section 2.3.1).

  • Pull-Down Assay:

    • Incubate equal amounts of GST-CrkL beads and GST-control beads with 500-1000 µg of cell lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation (500 x g for 2 minutes).

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

    • After the final wash, elute the bound proteins by boiling the beads in 30 µL of 2x Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-C3G antibody.

    • A band corresponding to C3G should be present in the lane with GST-CrkL but not in the GST-only control lane, confirming a direct or complex-mediated interaction.

Therapeutic Implications and Future Directions

The central role of proline-rich signaling complexes in disease pathways makes them highly attractive targets for drug development. The well-defined, relatively shallow binding pockets of SH3, WW, and EVH1 domains present both opportunities and challenges for the design of small molecule inhibitors.

  • Targeting SH3 Domains: Given the involvement of the Grb2-Sos1 interaction in numerous cancers, significant effort has been invested in developing inhibitors that block this complex.[26] Strategies range from peptidomimetics that mimic the Sos1 proline-rich motif to targeted covalent inhibitors that irreversibly bind to a unique cysteine residue near the Grb2 SH3 binding site.[26]

  • Targeting WW Domains: The YAP/TAZ-TEAD interaction is a critical downstream node in the Hippo pathway, and disrupting this complex is a promising strategy for cancers with Hippo pathway dysregulation. Inhibitors are being developed to prevent YAP/TAZ from binding to TEAD, thereby suppressing their oncogenic transcriptional program.

  • Targeting EVH1 Domains: The EVH1 domains of Ena/VASP proteins are implicated in cancer cell invasion and metastasis. Small molecule inhibitors targeting the EVH1 domain have been shown to hinder lamellipodia formation and interrupt cell migration, offering a potential avenue for anti-metastatic therapies.[5]

The development of highly specific inhibitors for these domains remains a challenge due to the large number of similar domains in the human proteome and the relatively low affinity of the natural interactions. However, advances in structural biology, computational modeling, and screening technologies are continuously providing new insights and opportunities. Future research will likely focus on developing allosteric inhibitors and exploiting unique structural features of individual domains to achieve greater specificity and therapeutic efficacy.

Conclusion

Soluble protein complexes mediated by proline-rich domains are fundamental to the orchestration of cellular signaling. The Grb2-Sos1, YAP/TAZ-TEAD, and CrkL-C3G complexes exemplify how these interactions drive critical processes in health and disease. A deep understanding of the structural basis, quantitative biophysics, and cellular context of these interactions is paramount for researchers in both basic science and drug development. The detailed methodologies and pathway visualizations provided in this guide serve as a foundational resource for the continued investigation and therapeutic targeting of these vital signaling nodes.

References

The Role of Soybean Phosphatidylcholine (SDPC) in Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The composition of these LNPs is critical to their efficacy, with each lipid component playing a specific role in particle stability, cargo encapsulation, and intracellular delivery. While synthetic, saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used, there is growing interest in the utility of naturally derived phospholipids. This guide provides an in-depth technical overview of the function of Soybean Phosphatidylcholine (referred to herein as SDPC, as commonly abbreviated in some contexts, though more precisely a mixture of phosphatidylcholines) in lipid nanoparticles.

Soybean Phosphatidylcholine is a natural mixture of phosphatidylcholines with varying fatty acid chains, predominantly unsaturated ones like linoleic acid. This contrasts with the fully saturated acyl chains of DSPC. This structural difference significantly influences the physicochemical properties of the resulting LNPs, impacting their stability, fusogenicity, and interaction with biological systems.

Core Function of this compound as a Helper Lipid

In a typical LNP formulation for nucleic acid delivery, there are four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid. This compound falls into the category of a helper lipid. Its primary functions include:

  • Structural Integrity: Phospholipids are fundamental to the formation and stability of the lipid bilayer structure of the nanoparticle. They arrange themselves alongside cholesterol and the other lipid components to create a stable particle.

  • Modulation of Fluidity and Phase Transition: Due to the presence of unsaturated fatty acid chains, this compound has a lower phase transition temperature (Tm) compared to saturated phospholipids like DSPC. This results in a more fluid lipid bilayer at physiological temperatures, which can influence the nanoparticle's flexibility and its ability to fuse with endosomal membranes.

  • Facilitating Endosomal Escape: The fluidity imparted by unsaturated phospholipids like those in this compound can promote the transition to non-bilayer lipid phases (e.g., hexagonal phase), a mechanism thought to be crucial for disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm.[1]

  • Influence on Particle Size and Stability: The choice of helper lipid can impact the resulting particle size and long-term stability of the LNP formulation. While saturated lipids like DSPC can form more rigid and potentially more stable particles, the components of this compound can be optimized to create stable formulations.[2]

  • Interaction with Biological Milieu: The surface characteristics of the LNP, influenced by the helper lipid, can affect its interaction with serum proteins and cell surfaces, thereby influencing its biodistribution and cellular uptake.

Quantitative Data on this compound-Containing Lipid Nanoparticles

The following tables summarize quantitative data from studies utilizing Soybean Phosphatidylcholine in lipid-based nanoparticle formulations.

Table 1: Formulation and Characterization of Catalase-Loaded Solid Lipid Nanoparticles (SLNs) with Soybean Phosphatidylcholine

ParameterValueReference
Formulation
Lipid PhaseSPC:Tripalmitin (5% w/w)[2]
SurfactantPoloxamer 188 (20 g/L)[2]
Organic SolventAcetone:Methylene Chloride (1:1 v/v)[2]
Oily Phase:Aqueous Phase Ratio1:2 (v/v)[2]
Characterization
Mean Particle Size (nm)296.0 ± 7.0[2]
Polydispersity Index (PDI)0.322 - 0.354[2]
Zeta Potential (mV)-36.4 ± 0.6[2]
Encapsulation Efficiency (%)77.9 ± 1.56[2]

Table 2: Comparative In Vitro Drug Release from Liposomes with Different Phosphatidylcholines

PhosphatidylcholineDrug Release RateKey Characteristic
Soy PC (SPC)HigherLower Tm (unsaturated)
Dipalmitoyl PC (DPPC)IntermediateIntermediate Tm
Hydrogenated Soy PC (HSPC)LowerHigher Tm (saturated)
Distearoyl PC (DSPC)LowerHigher Tm (saturated)

Note: This table is a qualitative summary based on findings that drug release rates increase with decreased phase transition temperatures (Tm) of the phospholipids used.[3]

Experimental Protocols

Preparation of this compound-Containing Lipid Nanoparticles for mRNA Delivery (Adapted Protocol)

This protocol describes a common method for preparing LNPs using microfluidic mixing, adapted for the inclusion of Soybean Phosphatidylcholine.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Soybean Phosphatidylcholine (this compound)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in 10 mM Citrate Buffer (pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be optimized for the specific formulation, typically in the range of 10-25 mM.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate to a level that ensures rapid and turbulent mixing (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C.

Characterization of this compound-Containing LNPs

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using ELS to determine the surface charge of the nanoparticles.

2. Encapsulation Efficiency:

  • Method: RiboGreen assay.

  • Procedure:

    • Prepare a standard curve of the free mRNA using the RiboGreen reagent.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The fluorescence before lysis corresponds to the unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

Signaling Pathways and Experimental Workflows

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP This compound-LNP LNP_in_Endosome LNP LNP->LNP_in_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane LNP_in_Endosome->Endosomal_Membrane Fusion mRNA_Release mRNA Release Endosomal_Membrane->mRNA_Release Disruption Cytoplasm Cytoplasm Translation Translation (Protein Production) mRNA_Release->Translation Payload Delivery

Caption: Cellular uptake and endosomal escape of an this compound-containing LNP.

LNP_Preparation_Workflow A Lipid Mixture in Ethanol (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid) C Rapid Microfluidic Mixing A->C B mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) B->C D Self-Assembly of LNPs C->D E Dialysis (Buffer Exchange to PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Characterization (Size, Zeta Potential, Encapsulation) F->G H Final LNP Formulation G->H

Caption: General workflow for the preparation of this compound-containing LNPs.

Conclusion

Soybean Phosphatidylcholine (this compound) presents a viable and potentially advantageous alternative to synthetic, saturated phospholipids in the formulation of lipid nanoparticles. Its composition of unsaturated fatty acid chains can lead to more fluid membranes, which may enhance the fusogenicity of the LNPs and facilitate more efficient endosomal escape of the nucleic acid payload. While more direct comparative studies with DSPC in the context of mRNA and siRNA delivery are needed to fully elucidate its relative advantages, the existing data suggests that this compound is a valuable component in the LNP formulation toolkit. The provided data and protocols offer a foundational understanding for researchers and drug development professionals looking to explore the use of this compound in their LNP-based therapeutic and vaccine development programs. Careful optimization of the lipid composition and manufacturing process will be critical to harnessing the full potential of this compound in creating stable and effective drug delivery systems.

References

An In-depth Technical Guide on the Core Principles of Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "SDPC": The term "this compound" is not a standard acronym for a phospholipid used in liposome research and development. It may refer to 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, a specific type of phosphatidylcholine.[1][2] However, for the purpose of illustrating the fundamental principles of liposome formation, this guide will focus on a widely studied and utilized phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) . The principles and methodologies discussed are broadly applicable to a wide range of amphiphilic lipids used in liposome formulation.[3][4]

Introduction to Liposome Formation

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which are structurally similar to cell membranes.[5] This structure allows them to encapsulate both hydrophilic and lipophilic compounds, making them highly versatile drug delivery vehicles.[5][6] The formation of liposomes is a spontaneous process known as self-assembly, driven by the amphiphilic nature of phospholipids in an aqueous environment.[5][7][8]

Core Principle: The Hydrophobic Effect

When phospholipids are dispersed in water, the hydrophilic ("water-loving") heads orient themselves towards the aqueous phase, while the hydrophobic ("water-repelling") tails move away from the water to minimize contact.[5] This energetic drive to shield the hydrophobic tails from water is the primary force behind the self-assembly of lipids into a bilayer structure.[8] These bilayer sheets then close upon themselves to form spherical vesicles, eliminating exposed hydrophobic edges and achieving a thermodynamically stable state.[9]

Key Components in Liposome Formulation

The properties of a liposome, such as its size, charge, stability, and drug release characteristics, are heavily influenced by its lipid composition.[7][10]

  • Phospholipids: The primary structural component. DSPC is a common choice due to its high transition temperature (Tm = 55°C), which results in more rigid and stable liposomes at physiological temperatures.[11][12] Liposomes made with DSPC tend to exhibit higher drug retention and stability compared to those made with phospholipids that have lower transition temperatures.[12][13]

  • Cholesterol: Often incorporated to modulate membrane fluidity, reduce permeability, and enhance stability.[14]

  • Charged Lipids: Lipids such as distearoyl phosphatidylglycerol (DSPG) can be included to impart a surface charge, which can prevent aggregation and influence interaction with biological systems.[12]

  • PEGylated Lipids: The addition of lipids conjugated to polyethylene glycol (PEG) creates a hydrophilic barrier on the liposome surface. This "stealth" coating reduces recognition by the immune system, thereby prolonging circulation time in the body.[15]

The Thin-Film Hydration Method: A Standard Protocol

One of the most common and straightforward methods for preparing liposomes in a laboratory setting is the thin-film hydration technique, followed by extrusion for size homogenization.[16][17][18]

Logical Workflow of Liposome Preparation

G cluster_prep Phase 1: Lipid Film Preparation cluster_formation Phase 2: Liposome Formation & Sizing Lipid_Dissolution 1. Lipid Dissolution (e.g., DSPC, Cholesterol in Chloroform) Solvent_Evaporation 2. Solvent Evaporation (Rotary Evaporator) Lipid_Dissolution->Solvent_Evaporation Film_Drying 3. Vacuum Drying (Remove residual solvent) Solvent_Evaporation->Film_Drying Hydration 4. Hydration (Aqueous buffer + Drug) Forms Multilamellar Vesicles (MLVs) Film_Drying->Hydration Sizing 5. Sizing/Homogenization (Extrusion or Sonication) Hydration->Sizing Purification 6. Purification (Remove unencapsulated drug) Sizing->Purification Final_Product Final Product: Unilamellar Liposomes (LUVs) Purification->Final_Product

Caption: Workflow for liposome preparation via thin-film hydration and extrusion.

Detailed Experimental Protocol: Thin-Film Hydration & Extrusion

  • Lipid Film Preparation:

    • Dissolve the chosen lipids (e.g., DSPC and cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[19] Ensure complete dissolution to achieve a homogenous lipid mixture.[19]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[7][17]

    • Place the flask under a high vacuum for several hours (or overnight) to remove any residual solvent.[19]

  • Hydration:

    • Hydrate the dry lipid film by adding an aqueous buffer (which may contain the hydrophilic drug to be encapsulated).[19][20]

    • The hydration temperature must be kept above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, this is 55°C).[7][20]

    • Agitate the flask to facilitate the swelling and detachment of the lipid sheets, which then self-assemble into large, multilamellar vesicles (MLVs). For more efficient hydration and encapsulation, freeze-thaw cycles can be employed.[21]

  • Sizing by Extrusion:

    • To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[22]

    • Assemble a mini-extruder apparatus with polycarbonate membranes of a defined pore size (e.g., 100 nm).[21] The extruder and lipid suspension should be maintained above the lipid's Tc throughout the process.[21]

    • Load the MLV suspension into one of the gas-tight syringes.

    • Force the suspension back and forth through the membrane for a set number of passes (typically 10-20).[21][23] This mechanical force breaks down the large MLVs, forcing them to re-form into smaller, unilamellar liposomes (LUVs) with a diameter close to the membrane's pore size.[21][22]

Factors Influencing Liposome Characteristics

The final properties of the liposome formulation are dictated by several critical parameters during preparation. Optimizing these factors is essential for developing a successful drug delivery system.[10][24]

Relationship between Formulation Parameters and Liposome Attributes

G cluster_params Formulation Parameters cluster_attrs Liposome Attributes (CQAs) Lipid_Comp Lipid Composition (e.g., DSPC/Chol ratio) Stability Stability / Drug Retention Lipid_Comp->Stability Release Drug Release Profile Lipid_Comp->Release Drug_Lipid Drug:Lipid Ratio EE Encapsulation Efficiency (%) Drug_Lipid->EE Hydration_Vol Hydration Volume Hydration_Vol->EE affects Extrusion_Params Extrusion Parameters (Pore Size, Cycles) Size Particle Size & PDI Extrusion_Params->Size Size->EE Size->Stability

Caption: Key formulation parameters influencing critical quality attributes (CQAs) of liposomes.

Quantitative Data Summary

The following tables summarize how different formulation parameters can affect the final liposome characteristics.

Table 1: Effect of Lipid Composition on Liposome Properties

Primary PhospholipidCholesterol (mol%)CharacteristicResultReference
DSPC21%Encapsulation Efficiency2.95 ± 0.3%[13]
DPPC21%Encapsulation Efficiency2.13 ± 0.04%[13]
DMPC21%Encapsulation Efficiency2.25 ± 0.3%[13]
DSPC21%Drug Retention (48h, 37°C)85.2 ± 10.1%[13]
DPPC21%Drug Retention (48h, 37°C)~60%[13]
DMPC21%Drug Retention (48h, 37°C)47.3 ± 6.9%[13]

Table 2: Effect of Preparation Method on Encapsulation Efficiency (EE%) and Size

DrugPreparation DetailSize (nm)EE%Reference
GriseofulvinDrug Powder used in Pro-liposome-32%[25]
GriseofulvinDrug in Chloroform used in Pro-liposome-98%[25]
MethotrexateOptimized with 10 extrusion cycles< 100> 90%[14]
PeptideOptimized with 30 homogenization cycles218 ± 592.7 ± 2.5%[14]

Characterization of Liposomes

Thorough characterization is crucial to ensure the quality, reproducibility, and efficacy of liposomal formulations.[26][27] A multi-faceted analytical approach is required to assess the various physicochemical properties.[26]

Table 3: Key Liposome Characterization Techniques

ParameterCommon TechniquesPurpose
Particle Size & Distribution Dynamic Light Scattering (DLS)Measures average size and polydispersity index (PDI).[26][28]
Morphology & Lamellarity Cryogenic Transmission Electron Microscopy (Cryo-TEM)Visualizes the shape, size, and number of bilayers.[26]
Surface Charge Zeta Potential AnalysisPredicts colloidal stability and interactions with biological components.[29]
Encapsulation Efficiency (EE%) HPLC, UV-Vis SpectroscopyQuantifies the amount of drug successfully entrapped within the liposomes.[29][]
Stability & Drug Release DLS, HPLC, Dialysis MethodsAssesses shelf-life and the rate of drug release under specific conditions.[29][31]
Lipid Composition & Purity High-Performance Liquid Chromatography (HPLC)Quantifies the lipid components of the formulation.[26]

References

The Pivotal Role of DSPC in mRNA Vaccine Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern vaccinology, the success of mRNA vaccines is inextricably linked to the sophistication of their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting delicate mRNA molecules to their cellular targets. Within the intricate architecture of these LNPs, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) plays a crucial, multifaceted role. This technical guide provides an in-depth exploration of DSPC's function, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

The Core Function of DSPC in Lipid Nanoparticles

DSPC is a saturated phospholipid that serves as a "helper lipid" in LNP formulations.[1][2] Its primary function is to provide structural stability to the lipid bilayer of the nanoparticle.[][4] The long, saturated acyl chains of DSPC contribute to a more ordered and rigid lipid membrane, which is essential for encapsulating and protecting the negatively charged mRNA cargo from degradation by extracellular nucleases.[]

The inclusion of DSPC, alongside an ionizable cationic lipid, cholesterol, and a PEGylated lipid, facilitates the formation of stable, monodisperse nanoparticles.[1] This composition is critical for efficient cellular uptake and the subsequent endosomal escape of the mRNA payload, a necessary step for its translation into the target antigen in the cytoplasm.[1][5] While the ionizable lipid is primarily responsible for mRNA encapsulation and endosomal release, DSPC's structural role ensures the integrity of the LNP throughout its journey from the injection site to the interior of the cell.[1][5]

Physicochemical Properties and Quantitative Analysis of DSPC-Containing LNPs

The molar ratio of DSPC in an LNP formulation significantly influences its physicochemical properties, such as particle size, polydispersity index (PDI), and encapsulation efficiency. These parameters are critical determinants of the vaccine's stability, biodistribution, and overall efficacy.[6]

LNP ComponentMolar Ratio (%) (Example Formulation 1)Molar Ratio (%) (Example Formulation 2)Key Function
Ionizable Lipid (e.g., SM-102)5046.3Encapsulates mRNA and facilitates endosomal escape.[]
DSPC 10 9.4 Provides structural stability to the lipid bilayer.[]
Cholesterol38.542.7Modulates membrane fluidity and stability.[]
PEGylated Lipid (e.g., PEG2000-DMG)1.51.6Prevents aggregation and prolongs circulation time.[]
Table 1: Example Molar Ratios of Lipid Components in mRNA LNP Formulations.[]
ParameterTypical Value RangeSignificance
Particle Size (Z-average)70 - 100 nmInfluences cellular uptake and biodistribution. Optimal size balances circulation time and tissue penetration.[6][8]
Polydispersity Index (PDI)< 0.2Indicates a narrow particle size distribution, which is crucial for consistent performance and regulatory approval.[9]
Encapsulation Efficiency (%)> 90%Represents the percentage of mRNA successfully encapsulated within the LNPs, impacting the vaccine's potency.[6]
Zeta Potential (mV)Near-neutral at physiological pHA slightly negative or neutral surface charge reduces nonspecific interactions with proteins and cells, preventing rapid clearance.[10]
Table 2: Key Physicochemical Properties of DSPC-Containing mRNA LNPs.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing DSPC-containing LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEGylated lipid (e.g., PEG2000-DMG) in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEGylated lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).[11]

  • Prepare an aqueous mRNA solution by diluting the mRNA to the desired concentration in the citrate buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the aqueous-mRNA solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.[11]

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.[12]

  • Concentrate the dialyzed LNPs using a centrifugal filter unit if necessary.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Formation & Purification cluster_output Final Product Lipids Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer mRNA->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Concentration Concentration Dialysis->Concentration Filtration Sterile Filtration Concentration->Filtration Final_LNP mRNA-LNP Formulation Filtration->Final_LNP

LNP Formulation and Purification Workflow.

Characterization of LNP Physicochemical Properties

3.2.1 Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample to an appropriate concentration with PBS.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to the particle size distribution.[13]

3.2.2 Zeta Potential Measurement

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cell.

    • Place the cell in the instrument.

    • An electric field is applied, causing the charged particles to move. The instrument measures the velocity of the particles and calculates the zeta potential.

3.2.3 mRNA Encapsulation Efficiency

  • Technique: Ribonucleic acid-binding fluorescent dye assay (e.g., RiboGreen)

  • Procedure:

    • Prepare two sets of LNP samples.

    • To the first set, add the fluorescent dye directly to measure the amount of unencapsulated, accessible mRNA.

    • To the second set, first add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA, then add the fluorescent dye to measure the total mRNA.

    • Measure the fluorescence intensity of both sets of samples using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence * 100[12]

Cellular Uptake and Endosomal Escape Pathway

The journey of an mRNA-LNP from injection to protein expression is a complex process involving cellular uptake, endosomal trafficking, and ultimately, the release of the mRNA into the cytoplasm.

  • Cellular Uptake: LNPs are primarily internalized by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome.[14][15]

  • Endosomal Trafficking: The endosome containing the LNP matures, and its internal environment becomes increasingly acidic.[16][17]

  • Endosomal Escape: The low pH inside the late endosome protonates the ionizable lipid in the LNP, giving it a positive charge. This charged lipid is thought to interact with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the mRNA into the cytoplasm.[5][16][17]

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomes to produce the antigenic protein, which then elicits an immune response.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Antigen Antigen Protein Translation->Antigen LNP_Component_Synergy LNP_Efficacy LNP Efficacy Encapsulation mRNA Encapsulation & Endosomal Escape LNP_Efficacy->Encapsulation Stability Structural Stability LNP_Efficacy->Stability Fluidity Membrane Fluidity LNP_Efficacy->Fluidity Circulation Stealth & Circulation LNP_Efficacy->Circulation Ionizable_Lipid Ionizable Lipid Ionizable_Lipid->Stability DSPC DSPC DSPC->Stability Cholesterol Cholesterol Cholesterol->Stability PEG_Lipid PEG-Lipid Encapsulation->Ionizable_Lipid Stability->DSPC Fluidity->Cholesterol Circulation->PEG_Lipid

References

The Anti-Angiogenic Potential of Serine-Linked Phosphatidylcholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic effects of phosphatidylcholines, with a particular focus on those linked to serine metabolism and docosahexaenoic acid (DHA) enrichment. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy.[2][4] This document synthesizes key findings on the mechanisms, quantitative effects, and experimental methodologies related to the anti-angiogenic properties of specific phosphatidylcholine species.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the key quantitative findings from studies investigating the impact of serine supplementation and DHA-enriched phosphatidylcholine on markers of angiogenesis.

Table 1: Effects of Serine Supplementation on Retinal Angiogenesis

ParameterTreatment GroupResultFold Change (vs. Control)Statistical SignificanceReference
Retinal NeovascularizationSystemic Serine SupplementationReducedNot specifiedSignificant[5]
Total Retinal Phosphatidylcholine (PtdCho)Serine Treatment in OIR RetinasIncreased~1.25p < 0.05[5]
Total Retinal Phosphatidylserine (PtdSer)Serine Treatment in OIR RetinasDecreased~0.8p < 0.05[5]
Pro-angiogenic Gene ExpressionSerine Treatment in Rod PhotoreceptorsDecreasedNot specifiedSignificant[5]
Mitochondrial Respiration-Related Gene ExpressionSerine Treatment in Rod PhotoreceptorsIncreasedNot specifiedSignificant[5]

OIR: Oxygen-Induced Retinopathy, a model for pathological retinal angiogenesis.

Table 2: Effects of DHA-Enriched Phosphatidylcholine (DHA-PC) on Endothelial Cells

ParameterTreatment GroupResultInhibition/ReductionStatistical SignificanceReference
HUVEC ProliferationDHA-PC TreatmentSignificantly declinedConcentration-dependentSignificant[6]
HUVEC MigrationDHA-PC TreatmentSignificantly declinedConcentration-dependentSignificant[6]
HUVEC Tube FormationDHA-PC TreatmentSignificantly declinedConcentration-dependentSignificant[6]
Neovascularization (in vivo)DHA-PC TreatmentInhibitedNot specifiedSignificant[6]
PPARγ ExpressionDHA-PC TreatmentEnhancedNot specifiedSignificant[6]
VEGFR2 ExpressionDHA-PC TreatmentDown-regulatedNot specifiedSignificant[6]

HUVEC: Human Umbilical Vein Endothelial Cells, a common in vitro model for studying angiogenesis. PPARγ: Peroxisome proliferator-activated receptor γ. VEGFR2: Vascular Endothelial Growth Factor Receptor 2.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols employed in the cited research.

Oxygen-Induced Retinopathy (OIR) Model

This in vivo model is used to study pathological retinal angiogenesis.

  • Procedure: Neonatal mice and their nursing mothers are exposed to a hyperoxic environment (e.g., 75% oxygen) for a set period (e.g., from postnatal day 7 to 12). This leads to the cessation of normal retinal vessel development and obliteration of existing capillaries. The animals are then returned to a normoxic (room air) environment, which induces a relative hypoxia in the retina, triggering a robust and pathological neovascularization.

  • Treatment Administration: During the hypoxic phase, mice can be treated with experimental compounds (e.g., systemic serine supplementation) or vehicle controls.

  • Analysis: At a defined endpoint (e.g., postnatal day 17), the retinas are dissected, flat-mounted, and stained with vascular markers (e.g., isolectin B4) to visualize and quantify the extent of neovascularization. Lipidomic analysis of retinal tissue can also be performed to measure changes in phospholipid composition.[5]

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Procedure: A layer of basement membrane extract (e.g., Matrigel) is polymerized in the wells of a culture plate. Human Umbilical Vein Endothelial Cells (HUVECs) are then seeded onto the Matrigel layer in the presence of the test compound (e.g., DHA-PC) or a vehicle control.

  • Incubation: The cells are incubated for a period of hours (e.g., 5-24 hours) to allow for the formation of tube-like networks.

  • Analysis: The formation of these networks is observed and quantified using microscopy. Parameters such as the number of branch points, total tube length, and enclosed area are measured to assess the pro- or anti-angiogenic effect of the compound.[6]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis and the effects of various compounds on blood vessel formation.

  • Procedure: Fertilized chicken eggs are incubated for a few days. A small window is then made in the shell to expose the CAM, a highly vascularized membrane. The test substance (e.g., DHA-PC) is applied directly to the CAM on a carrier (e.g., a sterile filter disc).

  • Incubation: The eggs are returned to the incubator for a further period (e.g., 48-72 hours).

  • Analysis: The CAM is then examined macroscopically and microscopically to assess the formation of new blood vessels in the vicinity of the applied substance. The degree of neovascularization can be quantified by counting the number of blood vessel branches.[6]

Signaling Pathways and Mechanisms of Action

The anti-angiogenic effects of serine-linked phosphatidylcholines are mediated through specific molecular pathways. The diagrams below illustrate these mechanisms.

Proposed Anti-Angiogenic Signaling of Serine Supplementation

Systemic serine supplementation appears to exert its anti-angiogenic effects by modulating retinal lipid metabolism and mitochondrial function, which in turn suppresses the expression of pro-angiogenic factors.

G cluster_input Intervention cluster_metabolism Metabolic Shift cluster_output Angiogenic Response Serine Systemic Serine Supplementation PtdCho Increased Retinal Phosphatidylcholine (PtdCho) Serine->PtdCho Increases Mito Enhanced Mitochondrial Metabolism & OXPHOS Serine->Mito Promotes ProAngio Decreased Expression of Pro-Angiogenic Genes (e.g., VEGF) Mito->ProAngio Suppresses Angio Inhibition of Pathological Angiogenesis ProAngio->Angio Leads to

Caption: Serine supplementation's anti-angiogenic pathway.

Anti-Angiogenic Signaling Pathway of DHA-PC

DHA-enriched phosphatidylcholine (DHA-PC) inhibits angiogenesis by activating PPARγ, which subsequently down-regulates the critical VEGFR2 signaling pathway.[6]

G DHAPC DHA-PC PPARg PPARγ DHAPC->PPARg Activates VEGFR2 VEGFR2 Expression PPARg->VEGFR2 Down-regulates RasERK Ras/ERK Pathway VEGFR2->RasERK Activates Angio Angiogenesis (Proliferation, Migration, Tube Formation) RasERK->Angio Promotes

Caption: DHA-PC's inhibition of the VEGFR2 pathway.

General Experimental Workflow for Anti-Angiogenesis Studies

The workflow for investigating potential anti-angiogenic compounds typically involves a combination of in vitro and in vivo models to assess efficacy and mechanism of action.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mech Mechanism of Action Prolif Proliferation Assay Mig Migration Assay Tube Tube Formation Assay CAM CAM Assay Tube->CAM OIR OIR Model Tube->OIR WB Western Blot / qPCR (Pathway Analysis) OIR->WB End Anti-Angiogenic Candidate WB->End Start Compound Identification Start->Prolif Start->Mig Start->Tube

Caption: Workflow for anti-angiogenic drug discovery.

Conclusion

The evidence presented in this guide highlights the significant anti-angiogenic potential of specific phosphatidylcholine species, particularly those influenced by serine metabolism and enriched with DHA. Serine supplementation appears to indirectly inhibit angiogenesis by altering the lipid profile and enhancing mitochondrial metabolism in retinal cells, leading to a reduction in pro-angiogenic signaling.[5] More directly, DHA-PC has been shown to suppress endothelial cell proliferation, migration, and tube formation by activating PPARγ and subsequently inhibiting the VEGFR2/Ras/ERK signaling cascade.[6] These findings open promising avenues for the development of novel anti-angiogenic therapies. Further research focusing on the precise molecular structures and formulations of serine-derived and other modified phosphatidylcholines will be critical in translating these preclinical findings into effective treatments for angiogenesis-dependent diseases.

References

Methodological & Application

Preparation of SDPC Liposomes Using Thin-Film Hydration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The thin-film hydration method is a widely used, straightforward, and reproducible technique for liposome preparation.[1][2] This document provides detailed application notes and protocols for the preparation of liposomes composed of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) using the thin-film hydration technique. It covers the essential steps from lipid film formation to the characterization of the final liposomal suspension.

Introduction

The thin-film hydration method, also known as the Bangham method, is a cornerstone technique for the laboratory-scale production of liposomes.[2][3] The process involves dissolving lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[3][4] This film is then hydrated with an aqueous medium, leading to the self-assembly of lipids into multilamellar vesicles (MLVs).[3] Subsequent size reduction techniques, such as sonication or extrusion, are typically employed to produce smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution.[5][6]

The choice of lipid is a critical factor that influences the physicochemical properties of the liposomes, including their size, charge, and stability.[3] this compound is a phospholipid containing a saturated stearoyl chain and a polyunsaturated docosahexaenoyl (DHA) chain. The presence of DHA, an omega-3 fatty acid, can impart unique properties to the liposomal membrane. This protocol is specifically tailored for the preparation of this compound-based liposomes.

Experimental Protocols

Materials
  • 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for membrane stabilization)[7]

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[3]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl, or sterile water)[1][3]

  • Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol for Thin-Film Hydration of this compound Liposomes
  • Lipid Dissolution :

    • Weigh the desired amount of this compound and cholesterol (if used). A common molar ratio of phospholipid to cholesterol is 7:3.[1]

    • Dissolve the lipids in a suitable organic solvent in a round-bottom flask. The volume of the solvent should be sufficient to ensure complete dissolution.

  • Thin-Film Formation :

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set at a temperature below the boiling point of the solvent (e.g., 40-45°C for chloroform).[]

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.[3][5]

  • Hydration of the Lipid Film :

    • Pre-heat the hydration buffer to a temperature above the gel-liquid crystal transition temperature (Tc) of this compound. The phase transition of this compound bilayers is a key factor to consider.[9]

    • Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.[1]

    • Agitate the flask gently by hand or using a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process should be carried out at a temperature above the Tc of this compound.[3][5]

  • Size Reduction (Homogenization) :

    • Sonication :

      • For bath sonication, place the flask containing the MLV suspension in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes translucent.

      • For probe sonication, immerse the tip of the sonicator in the MLV suspension and sonicate in pulsed mode on ice to prevent overheating.

    • Extrusion :

      • For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[1][4]

      • This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.[10] The extrusion should also be performed at a temperature above the Tc of this compound.

  • Storage :

    • Store the final liposome suspension at 4°C for short-term use. For long-term storage, the stability should be assessed.

Encapsulation of Therapeutic Agents
  • Lipophilic Drugs : Dissolve the lipophilic drug along with the lipids in the organic solvent in the initial step.[10][11]

  • Hydrophilic Drugs : Dissolve the hydrophilic drug in the hydration buffer before adding it to the dry lipid film.[10][11]

Data Presentation

The following tables summarize typical parameters and expected outcomes for liposome preparation using the thin-film hydration method, based on literature data for similar phospholipids.

Table 1: Typical Experimental Parameters for Thin-Film Hydration

ParameterTypical Value/RangeReference(s)
Lipid CompositionPhospholipid:Cholesterol (e.g., 7:3 molar ratio)[1]
Organic SolventChloroform or Chloroform:Methanol (e.g., 2:1 v/v)[3]
Lipid Concentration1-20 mg/mL[1][]
Hydration BufferPBS (pH 7.4), Tris-HCl, Ultrapure Water[1][3]
Hydration TemperatureAbove the Tc of the lipid[3][5]
Sonication Time5-30 minutes[]
Extrusion Membrane50 nm, 100 nm, 200 nm polycarbonate[1]
Number of Extrusions11-21 passes[10]

Table 2: Characterization of Liposomes Prepared by Thin-Film Hydration

CharacteristicTypical RangeAnalytical Technique(s)Reference(s)
Particle Size50 - 200 nm (post-extrusion)Dynamic Light Scattering (DLS)[1]
Polydispersity Index (PDI)< 0.3 (post-extrusion)Dynamic Light Scattering (DLS)[3]
Zeta Potential-30 mV to +30 mV (depending on lipid composition)Electrophoretic Light Scattering (ELS)[12]
Encapsulation EfficiencyVaries widely depending on drug and protocolHPLC, UV-Vis Spectroscopy[13]

Visualization of Workflows and Relationships

Experimental Workflow

G cluster_0 Preparation cluster_1 Characterization A 1. Lipid Dissolution (this compound +/- Cholesterol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B Complete Dissolution C 3. Hydration (Aqueous Buffer, T > Tc) B->C Solvent Evaporation D 4. Size Reduction (Sonication / Extrusion) C->D MLV Formation E Final Liposome Suspension D->E Homogenization F Particle Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Morphology (TEM/Cryo-TEM) E->H I Encapsulation Efficiency E->I

Caption: Experimental workflow for preparing and characterizing this compound liposomes.

Key Parameter Relationships

G cluster_input Input Parameters cluster_output Output Characteristics LipidComp Lipid Composition (this compound, Cholesterol) Size Particle Size LipidComp->Size Zeta Zeta Potential LipidComp->Zeta Stability Stability LipidComp->Stability EE Encapsulation Efficiency LipidComp->EE Solvent Organic Solvent Solvent->Size Hydration Hydration Buffer Hydration->Zeta Hydration->EE Temp Temperature Temp->Size Temp->Stability Energy Size Reduction Method (Sonication/Extrusion) Energy->Size PDI Polydispersity Index Energy->PDI

Caption: Interplay of key parameters in liposome formulation.

Conclusion

The thin-film hydration method is a robust and adaptable technique for the preparation of this compound liposomes. By carefully controlling the experimental parameters, particularly the hydration temperature relative to the phase transition temperature of this compound, researchers can produce liposomes with desired physicochemical characteristics for various drug delivery applications. The protocols and data presented here provide a solid foundation for the successful formulation and characterization of this compound-based liposomal systems.

References

Protocol for the Synthesis of SDPC Lipid Nanoparticles by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of unilamellar lipid nanoparticles (LNPs) composed of 1-stearoyl-2,3-dideuterio-sn-glycero-3-phosphocholine (SDPC) using the thin-film hydration and extrusion method. This technique is widely employed for producing LNPs with a controlled size distribution, which is critical for applications in drug delivery and biophysical research. While specific literature on the extrusion of this compound is limited, this protocol adapts established methods for saturated phosphatidylcholines. The low phase transition temperature (Tm) of this compound, approximately -9.0 °C, is a key consideration in this process.

Introduction

Lipid nanoparticles are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are extensively used as delivery vehicles for a variety of therapeutic agents, including small molecules, proteins, and nucleic acids. The extrusion method is a common technique to downsize multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles (LUVs). This process involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size. The resulting particle size and polydispersity index (PDI) are critical quality attributes that influence the in vivo performance of the LNPs.

This compound is a deuterated form of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine. The deuterium labeling makes it a valuable tool for biophysical studies, particularly in neutron scattering experiments, to elucidate the structure and dynamics of lipid bilayers. This protocol outlines the steps to produce this compound-containing LNPs with reproducible characteristics.

Materials and Equipment

Materials
  • 1-stearoyl-2,3-dideuterio-sn-glycero-3-phosphocholine (this compound)

  • Other lipids as required for the formulation (e.g., cholesterol, PEGylated lipids)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Dry nitrogen or argon gas

  • Deionized water

  • Ethanol for cleaning

Equipment
  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Mini-extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Gas-tight syringes (e.g., 1 mL)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Glass vials

Experimental Protocol

The synthesis of this compound lipid nanoparticles by extrusion involves three main stages: preparation of the lipid film, hydration of the lipid film to form multilamellar vesicles (MLVs), and extrusion of the MLVs to produce unilamellar vesicles (LUVs).

Lipid Film Preparation
  • Lipid Solubilization: Weigh the desired amount of this compound and any other lipids and dissolve them in chloroform or a suitable organic solvent mixture in a round-bottom flask.[1][2] Ensure the lipids are completely dissolved to form a clear solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[2]

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours, or overnight, to remove any residual organic solvent.[3]

Hydration of the Lipid Film
  • Pre-hydration Equilibration: Bring the hydration buffer to the desired temperature. Since the phase transition temperature of this compound is -9.0 °C, hydration can be performed at room temperature.

  • Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing to disperse the lipid film and form a milky suspension of multilamellar vesicles (MLVs).[3] This suspension should be hydrated for at least 30 minutes.[4]

  • (Optional) Freeze-Thaw Cycles: To increase the encapsulation efficiency for water-soluble drugs and to facilitate the formation of unilamellar vesicles, subject the MLV suspension to 3-5 freeze-thaw cycles.[4][5] This involves alternately freezing the suspension in liquid nitrogen or a dry ice/ethanol bath and thawing it in a warm water bath.

Extrusion
  • Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) and filter supports according to the manufacturer's instructions.

  • Temperature Control: While the low Tm of this compound allows for extrusion at room temperature, for lipids with higher transition temperatures, the extruder should be placed in a heating block to maintain a temperature above the lipid's Tm.[4]

  • Loading the Extruder: Load the MLV suspension into one of the gas-tight syringes and carefully place it into one end of the extruder. Place an empty syringe at the other end.

  • Extrusion Process: Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane to the other syringe. Repeat this process for a minimum of 11 passes to ensure a homogenous population of unilamellar vesicles.[3] The final extrusion should end with the liposome solution in the alternate syringe to prevent contamination with any remaining MLVs.[3]

  • Collection and Storage: Collect the final extruded liposome suspension, which should appear more translucent than the initial MLV suspension. Store the LNP suspension at 4 °C.

Characterization

The resulting this compound lipid nanoparticles should be characterized for their size, polydispersity index (PDI), and zeta potential.

  • Particle Size and PDI: Dynamic Light Scattering (DLS) is the primary technique used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the nanoparticles. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.

  • Zeta Potential: This measurement provides information about the surface charge of the nanoparticles, which is a key factor in their stability and interaction with biological systems.

Data Presentation

Table 1: Physicochemical Properties of Selected Phosphatidylcholines

LipidAbbreviationPhase Transition Temperature (Tm)
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC41 °C
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC55 °C
1-palmitoyl-2-oleoyl-glycero-3-phosphocholinePOPC-2 °C
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC-20 °C
1-stearoyl-2,3-dideuterio-sn-glycero-3-phosphocholine This compound -9.0 °C

Table 2: Example of LNP Formulation and Characterization Data (Comparative)

Lipid CompositionExtrusion Pore Size (nm)Number of PassesResulting Particle Size (nm)Polydispersity Index (PDI)
DSPC/Cholesterol (55:45 mol%)10010~110-130< 0.1
DOPC10011~100-120< 0.1
POPC10010~120-140< 0.2

Note: The resulting particle size is typically slightly larger than the membrane pore size.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound lipid nanoparticles by the extrusion method.

SDPC_LNP_Synthesis cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Extrusion cluster_3 Characterization A 1. Dissolve this compound and other lipids in organic solvent B 2. Evaporate solvent to form a thin lipid film A->B C 3. Dry film under vacuum B->C D 4. Hydrate lipid film with aqueous buffer C->D Proceed to Hydration E 5. Vortex to form multilamellar vesicles (MLVs) D->E F 6. (Optional) Freeze-thaw cycles E->F G 7. Load MLV suspension into extruder F->G Proceed to Extrusion H 8. Extrude through polycarbonate membrane (≥11 passes) G->H I 9. Collect unilamellar vesicles (LUVs) H->I J Dynamic Light Scattering (Size and PDI) I->J Analyze K Zeta Potential Measurement I->K Analyze

Caption: Workflow for this compound Lipid Nanoparticle Synthesis.

Factors Influencing LNP Characteristics

The final properties of the lipid nanoparticles are influenced by several factors during the synthesis process.

LNP_Factors cluster_0 Input Parameters cluster_1 Output Characteristics A Lipid Composition (e.g., this compound, Cholesterol) G Particle Size A->G I Zeta Potential A->I K Stability A->K B Lipid Concentration B->G H Polydispersity Index (PDI) B->H C Hydration Buffer (pH, Ionic Strength) C->I C->K D Extrusion Temperature D->G D->H E Membrane Pore Size E->G F Number of Extrusion Passes F->G F->H J Encapsulation Efficiency

References

Application Notes & Protocols: Formulating Succinylated Dendrimer-Polycation (SDPC) Nanoparticles for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamidoamine (PAMAM) dendrimers are highly branched, monodisperse polymers that have emerged as promising non-viral vectors for gene delivery. Their positively charged primary amine surface at physiological pH allows for efficient electrostatic complexation with negatively charged nucleic acids, forming "dendriplexes". Furthermore, the tertiary amines within the dendrimer's core can buffer endosomal acidification, facilitating the release of the genetic cargo into the cytoplasm via the "proton sponge" effect.[1]

However, the high density of cationic charges on unmodified PAMAM dendrimers is often associated with significant cytotoxicity, primarily through disruption of cell membranes.[2][3] To mitigate this, surface modification is a key strategy. Succinylation of the terminal amines converts them to carboxyl groups, creating a succinylated dendrimer-polycation (SDPC) nanoparticle with a negatively charged surface at physiological pH. This anionic shell significantly reduces cytotoxicity compared to the cationic counterparts.[2][3] Despite the anionic surface, the internal cationic core is still believed to contribute to the endosomal escape mechanism, making SDPCs a safer and potentially effective vehicle for gene delivery.

These application notes provide detailed protocols for the synthesis, formulation, characterization, and in vitro application of this compound nanoparticles for gene delivery.

Experimental Protocols

Protocol 1: Synthesis of Succinylated PAMAM Dendrimer (PAMAM-Succ)

This protocol describes the modification of amine-terminated PAMAM G4 dendrimers with succinic anhydride to create carboxyl-terminated (succinylated) dendrimers.

Materials:

  • Generation 4 (G4) PAMAM Dendrimer (amine-terminated), methanol solution

  • Succinic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Lyophilizer

Procedure:

  • Dissolution of PAMAM: Dissolve a known amount of G4 PAMAM dendrimer in anhydrous DMSO in a round bottom flask.

  • Addition of Succinic Anhydride: Add a molar excess of succinic anhydride to the dendrimer solution. A typical molar ratio is 1.5 moles of succinic anhydride for every mole of primary amine on the dendrimer surface.

  • Reaction: Stir the reaction mixture at 55°C for 24 hours under a nitrogen atmosphere to allow the opening of the anhydride ring by the terminal primary amines of the dendrimer, forming an amide bond.[4]

  • Purification by Dialysis:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against DI water for 48-72 hours, changing the water every 6-8 hours to remove unreacted succinic anhydride and DMSO.

  • Lyophilization: Freeze-dry the purified solution to obtain the PAMAM-Succ product as a white, fluffy solid.

  • Characterization: Confirm the succinylation via ¹H NMR spectroscopy by observing the disappearance of proton signals corresponding to primary amines and the appearance of new signals from the succinyl groups.

Protocol 2: Formulation of this compound-DNA Nanoparticles (Dendriplexes)

This protocol details the complexation of the synthesized PAMAM-Succ (this compound) with plasmid DNA (pDNA) to form nanoparticles. The optimal ratio of dendrimer to DNA is critical for efficient transfection and is typically determined by the N/P ratio (the ratio of moles of nitrogen atoms in the dendrimer to moles of phosphate groups in the DNA).

Materials:

  • Lyophilized PAMAM-Succ

  • Plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase) at a known concentration (e.g., 1 mg/mL in TE buffer).

  • Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline, pH 7.4).

  • Vortex mixer.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of PAMAM-Succ in nuclease-free water.

    • Dilute the pDNA stock solution to a working concentration (e.g., 100 µg/mL) in the chosen buffer.

  • Calculate N/P Ratios: Determine the range of N/P ratios to be tested (e.g., 1:1, 5:1, 10:1, 20:1, 40:1). The calculation requires knowing the number of nitrogen atoms per dendrimer molecule and the average molecular weight per phosphate group in DNA (~325 g/mol ).

  • Complexation:

    • For each N/P ratio, calculate the required volume of the PAMAM-Succ stock solution for a fixed amount of pDNA (e.g., 1 µg).

    • In a microcentrifuge tube, add the calculated volume of the PAMAM-Succ solution to a volume of buffer.

    • In a separate tube, add 1 µg of pDNA to a volume of buffer.

    • Add the diluted pDNA solution dropwise to the diluted PAMAM-Succ solution while gently vortexing.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for stable dendriplex formation.

  • Characterization: The resulting nanoparticles are now ready for characterization (Protocol 3) or use in cell culture experiments (Protocol 4).

Protocol 3: Characterization of this compound-DNA Nanoparticles

A. DNA Condensation via Gel Retardation Assay

This assay confirms the binding of the dendrimer to the pDNA. When complexed, the large nanoparticle's migration through an agarose gel is retarded compared to naked pDNA.

Materials:

  • This compound-DNA complexes at various N/P ratios.

  • Naked pDNA (control).

  • Agarose.

  • Tris-acetate-EDTA (TAE) buffer.

  • 6x DNA loading dye.

  • Nucleic acid stain (e.g., Ethidium Bromide or SYBR Safe).

  • Gel electrophoresis system and power supply.

  • UV transilluminator/gel imaging system.

Procedure:

  • Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing the nucleic acid stain.

  • Mix 10 µL of each this compound-DNA complex preparation with 2 µL of 6x DNA loading dye.

  • Load the samples and a naked pDNA control into the wells of the gel.

  • Run the gel at 100 V for 45-60 minutes.

  • Visualize the DNA bands under UV illumination. Complete retardation of the DNA band in the well indicates successful complexation.

B. Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Zeta potential measurement indicates the surface charge, which influences stability and interaction with cell membranes.

Materials:

  • This compound-DNA complexes.

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Cuvettes for DLS and zeta potential measurements.

Procedure:

  • Dilute the this compound-DNA complex solution with nuclease-free water or buffer to an appropriate concentration for the instrument (typically ~0.1-1.0 mg/mL).

  • Transfer the sample to the appropriate cuvette.

  • Measure the particle size (Z-average diameter), PDI, and zeta potential according to the instrument's operating instructions. Perform at least three measurements per sample.

Protocol 4: In Vitro Transfection and Cytotoxicity Assessment

A. Cell Transfection

This protocol describes the procedure for transfecting a mammalian cell line with the formulated this compound-DNA nanoparticles.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium (e.g., Opti-MEM).

  • Multi-well cell culture plates (e.g., 24-well).

  • This compound-DNA complexes.

  • Positive control transfection reagent (e.g., Lipofectamine 2000).

  • Reporter gene assay system (e.g., fluorescence microscope for GFP, luciferase assay kit).

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate overnight.

  • Transfection:

    • On the day of transfection, replace the old medium with fresh, complete medium.

    • Prepare the this compound-DNA complexes in serum-free medium as described in Protocol 2. Use a fixed amount of DNA per well (e.g., 0.5-1.0 µg).

    • Add the nanoparticle solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After this, the medium can be replaced with fresh complete medium if toxicity is a concern.

  • Assay for Gene Expression: Continue to incubate the cells for 24-72 hours post-transfection. Assess reporter gene expression using the appropriate method (e.g., visualize GFP expression using a fluorescence microscope or measure luciferase activity).

B. Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells treated with this compound-DNA complexes.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO.

  • Microplate reader.

Procedure:

  • Transfect cells in a 96-well plate as described above. Include untreated cells as a negative control (100% viability).

  • At 24 or 48 hours post-transfection, add 10 µL of MTT reagent to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Quantitative Data Summary

The following tables summarize typical physicochemical properties and biological performance of PAMAM dendrimer-based nanoparticles for gene delivery. Data for succinylated (carboxyl-terminated) dendrimers are highlighted where available, alongside cationic amine-terminated dendrimers for comparison.

Table 1: Physicochemical Characterization of Dendrimer-DNA Nanoparticles

Dendrimer Type (Generation)ModificationN/P RatioParticle Size (Z-average, nm)Zeta Potential (mV)Reference
PAMAM (G4)Amine-terminated4:1~264+37.2[5][6]
PAMAM (G3)Amine-terminated--+34.3[7]
PAMAM (G4)Amine-terminated--+27.7[7]
PAMAM (G5)Amine-terminated10:1100 - 200Positive[8]
PAMAM (G4)Carboxyl-terminated -~15-40.2[3]
PAMAM (G6)Carboxyl-terminated -~20-51.9[3]

Note: The size of carboxyl-terminated dendrimers is for the polymer alone, as they do not efficiently complex DNA without a cationic condensing agent.

Table 2: In Vitro Performance of Dendrimer-Based Gene Delivery Vectors

VectorCell LineTransfection Efficiency (%)Cell Viability (%) (at optimal N/P)Reference
PAMAM G4 (Amine)Mesenchymal Stem Cells~1.2%>80%[9]
Lipofectamine 2000Mesenchymal Stem Cells~18.5%Not Specified[9]
PAMAM G2 (NLS-modified)NIH3T3> PEI 25kDa>85%[10]
PAMAM G4 (Ornithine-modified)HEK 293T> Parent PAMAM G4~90% (at 50 µg/mL)[8]
PAMAM G4 (Amine)VariousGeneration-dependent>80% (up to 50 µM)[11]
PAMAM G5-G7 (Amine)Neural Progenitor Cells-Significant decrease at >5 µg/mL[2]
PAMAM G4-G6 (Carboxyl)PlateletsNo aggregation (low toxicity)Not Applicable[3]

Visualizations

Diagram 1: Synthesis of Succinylated PAMAM Dendrimer

G pamam G4 PAMAM Dendrimer (Amine-Terminated) reaction Ring-Opening Reaction pamam->reaction Primary Amines succinic Succinic Anhydride succinic->reaction dmso DMSO, 55°C 24 hours dmso->reaction dialysis Purification (Dialysis vs. DI Water) reaction->dialysis Amide Bond Formation This compound PAMAM-Succ (this compound) (Carboxyl-Terminated) dialysis->this compound Purified Product

Caption: Workflow for the synthesis of succinylated PAMAM dendrimer (this compound).

Diagram 2: this compound Nanoparticle Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization sdpc_sol 1. This compound Solution (in Buffer) mixing 3. Mix pDNA into this compound (Vortexing) sdpc_sol->mixing pdna_sol 2. pDNA Solution (in Buffer) pdna_sol->mixing incubation 4. Incubate 30 min (Room Temp) mixing->incubation nanoparticles This compound-DNA Nanoparticles (Dendriplexes) incubation->nanoparticles dls Particle Size (DLS) Zeta Potential nanoparticles->dls gel DNA Complexation (Gel Retardation Assay) nanoparticles->gel

Caption: Experimental workflow for this compound-DNA nanoparticle formulation and analysis.

Diagram 3: Proposed Mechanism of Cellular Uptake and Gene Release

G extracellular Extracellular Space sdpc_dna This compound-DNA Nanoparticle endocytosis Endocytosis sdpc_dna->endocytosis membrane Cell Membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome Internalization escape Proton Sponge Effect (Endosomal Escape) endosome->escape pH drop release pDNA Release escape->release cytoplasm Cytoplasm nucleus Nucleus release->nucleus Nuclear Import transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

Caption: Cellular pathway of gene delivery by this compound nanoparticles.

References

Application Notes and Protocols: A Step-by-Step Guide to Encapsulating Hydrophilic Drugs in SDPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal vesicles are a cornerstone of modern drug delivery, offering a versatile platform for encapsulating both hydrophilic and lipophilic therapeutic agents. Among the various phospholipids used in vesicle formulation, 1-stearoyl-2,3-dipalmitoyl-sn-glycerol (SDPC) offers a unique combination of biocompatibility and structural integrity. This document provides a comprehensive, step-by-step guide to the encapsulation of hydrophilic drugs within this compound vesicles. It includes detailed experimental protocols for vesicle preparation, characterization, and in vitro drug release studies, designed to be a practical resource for researchers in the field of drug delivery.

Principle of Hydrophilic Drug Encapsulation

The encapsulation of hydrophilic drugs in lipid vesicles is primarily achieved through passive loading. The most common method is the thin-film hydration technique.[1][2] In this process, the lipids, including this compound and cholesterol, are dissolved in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask.[1][2] This film is subsequently hydrated with an aqueous solution containing the hydrophilic drug.[1][2] During hydration, the lipid bilayers self-assemble into multilamellar vesicles (MLVs), entrapping the drug-containing aqueous solution in their core.[1] To achieve a uniform size distribution and produce unilamellar vesicles, the MLV suspension is then subjected to a size reduction process, such as extrusion or sonication.

Experimental Protocols

Preparation of this compound Vesicles using Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and cholesterol, encapsulating a model hydrophilic drug.

Materials:

  • 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • Chloroform

  • Model hydrophilic drug (e.g., Calcein)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 7:3).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid's transition temperature (Tc). The Tc of this compound is estimated to be approximately 48°C. A temperature of 55-60°C is recommended.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of the hydrophilic drug in PBS at the desired concentration.

    • Warm the hydration solution to the same temperature used for film formation (55-60°C).

    • Add the warm hydration solution to the lipid film.

    • Vortex the flask for 30 minutes to facilitate the formation of multilamellar vesicles (MLVs). The suspension should appear milky.

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Heat the extruder to 55-60°C.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Pass the suspension through the membranes by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).

    • The resulting vesicle suspension should be translucent.

Purification of Drug-Loaded Vesicles

To remove the unencapsulated drug, the vesicle suspension must be purified.

Method: Size Exclusion Chromatography

  • Prepare a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.

  • Carefully load the vesicle suspension onto the top of the column.

  • Elute the column with PBS. The larger vesicles will elute first in the void volume, while the smaller, unencapsulated drug molecules will be retained and elute later.

  • Collect the fractions containing the purified vesicles (typically the milky, opalescent fractions).

Characterization of this compound Vesicles

a. Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the vesicles.

Procedure using UV-Vis Spectroscopy:

  • Measure the total drug concentration: Disrupt a known volume of the purified vesicle suspension by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100). This will release the encapsulated drug. Measure the absorbance of the resulting solution at the drug's maximum absorbance wavelength using a UV-Vis spectrophotometer.

  • Calculate the encapsulated drug concentration: Using a pre-determined calibration curve for the drug, calculate the concentration of the encapsulated drug.

  • Calculate the initial drug concentration: This is the concentration of the drug in the hydration solution used.

  • Calculate the EE%: EE% = (Concentration of encapsulated drug / Initial drug concentration) x 100

b. Vesicle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the vesicles.

Procedure:

  • Dilute a small aliquot of the purified vesicle suspension with filtered PBS to an appropriate concentration for DLS analysis.

  • Perform the measurement using a DLS instrument.

  • The instrument will provide the average vesicle diameter (Z-average) and the PDI. A PDI value below 0.2 indicates a homogenous population of vesicles.

c. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the vesicles and is an indicator of their stability.

Procedure:

  • Use the same diluted sample as for the DLS measurement.

  • Measure the zeta potential using an instrument with this capability.

  • Vesicles with a zeta potential greater than ±30 mV are generally considered stable.

d. Morphological Characterization

Transmission Electron Microscopy (TEM) provides direct visualization of the vesicle's shape and lamellarity.

Sample Preparation (Negative Staining):

  • Place a drop of the diluted vesicle suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Blot off the excess suspension with filter paper.

  • Add a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 1 minute.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a TEM.

In Vitro Drug Release Study

The dialysis method is commonly used to assess the in vitro release profile of the encapsulated drug.[3]

Procedure:

  • Transfer a known volume of the purified drug-loaded vesicle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the vesicles.

  • Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The following tables present representative data for the encapsulation of the hydrophilic model drug, Calcein, in phosphatidylcholine vesicles, which are structurally similar to this compound vesicles.

Table 1: Physicochemical Properties of Calcein-Loaded Vesicles

FormulationLipid Composition (molar ratio)Mean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
1DPPC:Cholesterol (7:3)125.3 ± 3.10.15 ± 0.02-5.2 ± 0.815.6 ± 2.1
2DSPC:Cholesterol (7:3)130.8 ± 4.50.18 ± 0.03-6.1 ± 1.112.4 ± 1.9
3DPPC:DSPC:Cholesterol (3.5:3.5:3)128.1 ± 3.90.16 ± 0.02-5.7 ± 0.914.1 ± 2.5

Data is representative and compiled from typical results for phosphatidylcholine vesicles.

Table 2: In Vitro Release of Calcein from Vesicles at 37°C

Time (hours)Cumulative Release (%) - Formulation 1Cumulative Release (%) - Formulation 2Cumulative Release (%) - Formulation 3
15.2 ± 0.73.1 ± 0.54.5 ± 0.6
28.9 ± 1.15.8 ± 0.87.6 ± 0.9
415.4 ± 1.510.2 ± 1.213.1 ± 1.3
825.1 ± 2.218.5 ± 1.822.3 ± 2.0
1233.6 ± 2.825.9 ± 2.130.1 ± 2.5
2445.8 ± 3.538.4 ± 2.942.7 ± 3.1

Data is representative and illustrates a sustained release profile.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_purification Purification cluster_char Characterization cluster_release In Vitro Release prep1 Lipid Dissolution (this compound, Cholesterol in Chloroform) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (with Hydrophilic Drug Solution) prep2->prep3 prep4 Extrusion (Size Reduction) prep3->prep4 purify1 Size Exclusion Chromatography prep4->purify1 purify2 Separation of Vesicles from Free Drug purify1->purify2 char1 Encapsulation Efficiency (UV-Vis) purify2->char1 char2 Size & PDI (DLS) purify2->char2 char3 Zeta Potential purify2->char3 char4 Morphology (TEM) purify2->char4 release1 Dialysis Method purify2->release1 purify2->release1 release2 Drug Quantification over Time release1->release2

Caption: Experimental workflow for hydrophilic drug encapsulation in this compound vesicles.

cellular_uptake cluster_cell Cellular Environment cluster_intracellular Intracellular Space vesicle This compound Vesicle (with Hydrophilic Drug) membrane Cell Membrane vesicle->membrane Binding endosome Early Endosome membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation cytoplasm Cytoplasm (Drug Release) endosome->cytoplasm Endosomal Escape lysosome->cytoplasm Degradation & Release

Caption: Cellular uptake and intracellular trafficking of this compound vesicles.

References

Application Notes and Protocols for the Delivery of Hydrophobic Therapeutic Agents using Self-Dissolving Microneedles Composed of Sodium Hyaluronate and Chondroitin Sulfate (SDPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transdermal delivery of hydrophobic therapeutic agents presents a significant challenge in drug development due to the formidable barrier properties of the stratum corneum. Self-dissolving microneedles (MNs) composed of biocompatible polymers offer a promising solution to bypass this barrier and deliver drugs effectively into the skin. This document provides detailed application notes and protocols for the use of microneedles fabricated from a combination of sodium hyaluronate (HA) and chondroitin sulfate (CS), hereafter referred to as SDPC microneedles, for the delivery of hydrophobic drugs.

Sodium hyaluronate, a natural glycosaminoglycan in the extracellular matrix, provides excellent biocompatibility and film-forming properties.[1] Chondroitin sulfate, another key glycosaminoglycan, is known for its ability to form stable matrices and can play a role in targeted drug delivery to inflamed tissues.[2] The combination of these two polymers creates a robust yet rapidly dissolving microneedle system capable of efficiently encapsulating and releasing hydrophobic therapeutic agents into the dermal and epidermal layers of the skin.[3]

Data Presentation

The following tables summarize quantitative data from various studies on the delivery of hydrophobic drugs using dissolving microneedles. While specific data for a standardized this compound formulation is emergent, the presented data from hyaluronic acid and chondroitin sulfate-based systems provide a strong reference for expected performance.

Table 1: Drug Loading and Encapsulation Efficiency of Hydrophobic Drugs in Dissolving Microneedles

Hydrophobic DrugPolymer MatrixDrug Loading (% w/w)Encapsulation Efficiency (%)Reference
CurcuminHyaluronic Acid & Sodium Carboxymethyl StarchNot SpecifiedNot Specified[4]
CurcuminHyaluronic AcidNot SpecifiedNot Specified[5]
DexamethasonePLGA particles in Hyaluronic AcidNot Specified81.2 ± 4.9[6]
PaclitaxelChondroitin Sulfate-Fmoc31.3 ± 0.6Not Specified[7]
PaclitaxelChondroitin Sulfate-IAAup to 46.6Not Specified[8]

Table 2: In Vitro Release and Skin Permeation of Hydrophobic Drugs from Dissolving Microneedles

Hydrophobic DrugPolymer MatrixRelease ProfileCumulative Release/PermeationTimeReference
CurcuminHyaluronic Acid & Sodium Carboxymethyl StarchSustained74.7% of drug load permeated6 h[4]
DexamethasonePLGA particles in Hyaluronic AcidBiphasic (burst then sustained)~40% released24 h[9]
DexamethasoneHyaluronic Acid-Dexamethasone ConjugatespH-dependent sustained50-60% at pH 7.435 days[10]
CurcuminOrganogel with Microneedle assistanceSustained~70.26% without MNs, ~95% with MNs8 h[11]

Experimental Protocols

Protocol 1: Preparation of this compound Microneedles Loaded with a Hydrophobic Therapeutic Agent

This protocol describes a two-step casting method to fabricate tip-loaded dissolving microneedles, concentrating the hydrophobic drug in the needle tips for efficient delivery.

Materials:

  • Sodium Hyaluronate (HA)

  • Chondroitin Sulfate (CS)

  • Hydrophobic drug of interest (e.g., Curcumin, Dexamethasone)

  • Suitable solvent for the hydrophobic drug (e.g., ethanol, acetone)

  • Deionized water

  • PDMS microneedle molds

  • Centrifuge

  • Vacuum desiccator

Procedure:

  • Preparation of the Drug-Containing Tip Solution:

    • Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

    • Prepare a solution of sodium hyaluronate and chondroitin sulfate in deionized water. A typical concentration is 10-20% w/v for HA and 5-10% w/v for CS, which should be optimized for viscosity and mechanical strength.

    • Slowly add the drug solution to the polymer solution while stirring to form a homogenous suspension or emulsion. Sonication can be used to reduce particle size and improve dispersion.

  • Fabrication of the Microneedle Tips:

    • Pipette the drug-containing polymer solution onto the PDMS microneedle molds.

    • Centrifuge the molds at 3000-4000 rpm for 15-30 minutes to ensure the solution fills the microneedle cavities completely.

    • Place the molds in a vacuum desiccator to remove air bubbles and then dry at room temperature or in a low-humidity environment until the tips are solid.

  • Preparation of the Backing Layer Solution:

    • Prepare a separate, more concentrated solution of sodium hyaluronate and chondroitin sulfate in deionized water (e.g., 30-40% w/v HA, 15-20% w/v CS) without the drug.

  • Formation of the Backing Layer:

    • Cast the backing layer solution over the dried microneedle tips in the molds.

    • Dry the molds again under the same conditions until the entire microneedle patch is solid and can be easily peeled from the mold.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to assess the release kinetics of the hydrophobic drug from the this compound microneedles.

Materials:

  • This compound microneedle patch loaded with the hydrophobic drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Place a single drug-loaded microneedle patch into a dialysis bag.

  • Add a known volume of PBS (e.g., 1 mL) to the dialysis bag to dissolve the microneedles.

  • Place the sealed dialysis bag into a larger container with a known volume of PBS (e.g., 20 mL) maintained at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium from the larger container and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol describes how to evaluate the permeation of the hydrophobic drug through the skin after application of the this compound microneedle patch.

Materials:

  • This compound microneedle patch loaded with the hydrophobic drug

  • Full-thickness porcine or rat skin

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS), pH 7.4, as the receptor medium

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Excise full-thickness skin from the dorsal or abdominal region of the animal. Remove any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C to achieve a skin surface temperature of approximately 32°C.

  • Apply the drug-loaded this compound microneedle patch to the skin surface in the donor compartment and press gently for 30-60 seconds to ensure insertion.

  • At predetermined time points, collect samples from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Analyze the drug concentration in the collected samples.

  • At the end of the experiment, the skin can be removed, and the amount of drug retained in the skin can be determined by extraction and analysis.

Visualizations

Experimental Workflow for this compound Microneedle Fabrication and Evaluation

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_eval Evaluation prep_drug Hydrophobic Drug Solution mix Mixing & Homogenization prep_drug->mix prep_poly This compound Polymer Solution prep_poly->mix casting Two-Step Casting in PDMS Mold mix->casting drying Drying casting->drying morph Morphology (SEM) drying->morph mech Mechanical Strength drying->mech drug_load Drug Loading drying->drug_load release In Vitro Release drying->release permeation Ex Vivo Permeation drying->permeation

Caption: Workflow for this compound microneedle fabrication and evaluation.

Logical Relationship of this compound Microneedle Components and Function

logical_relationship cluster_components Microneedle Components cluster_properties Resulting Properties cluster_function Primary Function HA Sodium Hyaluronate biocompat Biocompatibility HA->biocompat mech_strength Mechanical Strength HA->mech_strength HA->mech_strength dissolving Rapid Dissolution HA->dissolving CS Chondroitin Sulfate CS->biocompat CS->mech_strength CS->dissolving CS->dissolving Drug Hydrophobic Drug drug_entrap Drug Entrapment Drug->drug_entrap delivery Enhanced Transdermal Drug Delivery biocompat->delivery mech_strength->delivery dissolving->delivery drug_entrap->delivery

Caption: Relationship between this compound components and their function.

Signaling Pathway of Curcumin Delivered Intracellularly

signaling_pathway cluster_delivery Delivery & Uptake cluster_intracellular Intracellular Action cluster_response Therapeutic Response MN This compound Microneedle (Curcumin-loaded) skin Skin Penetration MN->skin cell Cellular Uptake (e.g., via endocytosis) skin->cell Curcumin Curcumin cell->Curcumin NFkB NF-κB Curcumin->NFkB inhibition AP1 AP-1 Curcumin->AP1 inhibition Nrf2 Nrf2 Curcumin->Nrf2 activation Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation AP1->Inflammation Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant AntiInflam Anti-inflammatory Effect Inflammation->AntiInflam AntioxidantEffect Antioxidant Effect Antioxidant->AntioxidantEffect

Caption: Simplified signaling pathway of Curcumin's anti-inflammatory action.

References

Application Notes and Protocols for SDPC Liposome Preparation for In Vitro Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are extensively used as drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds. 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (SDPC) is a phospholipid that can be used in the formulation of liposomes. The unique structure of phospholipids like this compound, featuring long-chain fatty acids, enhances membrane stability and fluidity, which is vital for the encapsulation of therapeutic agents.[1] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of this compound liposomes.

I. Preparation of this compound Liposomes

The most common method for preparing liposomes in a research setting is the thin-film hydration technique, followed by sonication or extrusion for size reduction.[2][3] This method involves dissolving the lipids in an organic solvent, creating a thin lipid film by evaporating the solvent, and then hydrating the film with an aqueous buffer.[4][5]

A. Materials and Equipment
  • 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for enhancing liposome stability)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[6]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Vacuum pump

  • Bath sonicator or probe sonicator

  • Liposome extrusion device (optional)

  • Polycarbonate membranes (e.g., 100 nm pore size)

B. Experimental Protocol: Thin-Film Hydration
  • Lipid Dissolution : Dissolve this compound and any other lipids (e.g., cholesterol) in an organic solvent in a round-bottom flask. The lipids should be completely dissolved to ensure a homogeneous mixture.[6]

  • Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7] The water bath temperature should be kept above the phase transition temperature of the lipids.

  • Drying : Dry the lipid film thoroughly under a high vacuum for at least 2 hours to remove any residual organic solvent.[6]

  • Hydration : Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.[5] Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Sonication) : To produce smaller unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent overheating and degradation of the lipids.

C. Experimental Workflow

G cluster_prep Liposome Preparation prep1 Dissolve this compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Dry Film Under Vacuum prep2->prep3 prep4 Hydrate Film with Aqueous Buffer to form MLVs prep3->prep4 prep5 Size Reduction (Sonication/Extrusion) to form SUVs/LUVs prep4->prep5 G cluster_invitro In Vitro Cell Studies cluster_cytotoxicity Cytotoxicity Assay cluster_uptake Cellular Uptake Assay invitro1 Seed Cells invitro2 Treat with this compound Liposomes invitro1->invitro2 invitro3 Add MTT Reagent invitro2->invitro3 invitro7 Wash and Detach Cells invitro2->invitro7 invitro4 Solubilize Formazan invitro3->invitro4 invitro5 Measure Absorbance invitro4->invitro5 invitro6 Calculate Cell Viability & IC50 invitro5->invitro6 invitro8 Analyze by Flow Cytometry invitro7->invitro8 invitro9 Quantify Uptake invitro8->invitro9 G cluster_pi3k PI3K/Akt Signaling Pathway extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors akt->downstream response Cell Survival, Growth, Proliferation downstream->response G cluster_mapk MAPK Signaling Pathway stimuli Extracellular Stimuli receptor_mapk Cell Surface Receptor stimuli->receptor_mapk ras Ras receptor_mapk->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors erk->transcription response_mapk Cell Proliferation, Differentiation transcription->response_mapk

References

Application Notes and Protocols for Characterizing Self-Disintegrating Polymeric Nanoparticles (SDPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential analytical techniques used to characterize self-disintegrating polymeric nanoparticles (SDPC). This compound nanoparticles are a class of stimuli-responsive drug delivery systems designed to release their therapeutic payload in response to specific triggers in the biological environment, such as changes in pH, temperature, or redox potential. Thorough characterization of their physicochemical properties and drug release kinetics is crucial for their development and translation into effective nanomedicines.

Physicochemical Characterization of this compound Nanoparticles

A fundamental understanding of the physical and chemical properties of this compound nanoparticles is the cornerstone of their development. Key parameters include particle size, polydispersity, morphology, and surface charge. These characteristics not only influence the in vitro and in vivo performance of the nanoparticles but are also critical for ensuring batch-to-batch consistency and stability.

Particle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of nanoparticles in solution.[1][2] For this compound nanoparticles, DLS is invaluable for assessing their stability under physiological conditions and for monitoring changes in size upon exposure to a stimulus, which can indicate particle swelling or disintegration.

Table 1: Quantitative Data on this compound Nanoparticle Size Changes in Response to Stimuli

Nanoparticle TypeStimulusSize Before Stimulus (nm)Size After Stimulus (nm)Reference
Temperature-Responsive Poly(NIPAM-co-BA) NanogelIncrease in temperature from 25°C to 37°C~400~100[3]
pH-Responsive p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA) MicellesDecrease in pH from 7.2 to 4.5~26.4~13[4]
Redox-Responsive P(MACPTS-co-MAGP)@AgNPsExposure to Glutathione (GSH)~100Disassembly[5]

Experimental Protocol: Dynamic Light Scattering (DLS) Analysis

This protocol outlines the steps for measuring the particle size and polydispersity index (PDI) of this compound nanoparticles before and after applying a stimulus.

Materials:

  • This compound nanoparticle suspension

  • Appropriate buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)

  • Stimulus agent (e.g., acid/base solution for pH change, temperature-controlled cuvette holder, reducing agent like glutathione)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

  • Micropipettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Filter all buffers and solvents through a 0.22 µm syringe filter to remove dust and other particulates.

    • Dilute the this compound nanoparticle suspension to an appropriate concentration with the filtered buffer. The optimal concentration is instrument-dependent but should result in a count rate within the recommended range (e.g., 100-500 kcps).[6]

    • For aqueous measurements, it is recommended to use a buffer with a low salt concentration (e.g., 10 mM KNO3) to screen for charge effects that can influence particle size measurements.[6]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for the recommended time.

    • Select the appropriate measurement parameters in the software, including the dispersant (viscosity and refractive index of the buffer), measurement temperature, and equilibration time.

  • Measurement Before Stimulus:

    • Transfer the diluted nanoparticle suspension to a clean, disposable cuvette.

    • Ensure there are no air bubbles in the cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature (e.g., 2 minutes).[7]

    • Perform at least three replicate measurements to ensure reproducibility.

  • Application of Stimulus and Measurement After Stimulus:

    • For pH-responsive nanoparticles: Add a small, predetermined volume of an acid or base solution to the nanoparticle suspension to achieve the target pH. Gently mix and repeat the DLS measurement as described in step 3.

    • For temperature-responsive nanoparticles: Use a temperature-controlled DLS instrument to gradually increase or decrease the temperature to the target value. Allow the sample to equilibrate at the new temperature before performing the measurement.

    • For redox-responsive nanoparticles: Add a solution of the reducing or oxidizing agent (e.g., glutathione) to the nanoparticle suspension. Incubate for a specific period and then perform the DLS measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average diameter and the polydispersity index (PDI).

    • Compare the size and PDI values before and after the application of the stimulus to assess the nanoparticle's response.

DLS_Workflow cluster_prep Sample Preparation cluster_measure_before Pre-Stimulus Measurement cluster_stimulus Stimulus Application cluster_measure_after Post-Stimulus Measurement cluster_analysis Data Analysis Filter Filter Buffer Dilute Dilute Nanoparticles Filter->Dilute Equilibrate_Before Equilibrate Temperature Dilute->Equilibrate_Before Measure_Before DLS Measurement Equilibrate_Before->Measure_Before Apply_Stimulus Apply pH, Temp, or Redox Stimulus Measure_Before->Apply_Stimulus Equilibrate_After Equilibrate Post-Stimulus Apply_Stimulus->Equilibrate_After Measure_After DLS Measurement Equilibrate_After->Measure_After Analyze Compare Size & PDI Measure_After->Analyze

Morphology and Size Verification

Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles, offering valuable information on their size, shape, and internal structure.[8][9][10] For this compound nanoparticles, TEM can be used to confirm the DLS results and to visually inspect for changes in morphology, such as swelling, aggregation, or disintegration, following exposure to a stimulus.

Experimental Protocol: Transmission Electron Microscopy (TEM) Imaging

This protocol provides a general guideline for preparing and imaging this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., uranyl acetate, phosphotungstic acid)

  • Deionized water

  • Filter paper

  • Tweezers

  • Pipettes

Procedure:

  • Grid Preparation:

    • Place a TEM grid, carbon-side up, on a piece of filter paper.

    • Apply a 5-10 µL drop of the diluted nanoparticle suspension onto the grid. The concentration should be optimized to achieve a monolayer of well-dispersed particles.

    • Allow the nanoparticles to adsorb to the grid for a specified time (e.g., 1-5 minutes).

  • Negative Staining (for enhanced contrast of polymeric nanoparticles):

    • Carefully wick away the excess nanoparticle suspension from the edge of the grid using filter paper.

    • Immediately apply a drop of the negative staining solution to the grid for 30-60 seconds.

    • Wick away the excess stain with filter paper.

  • Drying:

    • Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging:

    • Place the grid in the TEM sample holder and load it into the microscope.

    • Operate the TEM at an appropriate accelerating voltage (e.g., 100 keV).[9]

    • Acquire images at various magnifications to observe the overall distribution and individual particle morphology.

    • To observe the effect of a stimulus, the nanoparticles can be treated with the stimulus before being deposited on the TEM grid.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (e.g., >100) to determine the average size and size distribution.

TEM_Workflow cluster_prep Grid Preparation cluster_stain Staining cluster_dry Drying cluster_image Imaging & Analysis Deposit Deposit Nanoparticle Suspension on Grid Adsorb Allow Adsorption Deposit->Adsorb Wick_Sample Wick Excess Sample Adsorb->Wick_Sample Add_Stain Apply Negative Stain Wick_Sample->Add_Stain Wick_Stain Wick Excess Stain Add_Stain->Wick_Stain Air_Dry Air-Dry Grid Wick_Stain->Air_Dry TEM_Image Acquire TEM Images Air_Dry->TEM_Image Analyze_Image Analyze Size & Morphology TEM_Image->Analyze_Image

Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[7] For this compound nanoparticles, zeta potential measurements are crucial for understanding their interaction with biological membranes and for assessing changes in surface charge upon stimulus application, which can be indicative of polymer chain rearrangement or cleavage.

Table 2: Quantitative Data on this compound Nanoparticle Zeta Potential

Nanoparticle TypeConditionZeta Potential (mV)Reference
Chitosan NanoparticlespH 5.5+30 to +40[11]
PLGA NanoparticlespH 7.4-20 to -30[11]
P(MACPTS-co-MAGP)@AgNPsBefore Polymer Coating-25[5]
P(MACPTS-co-MAGP)@AgNPsAfter Polymer Coating+15[5]

Experimental Protocol: Zeta Potential Measurement

This protocol describes the measurement of the zeta potential of this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • Appropriate buffer (e.g., 10 mM NaCl or PBS)

  • Zeta potential instrument (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells (zeta cells)

  • Syringes

  • pH meter

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in the appropriate buffer to the recommended concentration for the instrument. The buffer should have a known ionic strength, as zeta potential is highly dependent on this parameter.[12]

    • Measure and record the pH of the final suspension.[7]

  • Instrument Setup:

    • Turn on the instrument and allow it to stabilize.

    • Enter the experimental parameters into the software, including the dispersant properties (viscosity, dielectric constant) and the measurement temperature.

  • Measurement:

    • Carefully inject the sample into a clean zeta cell using a syringe, avoiding the formation of air bubbles.

    • Wipe the outside of the cell and place it in the instrument.

    • Allow the sample to equilibrate to the instrument's temperature.

    • Perform at least three sets of measurements, with multiple runs within each set, to ensure the data is reproducible.

  • Stimulus Application (if applicable):

    • To measure the zeta potential after a stimulus, prepare the sample as in step 1, apply the stimulus (e.g., adjust pH), and then proceed with the measurement.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

    • Report the average zeta potential and the standard deviation.

Zeta_Potential_Workflow Start Start: Dilute Nanoparticle Suspension Measure_pH Measure pH of Suspension Start->Measure_pH Inject Inject Sample into Zeta Cell Measure_pH->Inject Equilibrate Equilibrate in Instrument Inject->Equilibrate Measure Perform Zeta Potential Measurement Equilibrate->Measure Analyze Analyze Data and Report Measure->Analyze

In Vitro Drug Release Profiling

Evaluating the drug release kinetics of this compound nanoparticles is essential to confirm their stimuli-responsive behavior and to predict their in vivo performance. The dialysis method is a commonly used in vitro technique to assess drug release from nanoparticles.[13][14]

Table 3: Quantitative Data on Drug Release from this compound Nanoparticles

Nanoparticle SystemStimulusCumulative Drug Release (%) after 24h (Stimulus)Cumulative Drug Release (%) after 24h (Control)Reference
pH-sensitive BUD-ES100/PLGA NPspH 7.4~70%~10% (at pH 1.2)[15]
Redox-responsive NanogelsPresence of GSH> 80%< 20%[4]

Experimental Protocol: In Vitro Drug Release Study using Dialysis

This protocol details the steps for conducting an in vitro drug release study of this compound nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off, MWCO, that allows free drug to pass but retains the nanoparticles)

  • Release medium (e.g., PBS at different pH values, buffer with and without a reducing agent)

  • Beakers or flasks

  • Magnetic stirrer and stir bars or a shaking incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Dialysis Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate it in the release medium according to the manufacturer's instructions.

  • Sample Loading:

    • Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the prepared dialysis bag.

    • Securely close both ends of the dialysis bag, ensuring no leakage.

  • Release Study Setup:

    • Immerse the dialysis bag in a beaker containing a known volume of the release medium. The volume of the release medium should be large enough to maintain sink conditions (i.e., the concentration of the released drug in the medium is significantly lower than its solubility).

    • Place the beaker on a magnetic stirrer or in a shaking incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[15]

  • Stimulus Application:

    • For stimuli-responsive release, the release medium should contain the stimulus (e.g., be at the target pH or contain the redox agent). A control experiment should be run in parallel using a release medium without the stimulus.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.

    • Immediately replenish the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume and sink conditions.

  • Drug Quantification:

    • Analyze the collected samples using a validated analytical method (e.g., UV-Vis, HPLC) to determine the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

    • Compare the release profiles under stimulus and control conditions to evaluate the stimuli-responsive nature of the nanoparticles.

Drug_Release_Workflow Start Start: Prepare Dialysis Bag and Drug-Loaded Nanoparticles Load Load Nanoparticles into Dialysis Bag Start->Load Immerse Immerse Bag in Release Medium (with/without stimulus) Load->Immerse Incubate Incubate at 37°C with Agitation Immerse->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Replenish Replenish with Fresh Medium Sample->Replenish Quantify Quantify Drug Concentration (UV-Vis/HPLC) Sample->Quantify Replenish->Quantify Analyze Plot Cumulative Release vs. Time Quantify->Analyze

References

Determining Drug Loading Efficiency in SDPC Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the drug loading efficiency in 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (SDPC) liposomes. These methodologies are crucial for the characterization and quality control of liposomal drug delivery systems.

Introduction to Drug Loading Efficiency

The therapeutic efficacy of a liposomal drug formulation is critically dependent on the amount of drug successfully encapsulated within the liposomes. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) are two key parameters used to quantify this.

  • Encapsulation Efficiency (EE%) : The percentage of the total initial drug that is successfully entrapped within the liposomes.

    • Formula: EE% = (Mass of Drug in Liposomes / Total Mass of Drug Used) x 100

  • Drug Loading Capacity (LC%) : The percentage of the drug's weight relative to the total weight of the liposome.

    • Formula: LC% = (Mass of Drug in Liposomes / Total Mass of Lipids and Drug) x 100

Accurate determination of these parameters is essential for ensuring batch-to-batch consistency, optimizing formulation strategies, and understanding the drug release kinetics.

General Workflow for Determining Drug Loading Efficiency

The fundamental principle behind determining drug loading efficiency involves separating the drug-loaded liposomes from the unencapsulated, free drug in the surrounding medium. The amount of encapsulated drug is then quantified using a suitable analytical technique.

Workflow A Liposome Formulation (with encapsulated and free drug) B Separation of Free Drug from Liposomes A->B Sample C Quantification of Encapsulated Drug B->C Liposome Fraction D Quantification of Free Drug B->D Supernatant/Filtrate E Calculation of Drug Loading and Encapsulation Efficiency C->E D->E UV_Vis_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_calc Calculation A1 Prepare Drug Standard Solutions A2 Measure Absorbance of Standards A1->A2 A3 Generate Standard Curve A2->A3 C1 Determine Drug Conc. from Standard Curve A3->C1 B1 Liposome Sample B2 Separate Free Drug (e.g., Centrifugation) B1->B2 B3 Collect Liposome Pellet B2->B3 B4 Lyse Liposomes (e.g., with Methanol) B3->B4 B5 Measure Absorbance of Sample B4->B5 B5->C1 C2 Calculate EE% and LC% C1->C2 HPLC_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_calc Calculation A1 Prepare Drug Standard Solutions A2 Inject Standards into HPLC A1->A2 A3 Generate Standard Curve A2->A3 C1 Determine Drug Conc. from Standard Curve A3->C1 B1 Liposome Sample B2 Separate Free Drug (e.g., SEC) B1->B2 B3 Collect Liposome Fraction B2->B3 B4 Lyse Liposomes & Filter B3->B4 B5 Inject Sample into HPLC B4->B5 B5->C1 C2 Calculate EE% and LC% C1->C2 Fluorescence_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_calc Calculation A1 Prepare Drug Standard Solutions A2 Measure Fluorescence of Standards A1->A2 A3 Generate Standard Curve A2->A3 C1 Determine Drug Conc. from Standard Curve A3->C1 B1 Liposome Sample B2 Separate Free Drug (e.g., Dialysis) B1->B2 B3 Collect Liposome Sample B2->B3 B4 Lyse Liposomes B3->B4 B5 Measure Fluorescence of Sample B4->B5 B5->C1 C2 Calculate EE% and LC% C1->C2

Application Notes: Active vs. Passive Loading of Compounds into Phosphocholine-Based Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes, or vesicles, are spherical structures composed of one or more lipid bilayers, which are used extensively in drug delivery. Their ability to encapsulate both hydrophilic and hydrophobic compounds makes them versatile carriers for a wide range of therapeutic agents. Phosphocholine-based lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), are common components due to their biocompatibility and structural properties. The method of loading a compound into these vesicles is critical as it dictates encapsulation efficiency, stability, and release kinetics. Loading strategies are broadly categorized as either passive or active.[1][2]

1. Passive Loading Mechanisms

Passive loading techniques entrap the drug during the formation of the liposomes. The compound is either encapsulated in the aqueous core or intercalated into the lipid bilayer without the use of a chemical or electrochemical gradient.[2][3]

  • For Hydrophilic Compounds: The drug is dissolved in the aqueous buffer used to hydrate the dry lipid film. During hydration and vesicle formation, the drug solution is trapped inside the aqueous core.[4] The efficiency of this process is dependent on the trapped volume and the drug's solubility, and is often relatively low.[2]

  • For Hydrophobic Compounds: The drug is co-dissolved with the lipids in an organic solvent prior to the formation of the lipid film.[4] During vesicle self-assembly, the drug partitions into the hydrophobic lipid bilayer.[1][3] The loading efficiency is governed by drug-lipid interactions and the drug's solubility in the lipid membrane.[2]

Advantages of Passive Loading:

  • Simplicity of the procedure.[5]

  • Applicable to a wide range of compounds, including those that are not ionizable.

Disadvantages of Passive Loading:

  • Low encapsulation efficiency for hydrophilic compounds, typically below 30%.[2][4]

  • Poor retention and potential for burst release of the encapsulated drug.[6]

  • For hydrophobic drugs, high drug-to-lipid ratios can destabilize the lipid bilayer.[1]

2. Active Loading Mechanisms (Remote Loading)

Active loading, also known as remote loading, involves the accumulation of a drug into pre-formed vesicles.[2] This process is driven by a transmembrane gradient, most commonly a pH or ion gradient. This technique is particularly effective for amphipathic weak acids or bases.[4]

  • pH Gradient Method: A pH gradient is established across the liposome membrane, typically with an acidic interior (e.g., using a citrate buffer) and a neutral exterior. An uncharged, membrane-permeable drug molecule diffuses into the liposome core.[7] Once inside, the acidic environment protonates the drug, rendering it charged and membrane-impermeable, thus trapping it within the vesicle.[1][2] This accumulation against a concentration gradient allows for very high encapsulation efficiencies.[8]

  • Ammonium Sulfate Gradient Method: Vesicles are formed in a solution of ammonium sulfate. The external ammonium sulfate is then removed, creating a concentration gradient.[9] Ammonia (NH₃) can diffuse out of the liposome, leaving behind a proton (H⁺) and creating an acidic interior.[10][11] A weakly basic drug added to the external medium will then diffuse into the liposome, become protonated, and precipitate with the sulfate counter-ion, leading to stable entrapment.[10][11] This method can achieve loading efficiencies greater than 90%.[12] Doxorubicin is a classic example of a drug loaded using this technique.[9][12]

Advantages of Active Loading:

  • Significantly higher encapsulation efficiencies, often approaching 100%.[2][13]

  • More stable drug retention and reduced leakage compared to passive methods.[10]

  • Loading is performed on pre-formed, characterized vesicles, allowing for better process control.[1]

Disadvantages of Active Loading:

  • Primarily applicable to ionizable amphipathic compounds.[4]

  • The process is more complex than passive loading methods.

Data Presentation: Quantitative Comparison

Table 1: Comparison of Loading Efficiencies for Different Loading Methods

Loading MethodCompound TypeTypical Encapsulation Efficiency (%)References
Passive Loading
Thin-Film HydrationHydrophilic (e.g., Cytarabine)10 - 30%[2][4]
Thin-Film HydrationHydrophobic (e.g., Amphotericin B)Up to 90% (highly variable)[4]
Active Loading
pH GradientWeakly Basic (e.g., Doxorubicin)> 90%[8][14]
Ammonium Sulfate GradientWeakly Basic (e.g., Doxorubicin)> 95%[12][15]
Ammonium Citrate GradientWeakly Basic (e.g., Doxorubicin)~ 100%[15][16]

Table 2: Characteristics of Actively vs. Passively Loaded Vesicles

FeaturePassive LoadingActive LoadingReferences
Driving Force Concentration equilibriumTransmembrane gradient (pH, ion)[3][7]
Drug Retention Lower, prone to burst releaseHigher, more stable[6][10]
Drug-to-Lipid Ratio Generally lowerCan achieve very high ratios[1]
Applicability Broad (hydrophilic, hydrophobic)Limited to ionizable amphipathic drugs[2][4]
Complexity SimpleMore complex[4][5]

Mandatory Visualizations

Diagrams of Loading Mechanisms and Workflows

Passive_Loading Passive Loading via Thin-Film Hydration cluster_0 Step 1: Film Formation cluster_1 Step 2: Hydration & Vesicle Formation Lipids Lipids Mix Mix & Evaporate Lipids->Mix Drug Drug Drug->Mix Solvent Organic Solvent Solvent->Mix Film Dry Lipid-Drug Film Mix->Film Hydration Hydration & Agitation Film->Hydration AqueousBuffer Aqueous Buffer AqueousBuffer->Hydration Vesicles Loaded Vesicles (Drug Trapped) Hydration->Vesicles

Caption: Workflow for passive loading of a hydrophilic drug.

Active_Loading Active Loading via pH Gradient cluster_liposome Liposome cluster_exterior Exterior Medium Interior Acidic Interior (Low pH, e.g., pH 4) [H+] Drug_protonated Drug (DH+) Charged, Trapped Interior->Drug_protonated 2. Protonation Membrane Lipid Bilayer Exterior Neutral Exterior (e.g., pH 7.4) Drug_neutral Drug (D) Neutral, Membrane Permeable Drug_neutral->Membrane 1. Diffusion Drug_protonated->Membrane 3. Trapped

Caption: Mechanism of active loading using a transmembrane pH gradient.

Experimental_Workflow Experimental Workflow: Comparing Loading Methods cluster_passive Passive Loading Path cluster_active Active Loading Path start Lipid Mixture (e.g., DSPC/Chol) p1 Thin-Film Hydration with Drug Solution start->p1 a1 Prepare Vesicles (e.g., in Citrate Buffer) start->a1 p2 Sizing (Extrusion) p1->p2 purify Purification (Remove unencapsulated drug) e.g., Size Exclusion Chromatography p2->purify a2 Sizing (Extrusion) a1->a2 a3 Create Gradient (Buffer Exchange) a2->a3 a4 Incubate with Drug a3->a4 a4->purify characterize Characterization - Size (DLS) - Encapsulation Efficiency (%EE) - Release Profile purify->characterize

Caption: Workflow for comparing passive and active loading protocols.

Experimental Protocols

Protocol 1: Passive Loading of a Hydrophilic Compound via Thin-Film Hydration

Objective: To encapsulate a water-soluble compound (e.g., calcein) into phosphocholine-based vesicles.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydrophilic compound (e.g., 50 mM Calcein in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, water bath sonicator, extrusion device with polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Film Preparation:

    • Dissolve DSPC and Cholesterol (e.g., 55:45 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a temperature above the lipid's transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.[4][17]

    • Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous solution containing the dissolved hydrophilic compound.[4]

    • Agitate the flask by vortexing or mechanical shaking at a temperature above the lipid's transition temperature until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[17]

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[4]

    • Pass the suspension 10-21 times through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a heated extruder.

  • Purification:

    • Remove the unencapsulated (free) drug from the vesicle suspension.

    • Pass the sample through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS. The larger vesicles will elute first, separating from the smaller, free drug molecules.[8]

Protocol 2: Active Loading of Doxorubicin via Ammonium Sulfate Gradient

Objective: To actively load the weakly basic drug Doxorubicin (DOX) into pre-formed vesicles.

Materials:

  • Pre-formed DSPC/Cholesterol vesicles (100 nm), prepared as in Protocol 1, but hydrated with 250 mM Ammonium Sulfate, pH 7.2.[9][18]

  • Doxorubicin HCl solution (e.g., 2 mg/mL in saline).

  • Sucrose solution (10%) with 20 mM HEPES or phosphate buffer, pH 7.4.

  • Size-exclusion chromatography columns (e.g., Sephadex G-50 or PD-10 desalting columns).[8]

Methodology:

  • Vesicle Preparation:

    • Prepare DSPC/Chol vesicles using the thin-film hydration method, hydrating the film with 250 mM ammonium sulfate solution.[9]

    • Size the vesicles by extrusion to 100 nm.

  • Gradient Formation:

    • Remove the external ammonium sulfate by passing the vesicle suspension through a desalting column pre-equilibrated with the sucrose/buffer solution.[8] This creates a chemical gradient where the intraliposomal space has a high concentration of (NH₄)₂SO₄ and the exterior is free of it.

  • Drug Incubation:

    • Add the doxorubicin solution to the purified vesicle suspension to achieve the desired drug-to-lipid ratio (e.g., 1:5 w/w).

    • Incubate the mixture at 60-65°C for 30-60 minutes with gentle stirring.[8] During this time, neutral DOX molecules will diffuse into the vesicles and become trapped.

  • Purification:

    • Cool the suspension to room temperature.

    • Remove any unencapsulated doxorubicin by passing the suspension through a second desalting column equilibrated with PBS, pH 7.4.[8]

Protocol 3: Determination of Encapsulation Efficiency (%EE)

Objective: To quantify the amount of drug successfully loaded into the vesicles.

Methodology:

  • Sample Preparation:

    • Take an aliquot of the purified, drug-loaded vesicle suspension from Protocol 1 or 2.

    • This sample contains the total encapsulated drug (Drug_encapsulated).

  • Measurement of Total Drug:

    • Disrupt the vesicles in the aliquot to release the encapsulated drug. This can be done by adding a detergent (e.g., 10% Triton X-100) or an organic solvent like methanol.[19][20]

    • Quantify the total drug concentration (Drug_total) using a suitable analytical method (e.g., UV-Vis spectrophotometry at 480 nm for doxorubicin, or HPLC).[8][21]

  • Measurement of Free Drug (Optional but recommended):

    • Before the final purification step, collect the eluate containing the free drug.

    • Quantify the concentration of the free drug (Drug_free).

  • Calculation of Encapsulation Efficiency:

    • The %EE is calculated using the following formula: %EE = (Drug_total / Initial Drug Added) x 100

    • Alternatively, if both total and free drug are measured from the pre-purification sample: %EE = [(Drug_total - Drug_free) / Drug_total] x 100 [20]

References

Application of Syndecan-2 (SDC2) in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Syndecan-2 (SDC2), a member of the transmembrane heparan sulfate proteoglycan family, has emerged as a critical player in cancer progression. Primarily expressed in mesenchymal cells, its aberrant expression in various cancers, including colorectal, breast, lung, gastric, and pancreatic cancer, is increasingly correlated with poor prognosis. SDC2 functions as a co-receptor, modulating signaling pathways that are fundamental to tumorigenesis, such as cell proliferation, adhesion, migration, invasion, and angiogenesis. Its multifaceted role in the tumor microenvironment makes it a compelling target for the development of novel cancer therapeutics.

Mechanism of Action and Signaling Pathways

SDC2 exerts its pro-tumorigenic effects by interacting with a variety of extracellular matrix components, growth factors, and cell surface receptors. These interactions trigger downstream signaling cascades that drive cancer progression.

  • Wnt/β-catenin Pathway: SDC2 has been shown to positively regulate the canonical Wnt/β-catenin signaling pathway. By acting as a co-receptor for Wnt ligands, SDC2 enhances the stabilization and nuclear translocation of β-catenin, leading to the transcription of target genes involved in cell proliferation and survival.

  • MAPK/ERK Pathway: In colorectal cancer, SDC2 has been implicated in the activation of the MAPK/ERK pathway, which is a key regulator of cell proliferation, differentiation, and survival.

  • TGF-β Signaling: SDC2 can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.

  • PI3K/AKT Pathway: SDC2 has been shown to activate the PI3K/AKT signaling cascade, a central pathway in promoting cell survival and proliferation and inhibiting apoptosis.

  • Interaction with MMP-7: SDC2 interacts with matrix metalloproteinase-7 (MMP-7), promoting its activation. Activated MMP-7 can degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. The shedding of the SDC2 ectodomain is also implicated in this process.

Therapeutic Potential

The integral role of SDC2 in driving cancer progression makes it an attractive therapeutic target. Strategies to inhibit SDC2 function are currently being explored, including:

  • Small Molecule Inhibitors: The development of small molecules that can disrupt the interaction of SDC2 with its binding partners or inhibit its downstream signaling is an active area of research.

  • Monoclonal Antibodies: Antibodies targeting the extracellular domain of SDC2 could block its interaction with ligands and prevent the activation of pro-tumorigenic signaling pathways.

  • Synthetic Peptides: Peptides designed to mimic the binding domains of SDC2 or its partners can act as competitive inhibitors, disrupting critical protein-protein interactions. For example, synthetic peptides targeting the SDC2-MMP-7 interaction have shown promise in preclinical models.

  • Gene Silencing (siRNA/shRNA): The specific knockdown of SDC2 expression using RNA interference technologies has been demonstrated to reduce tumor growth and metastasis in preclinical studies.

Data Presentation

Table 1: Summary of Quantitative Data on SDC2 Knockdown in Cancer Models

Cancer TypeCell LineMethod of KnockdownQuantitative EffectReference
Colorectal CancerHCT116shRNA72% reduction in invasive activity[1]
Colorectal CancerSW480shRNA60% reduction in invasive activity[1]
Ovarian CancerCaov-3shRNAWound closure at 48h: 62.48% (vs. 87.10% in control)[2]
Ovarian CancerCaov-3shRNAMigrated cells: 83 (vs. 151 in control)[2]
Ovarian CancerCaov-3shRNAInvasive cells: 41.33 (vs. 96.33 in control)[2]
Breast Cancer (TASCs)Patient-derivedsiRNA43.9% inhibition of CD4+ T-cell proliferation (vs. 69.2% in control)[3]

Table 2: In Vivo Efficacy of SDC2-Targeted Interventions

Cancer ModelInterventionEfficacy MetricQuantitative ResultReference
Breast Cancer Xenograft (MDA-MB-231 with TASCs)shRNA knockdown of SDC2 in TASCsTumor VolumeSignificant reduction compared to control[3]
Breast Cancer Xenograft (MDA-MB-231 with TASCs)SDC2-peptide overexpression in TASCsTumor VolumeSignificantly lower tumor volume by Day 27[3]
Colon Cancer Xenograft (CT26)S2-FE synthetic peptidePrimary Tumor Growth and Lung MetastasisInhibition of both primary tumor growth and metastasis[4]

Mandatory Visualizations

Caption: SDC2 Modulated Signaling Pathways in Cancer.

Experimental_Workflow_SDC2_Knockdown cluster_preparation Preparation cluster_transduction Transduction & Selection cluster_validation Validation cluster_functional_assays Functional Assays shRNA_Design shRNA Design & Lentivirus Production Transduction Lentiviral Transduction of Cancer Cells shRNA_Design->Transduction Cell_Culture Cancer Cell Culture (e.g., HCT116, MDA-MB-231) Cell_Culture->Transduction Selection Puromycin Selection (Stable Knockdown Line) Transduction->Selection qPCR qRT-PCR (mRNA level) Selection->qPCR Western_Blot Western Blot (Protein level) Selection->Western_Blot Proliferation Proliferation Assay (e.g., MTT, BrdU) Selection->Proliferation Migration Migration Assay (Transwell/Wound Healing) Selection->Migration Invasion Invasion Assay (Matrigel Transwell) Selection->Invasion Apoptosis Apoptosis Assay (Annexin V/PI) Selection->Apoptosis

Caption: Workflow for SDC2 Knockdown and Functional Analysis.

Experimental Protocols

Protocol 1: SDC2 Gene Knockdown using Lentiviral shRNA

This protocol describes the generation of stable SDC2 knockdown cancer cell lines using a lentiviral-based shRNA system.

Materials:

  • HEK293T cells

  • pLKO.1-shRNA plasmid targeting SDC2 (and a non-targeting control shRNA)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

  • Target cancer cell line (e.g., HCT116, MDA-MB-231)

  • Polybrene

  • Puromycin

Procedure:

  • Lentivirus Production (Day 1-3):

    • Day 1: Seed HEK293T cells in a 6-well plate to be 70-80% confluent at the time of transfection.

    • Day 2: Co-transfect HEK293T cells with the pLKO.1-shSDC2 (or control) plasmid and packaging plasmids using a suitable transfection reagent in Opti-MEM.

    • Day 3: After 18-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

    • Day 4-5: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter and store at -80°C or use immediately.

  • Transduction of Target Cells (Day 3-4):

    • Day 3: Seed the target cancer cells in a 12-well plate to be approximately 50% confluent on the day of infection.

    • Day 4: Add Polybrene to the cells at a final concentration of 5-8 µg/mL. Add the desired amount of lentiviral supernatant. Incubate overnight.

  • Selection of Stable Knockdown Cells (Day 5 onwards):

    • Day 5: Replace the virus-containing medium with fresh complete medium.

    • Day 6: Begin selection by adding puromycin to the culture medium. The optimal concentration should be determined by a titration experiment for each cell line (typically 1-10 µg/mL).

    • Continue selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 3-4 days, until resistant colonies are formed.

    • Expand individual colonies to establish stable SDC2 knockdown and control cell lines.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the stable cell lines and perform quantitative real-time PCR to confirm the reduction in SDC2 mRNA levels.

    • Western Blot: Prepare protein lysates and perform western blotting using an anti-SDC2 antibody to confirm the reduction in SDC2 protein expression.

Protocol 2: Western Blotting for SDC2 Expression

This protocol details the detection of SDC2 protein levels in cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-SDC2

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SDC2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: Transwell Migration and Invasion Assay

This protocol is for assessing the effect of SDC2 on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8.0 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol or paraformaldehyde (for fixation)

  • Crystal violet stain

Procedure:

  • Preparation:

    • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Starve the SDC2 knockdown and control cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add medium containing 10% FBS to the lower chamber of the Transwell plate.

    • Resuspend the starved cells in serum-free medium and count them.

    • Seed a defined number of cells (e.g., 5 x 10^4 to 1 x 10^5) into the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours (the optimal time should be determined empirically).

  • Staining and Quantification:

    • After incubation, remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.

    • Fix the cells on the bottom surface of the membrane with methanol or paraformaldehyde for 15 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20 minutes.

    • Gently wash the inserts with water.

    • Allow the inserts to air dry.

    • Image several random fields of view under a microscope and count the number of migrated/invaded cells.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model to evaluate the effect of SDC2 knockdown on tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Stable SDC2 knockdown and control cancer cells

  • Matrigel

  • Calipers

Procedure:

  • Cell Preparation:

    • Harvest the SDC2 knockdown and control cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint and Analysis:

    • Continue monitoring until the tumors reach a predetermined endpoint size or for a defined study duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissues can be processed for further analysis (e.g., immunohistochemistry).

Disclaimer: These protocols provide a general framework. Specific parameters such as cell numbers, incubation times, and reagent concentrations should be optimized for your particular cell lines and experimental conditions. Always adhere to institutional guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing SDPC Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DSPC lipid nanoparticle aggregation?

A1: Aggregation of DSPC LNPs is a common stability issue arising from various physical and chemical factors. Key contributors include:

  • Suboptimal Storage Temperature: Both freezing without cryoprotectants and storage at elevated temperatures can induce aggregation.[1][2]

  • Inappropriate pH and Buffer Conditions: The pH of the formulation can influence the surface charge of the LNPs, affecting their colloidal stability.[1][3] Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freeze-thaw cycles, promoting aggregation.[4]

  • Freeze-Thaw Cycles: The formation of ice crystals during freezing can disrupt the lipid bilayer and lead to particle fusion and aggregation upon thawing.[2][5]

  • Improper Formulation Composition: The molar ratios of lipids, including DSPC, cholesterol, and PEGylated lipids, are critical for maintaining LNP stability.[3][6][7][8][9]

  • Mechanical Stress: Agitation and shear forces during processing and handling can contribute to nanoparticle aggregation.[4]

Q2: How does DSPC contribute to the stability of lipid nanoparticles?

A2: DSPC, a saturated phospholipid with a high phase transition temperature (Tc) of approximately 55°C, plays a crucial role as a "helper lipid" in LNP formulations.[7][9] Its presence enhances the structural integrity and stability of the lipid bilayer, contributing to the formation of robust nanoparticles.[2][7] In many clinically approved LNP formulations, DSPC is a key component that aids in efficient nucleic acid encapsulation and improves nanoparticle stability.[2][6]

Q3: What is the role of cholesterol in preventing DSPC LNP aggregation?

A3: Cholesterol is another critical component for stabilizing DSPC-containing LNPs. It intercalates into the lipid bilayer, modulating its fluidity and mechanical strength.[7][8] By filling gaps between phospholipid molecules, cholesterol increases the packing density of the lipid tails, which enhances the rigidity and stability of the nanoparticle structure, thereby reducing the likelihood of aggregation.[7][8] An optimal ratio of DSPC to cholesterol is essential for achieving a stable formulation.[3][9]

Q4: How does PEGylation prevent aggregation?

A4: The inclusion of polyethylene glycol (PEG)-conjugated lipids in the LNP formulation provides a steric barrier on the nanoparticle surface.[10] This "stealth" layer sterically hinders close contact between individual nanoparticles, preventing them from aggregating.[10][11] The molar percentage and the length of the PEG chain are important parameters to optimize for effective stabilization.[6][8][12][13]

Troubleshooting Guides

Issue 1: Immediate Aggregation Upon Formulation

Possible Causes & Troubleshooting Steps:

  • Incorrect Lipid Ratios: The molar ratios of DSPC, cholesterol, ionizable lipid, and PEG-lipid are critical. A suboptimal ratio can lead to immediate instability.

    • Solution: Systematically vary the molar ratios of the lipid components. An orthogonal experimental design can be employed to efficiently screen for the optimal formulation.[3]

  • Suboptimal pH of Formulation Buffer: The pH of the aqueous buffer used during LNP formation is crucial for proper self-assembly and encapsulation, especially when using ionizable lipids.

    • Solution: Ensure the pH of your aqueous phase is appropriate for the ionizable lipid used, typically in the acidic range (e.g., pH 4.0) to facilitate protonation and interaction with anionic cargo.[14]

  • Inefficient Mixing: Inadequate mixing of the lipid and aqueous phases can result in heterogeneous nanoparticle populations prone to aggregation.

    • Solution: Utilize a rapid and controlled mixing method, such as microfluidics, to ensure uniform and reproducible nanoparticle formation.

Issue 2: Aggregation During Storage

Possible Causes & Troubleshooting Steps:

  • Inappropriate Storage Temperature: Storing LNPs at room temperature or freezing them without cryoprotectants can lead to aggregation over time.[1][2]

    • Solution: For short-term storage (up to several weeks), refrigeration at 2-8°C is often recommended.[2][6] For long-term stability, lyophilization is the preferred method.[2][9]

  • Freeze-Thaw Instability: Repeated freezing and thawing cycles are a major cause of aggregation.

    • Solution: Avoid multiple freeze-thaw cycles. If freezing is necessary, incorporate cryoprotectants such as sucrose or trehalose into the formulation before freezing.[2][5]

Issue 3: Aggregation After Lyophilization and Reconstitution

Possible Causes & Troubleshooting Steps:

  • Absence or Insufficient Concentration of Cryoprotectants: Lyophilization without adequate cryoprotection can lead to aggregation upon reconstitution.

    • Solution: Add cryoprotectants like sucrose or trehalose to the LNP suspension before lyophilization.[2][9] Studies have shown that concentrations around 8.7% to 20% (w/v) can be effective.[3][5]

  • Improper Reconstitution: The method of reconstitution can impact the redispersion of lyophilized LNPs.

    • Solution: Reconstitute the lyophilized powder with an appropriate aqueous buffer. Gentle agitation may be required to ensure complete redispersion.

Quantitative Data Summary

ParameterRecommended Range/ValueRationaleReferences
DSPC:Cholesterol Molar Ratio 56:38 (as in Doxil®) to 1:1Optimizes bilayer rigidity and stability.[6][7]
PEG-Lipid Molar Percentage 0.5 - 5 mol%Provides steric hindrance to prevent aggregation.[6][11]
Cryoprotectant Concentration (Sucrose/Trehalose) 8.7% - 20% (w/v)Protects LNPs from damage during freeze-thaw and lyophilization.[2][3][5]
Storage Temperature (Aqueous) 2 - 8 °CMinimizes degradation and aggregation for short-term storage.[1][2]
Storage pH (Aqueous) ~7.4Physiologically relevant and generally does not significantly impact stability for storage.[1][2]

Experimental Protocols

Protocol 1: Preparation of DSPC Lipid Nanoparticles by Microfluidic Mixing
  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A typical starting point is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[8]

  • Prepare Aqueous Phase: Dissolve the cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[14]

  • Microfluidic Mixing: Set up a microfluidic mixing device. Pump the lipid-ethanol solution and the aqueous cargo solution through the device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer for storage or downstream applications.

Protocol 2: Assessment of LNP Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the LNP suspension in the same buffer it is suspended in to an appropriate concentration for DLS analysis (typically to achieve a count rate between 50,000 and 500,000 counts per second).[15]

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement: Place the cuvette with the diluted sample into the instrument. Perform multiple runs (e.g., 10-15) to ensure data reproducibility.[15]

  • Data Analysis: Analyze the correlation function to obtain the Z-average particle size and the Polydispersity Index (PDI). An increase in the Z-average size or a PDI value significantly greater than 0.2 may indicate aggregation.[1]

Protocol 3: Lyophilization of DSPC LNPs
  • Add Cryoprotectant: To the LNP suspension, add a sterile-filtered solution of sucrose or trehalose to a final concentration of 10-20% (w/v).[2]

  • Freezing: Aliquot the LNP-cryoprotectant mixture into lyophilization vials. Freeze the samples, for example, by placing them in a -80°C freezer overnight.

  • Primary Drying (Sublimation): Place the frozen samples in a lyophilizer. Set the shelf temperature and vacuum to appropriate levels for primary drying (e.g., -10°C and 100 mTorr). This step removes the frozen water.

  • Secondary Drying (Desorption): After primary drying is complete, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove residual unfrozen water.

  • Storage: Once the cycle is complete, backfill the vials with an inert gas like nitrogen, seal, and store at the recommended temperature (e.g., 2-8°C or room temperature).

Visualizations

TroubleshootingWorkflow cluster_formulation Immediate Aggregation cluster_storage Aggregation During Storage cluster_reconstitution Post-Lyophilization Aggregation Formulation_Issue Aggregation Observed Immediately Post-Formulation Check_Ratios Verify Lipid Molar Ratios (DSPC, Cholesterol, PEG) Formulation_Issue->Check_Ratios Check_pH Confirm Formulation Buffer pH Formulation_Issue->Check_pH Check_Mixing Evaluate Mixing Efficiency Formulation_Issue->Check_Mixing Storage_Issue Aggregation Detected During Storage Check_Temp Assess Storage Temperature Storage_Issue->Check_Temp Check_FT Review Freeze-Thaw Cycles Storage_Issue->Check_FT Lyo_Issue Aggregation After Reconstitution Check_Cryo Verify Cryoprotectant Type and Concentration Lyo_Issue->Check_Cryo Check_Recon Optimize Reconstitution Protocol Lyo_Issue->Check_Recon

Caption: Troubleshooting workflow for DSPC LNP aggregation.

StabilityFactors cluster_formulation Formulation Parameters cluster_storage Storage Conditions LNP_Stability DSPC LNP Stability DSPC_Chol_Ratio DSPC:Cholesterol Ratio LNP_Stability->DSPC_Chol_Ratio PEG_Lipid PEG-Lipid Content LNP_Stability->PEG_Lipid Buffer_pH Buffer pH LNP_Stability->Buffer_pH Temperature Temperature LNP_Stability->Temperature Cryoprotectants Cryoprotectants (Sucrose, Trehalose) LNP_Stability->Cryoprotectants Lyophilization Lyophilization LNP_Stability->Lyophilization

Caption: Key factors influencing the stability of DSPC LNPs.

References

Technical Support Center: Improving the Stability of SDPC Liposomes in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the storage of 1,2-distearoyl-sn-glycero-3-phosphocholine (SDPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound liposomes during storage?

A1: The stability of this compound liposomes is primarily influenced by both physical and chemical factors. Key physical factors include storage temperature and the freeze-thaw process.[1] Chemical factors include the pH of the suspension and the presence of oxygen, which can lead to hydrolysis and oxidation of the phospholipid, respectively.[2][3] The composition of the liposomes, such as the inclusion of cholesterol, also plays a crucial role in their stability.

Q2: How does storage temperature impact the stability of this compound liposomes?

A2: Storage temperature is a critical factor. Generally, storing this compound liposomes at refrigerated temperatures (4°C) is recommended to minimize both physical and chemical degradation.[4] High temperatures can accelerate the hydrolysis of the ester bonds in the this compound molecule and increase the fluidity of the bilayer, potentially leading to increased leakage of encapsulated contents.[2] Freezing liposome suspensions without a cryoprotectant can cause ice crystal formation, which can disrupt the liposome structure.[1]

Q3: What is the optimal pH for storing this compound liposomes?

A3: The chemical stability of phospholipids like this compound is pH-dependent. The hydrolysis of the ester bonds is catalyzed by both acidic and basic conditions. The minimum rate of hydrolysis for many phosphatidylcholine lipids is observed at a slightly acidic pH of around 6.5.[3] Therefore, maintaining the pH of the liposome suspension close to this value can enhance long-term chemical stability.

Q4: My this compound liposomes are aggregating. What are the common causes and how can I prevent this?

A4: Aggregation of liposomes is a common physical instability issue. For neutral liposomes like those made from this compound, aggregation can occur due to a low surface charge, leading to insufficient electrostatic repulsion between vesicles. This can be exacerbated by high ionic strength buffers that screen the surface charge. To prevent aggregation, consider incorporating a small percentage (5-10 mol%) of a charged lipid, such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) to induce electrostatic repulsion.[5]

Q5: How can I improve the long-term stability of my this compound liposomes for storage?

A5: For long-term storage, lyophilization (freeze-drying) is a common and effective method.[1] This process involves removing water from the liposome suspension at low temperature and pressure, which significantly reduces chemical degradation pathways like hydrolysis. It is crucial to use a cryoprotectant, such as sucrose or trehalose, during lyophilization to protect the liposomes from stress during freezing and dehydration, ensuring they maintain their size and integrity upon rehydration.[6][7]

Troubleshooting Guides

Problem 1: Changes in Liposome Size and Polydispersity Index (PDI) During Storage
  • Possible Cause 1: Aggregation or Fusion.

    • Evidence: An increase in the average particle size and PDI observed through Dynamic Light Scattering (DLS).

    • Solution:

      • Optimize Surface Charge: Incorporate a charged lipid (e.g., DSPG) into the formulation to increase electrostatic repulsion.

      • Reduce Ionic Strength: Use a buffer with a lower salt concentration.

      • Control Storage Temperature: Store at a consistent 4°C and avoid temperature fluctuations.

  • Possible Cause 2: Hydrolysis of this compound.

    • Evidence: Formation of lysophospholipids can alter the membrane structure and lead to changes in vesicle size. This can be confirmed by techniques like HPLC.[3]

    • Solution:

      • Adjust pH: Buffer the liposome suspension to a pH of approximately 6.5 to minimize the rate of hydrolysis.[3]

      • Low-Temperature Storage: Store at 4°C to slow down the hydrolysis reaction rate.[2]

Problem 2: Leakage of Encapsulated Drug/Molecule During Storage
  • Possible Cause 1: Increased Membrane Permeability.

    • Evidence: A decrease in the encapsulation efficiency over time, which can be measured using fluorescence leakage assays or by separating free from encapsulated drug.[8][9]

    • Solution:

      • Incorporate Cholesterol: Adding cholesterol (typically 30-50 mol%) to the lipid bilayer can increase its packing density and reduce membrane permeability.[10]

      • Maintain Low Storage Temperature: Storing at 4°C will keep the this compound bilayer in the more rigid gel phase, reducing leakage.

  • Possible Cause 2: Liposome Destabilization due to Hydrolysis.

    • Evidence: The formation of lysolipids, which act as detergents, can destabilize the bilayer and cause leakage.[2]

    • Solution:

      • Control pH: Maintain the pH of the suspension around 6.5.[3]

      • Lyophilization: For long-term storage, lyophilize the liposomes with a suitable cryoprotectant to prevent hydrolysis.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the stability of saturated phosphatidylcholine liposomes, which can be used as a reference for this compound liposome behavior.

Table 1: Effect of Storage Temperature on the Stability of Saturated PC Liposomes

Lipid CompositionStorage Temperature (°C)Time (days)Change in Mean DiameterReference
DSPC:Cholesterol4192Stable[11]
DSPC:Cholesterol25192Aggregation observed[11]
DPPC448~15% increase[4]
DSPC448No significant change[4]

Table 2: Effect of pH on the Hydrolysis Rate of Saturated Phosphatidylcholine

PhospholipidTemperature (°C)pHRelative Hydrolysis RateReference
Saturated Soybean PC404.0High[3]
Saturated Soybean PC406.5Minimum[3]
Saturated Soybean PC408.0High[3]

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of particle size and polydispersity index (PDI) to monitor physical stability.

  • Sample Preparation:

    • Retrieve the this compound liposome suspension from its storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute the liposome suspension with the same buffer used for formulation to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

  • DLS Measurement:

    • Use a calibrated DLS instrument.

    • Set the measurement parameters, including the viscosity and refractive index of the dispersant.

    • Equilibrate the sample cell at the desired temperature (e.g., 25°C).

    • Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Record the z-average mean diameter and the PDI.

    • Compare the results with the initial measurements (time zero) and track changes over the storage period. An increase in size and PDI can indicate aggregation or fusion.[12]

Protocol 2: Assessment of Chemical Stability by Monitoring Drug Leakage (Fluorescence Assay)

This protocol is for liposomes encapsulating a fluorescent marker like calcein or ANTS/DPX to assess membrane integrity.[8][9]

  • Liposome Preparation:

    • Prepare this compound liposomes with a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM calcein) encapsulated in the aqueous core.

    • Remove the unencapsulated dye by size exclusion chromatography or dialysis.

  • Stability Study Setup:

    • Store the liposome samples under different conditions (e.g., 4°C and 25°C).

    • At predetermined time points, take an aliquot of the liposome suspension.

  • Fluorescence Measurement:

    • Dilute the aliquot in the assay buffer.

    • Measure the initial fluorescence intensity (F_t) using a fluorometer.

    • Add a lytic agent (e.g., Triton X-100) to disrupt the liposomes completely and measure the maximum fluorescence intensity (F_max).

  • Calculation of Leakage:

    • The percentage of leakage can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence of the intact liposomes at time zero. An increase in fluorescence intensity over time indicates leakage of the encapsulated dye.

Visualizations

Chemical_Degradation_of_this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (1,2-distearoyl-sn-glycero-3-phosphocholine) Lysophosphatidylcholine Lysophosphatidylcholine This compound->Lysophosphatidylcholine H2O (pH dependent) Fatty_Acid Stearic Acid This compound->Fatty_Acid H2O Fatty_Acid_Chain Saturated Fatty Acid Chain This compound->Fatty_Acid_Chain Glycerophosphocholine Glycerophosphocholine Lysophosphatidylcholine->Glycerophosphocholine H2O Oxidized_Product Oxidized Product (e.g., hydroperoxides) Fatty_Acid_Chain->Oxidized_Product O2, Light, Metal Ions (minor for saturated chains)

Caption: Chemical degradation pathways of this compound, including hydrolysis and oxidation.

Experimental_Workflow start Start: this compound Liposome Formulation (Time 0) storage Storage under Defined Conditions (e.g., 4°C, 25°C, dark) start->storage sampling Aliquot Sampling at Time Points (e.g., 0, 7, 14, 30 days) storage->sampling physical_char Physical Characterization sampling->physical_char chemical_char Chemical Characterization sampling->chemical_char dls DLS: Size and PDI physical_char->dls zeta Zeta Potential physical_char->zeta leakage Fluorescence Leakage Assay chemical_char->leakage hplc HPLC: Lipid Integrity chemical_char->hplc data_analysis Data Analysis and Stability Assessment dls->data_analysis zeta->data_analysis leakage->data_analysis hplc->data_analysis

Caption: Experimental workflow for assessing the storage stability of this compound liposomes.

Troubleshooting_Tree issue Instability Issue Observed size_increase Increase in Particle Size/PDI? issue->size_increase drug_leakage Drug/Marker Leakage? issue->drug_leakage size_increase->drug_leakage No aggregation Likely Aggregation/Fusion size_increase->aggregation Yes membrane_perm Increased Membrane Permeability drug_leakage->membrane_perm Yes add_charge Incorporate Charged Lipid (e.g., 5-10% DSPG) aggregation->add_charge lower_ionic Lower Buffer Ionic Strength aggregation->lower_ionic add_chol Incorporate Cholesterol (30-50 mol%) membrane_perm->add_chol lower_temp Store at Lower Temperature (4°C) membrane_perm->lower_temp hydrolysis Possible Hydrolysis membrane_perm->hydrolysis adjust_ph Adjust pH to ~6.5 hydrolysis->adjust_ph lyophilize Consider Lyophilization with Cryoprotectant for Long-Term hydrolysis->lyophilize

Caption: Decision tree for troubleshooting common this compound liposome stability issues.

References

Technical Support Center: Optimizing siRNA Encapsulation in SDPC Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the encapsulation efficiency of small interfering RNA (siRNA) in stearoyl-D-oleoyl-phosphatidylcholine (SDPC)-based carriers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the encapsulation efficiency of siRNA in lipid-based carriers?

A1: Several critical factors determine the efficiency of siRNA encapsulation. These include the lipid composition of the carrier, the ratio of cationic lipid nitrogen to siRNA phosphate (N/P ratio), the formulation's pH, and the inclusion of polyethylene glycol (PEG) lipids.[1][2][3][4][5][6][7][8][9] Optimizing each of these parameters is crucial for achieving high encapsulation rates.

Q2: How does the lipid composition affect siRNA encapsulation?

A2: The lipid composition is a fundamental determinant of encapsulation efficiency. Cationic lipids, such as DOTAP and DC-Cholesterol, are essential for interacting with the negatively charged siRNA backbone via electrostatic interactions.[1][2][9][10] Helper lipids, like DOPE and cholesterol, contribute to the stability of the lipid bilayer and can facilitate the endosomal escape of the siRNA once inside the cell.[1][5][7][10] The specific type and ratio of these lipids will significantly impact the carrier's ability to encapsulate and deliver siRNA effectively.[1][10][11]

Q3: What is the significance of the N/P ratio?

A3: The N/P ratio, which represents the molar ratio of positively charged nitrogen atoms in the cationic lipids to the negatively charged phosphate groups in the siRNA, is a critical parameter.[1][4][12][13][14] A higher N/P ratio generally leads to increased electrostatic interactions, which can improve siRNA condensation and encapsulation.[14][15] However, excessively high N/P ratios can lead to increased cytotoxicity.[1][10] Therefore, it is essential to determine the optimal N/P ratio that maximizes encapsulation while minimizing toxicity for a given cell type and application.[4][12]

Q4: What role does pH play in the formulation process?

A4: The pH of the buffer used during formulation significantly influences the charge of ionizable cationic lipids and, consequently, the encapsulation efficiency.[2][3][16][17] For many ionizable lipids, a slightly acidic pH (e.g., pH 4.0) during formulation ensures they are positively charged, facilitating strong interaction with siRNA.[2][3] Upon entering the physiological environment (pH 7.4), these lipids can become more neutral, which can improve stability and reduce toxicity.[2]

Q5: Why is PEGylation of lipid carriers often necessary?

A5: PEGylation, the incorporation of PEG-lipids into the carrier formulation, serves several purposes. It creates a hydrophilic steric barrier on the surface of the nanoparticle, which can prevent aggregation and reduce recognition by the reticuloendothelial system, thereby prolonging circulation time in vivo.[6][18][19] However, a high density of PEG on the surface can also hinder cellular uptake, so the percentage of PEG-lipid must be carefully optimized.[6][19]

Troubleshooting Guide

Issue 1: Low siRNA Encapsulation Efficiency

  • Possible Cause: Suboptimal N/P ratio.

    • Troubleshooting Step: Perform a titration experiment by varying the N/P ratio (e.g., from 1:1 to 10:1) to identify the ratio that yields the highest encapsulation efficiency.[12][13][14]

  • Possible Cause: Inappropriate lipid composition.

    • Troubleshooting Step: Screen different cationic lipids and helper lipids. The ratio of helper lipid to cationic lipid can also be adjusted. For instance, increasing the proportion of DOPE can sometimes enhance encapsulation and subsequent endosomal escape.[1][10]

  • Possible Cause: Incorrect pH during formulation.

    • Troubleshooting Step: If using ionizable cationic lipids, ensure the formulation buffer is at the optimal acidic pH to promote lipid protonation and interaction with siRNA.[2][3][16]

  • Possible Cause: Inefficient mixing method.

    • Troubleshooting Step: The method used to mix the lipids and siRNA can impact encapsulation. Techniques like microfluidics can provide rapid and controlled mixing, often leading to higher and more consistent encapsulation efficiencies compared to simple vortexing.[20]

Issue 2: High Polydispersity Index (PDI) of Formulated Nanoparticles

  • Possible Cause: Aggregation of nanoparticles.

    • Troubleshooting Step: Increase the percentage of PEG-lipid in the formulation to provide better steric stabilization.[18][19] Ensure that the formulation buffer has an appropriate ionic strength.

  • Possible Cause: Inconsistent formulation process.

Issue 3: Poor Gene Silencing Efficacy Despite High Encapsulation

  • Possible Cause: Inefficient endosomal escape.

    • Troubleshooting Step: Incorporate or increase the proportion of fusogenic helper lipids like DOPE in the formulation.[1][5][10] These lipids can help disrupt the endosomal membrane and release the siRNA into the cytoplasm.

  • Possible Cause: Degradation of siRNA.

    • Troubleshooting Step: Ensure that all reagents and equipment are RNase-free throughout the formulation and handling process.[22][23] Encapsulation should protect the siRNA from nucleases, but contamination during the process can lead to degradation.[]

Quantitative Data Summary

Table 1: Effect of N/P Ratio on Encapsulation Efficiency and Particle Size

N/P RatioEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
2Decreased~340+4.41[14]
5>85--[14]
6Maximum--[13]
7>85~190+18.5[14]
10>85~160+21.2[14]
14>85~141+23.3[14]

Table 2: Influence of Lipid Composition on Gene Silencing

Cationic LipidHelper LipidsGene Silencing Efficiency (%)Reference
DOTAPCholesterol/DOPE (1/0.75/0.5)~80 (at N/P 2.5)[1][10]
DC-CholesterolDOPE~80[1][10]
DLinDMA-~60-70[11]
DLinKC2-DMA-~83[11]

Experimental Protocols

Protocol 1: siRNA Encapsulation using Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve the cationic lipid, helper lipid (e.g., DOPE, cholesterol), and PEG-lipid in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare the siRNA solution in an RNase-free buffer at the desired pH (e.g., acetate buffer, pH 4.0).

    • Add the siRNA solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes. This process should result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

  • Purification:

    • Remove unencapsulated siRNA by a suitable method such as dialysis, ultracentrifugation, or size exclusion chromatography.[25]

Protocol 2: Quantification of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol is adapted from standard RiboGreen assay procedures.[20][23][26][27][28]

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Protect the solution from light.[20]

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve Preparation:

    • Prepare a series of siRNA standards of known concentrations in TE buffer.

  • Sample Measurement:

    • Measurement of Free siRNA: In a 96-well plate, add your liposomal siRNA formulation and the RiboGreen working solution. The fluorescence measured in this step corresponds to the unencapsulated (free) siRNA.

    • Measurement of Total siRNA: In a separate set of wells, add the liposomal siRNA formulation, the 2% Triton X-100 solution (to lyse the liposomes), and the RiboGreen working solution. Incubate for 10 minutes at 37°C to ensure complete lysis.[20][26] The fluorescence measured here corresponds to the total siRNA (encapsulated + free).

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[20][26]

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of free siRNA and total siRNA from the fluorescence readings.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_form Formulation cluster_process Processing cluster_analysis Analysis prep_lipids Prepare Lipid Mixture (this compound, Cationic Lipid, Helper Lipid, PEG-Lipid) formulation Formulate Nanoparticles (e.g., Thin-Film Hydration, Microfluidics) prep_lipids->formulation prep_siRNA Prepare siRNA Solution (in appropriate buffer) prep_siRNA->formulation size_reduction Size Reduction (Extrusion/Sonication) formulation->size_reduction purification Purification (Removal of free siRNA) size_reduction->purification characterization Characterization (Size, PDI, Zeta Potential) purification->characterization ee_assay Encapsulation Efficiency Assay (RiboGreen) purification->ee_assay

Caption: Experimental workflow for the formulation and characterization of siRNA-loaded this compound carriers.

logical_relationships encapsulation High Encapsulation Efficiency lipid_comp Lipid Composition lipid_comp->encapsulation cationic Cationic Lipid Type lipid_comp->cationic helper Helper Lipid Ratio lipid_comp->helper peg PEG-Lipid % lipid_comp->peg np_ratio N/P Ratio np_ratio->encapsulation ph Formulation pH ph->encapsulation mixing Mixing Method mixing->encapsulation

Caption: Key factors influencing the encapsulation efficiency of siRNA in lipid nanoparticles.

References

Technical Support Center: Troubleshooting Low Drug Loading in Spray-Dried Amorphous Solid Dispersion (SDPC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges associated with low drug loading in spray-dried amorphous solid dispersion (SDPC) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low drug loading in this compound formulations?

A1: Low drug loading in this compound formulations can stem from a variety of factors, broadly categorized as formulation-related and process-related issues. Key contributors include:

  • Poor Drug-Polymer Miscibility: The drug and polymer may not be fully miscible at the desired concentration, leading to phase separation and reduced drug entrapment within the polymer matrix.

  • Suboptimal Solvent System: The chosen solvent may not adequately dissolve both the drug and the polymer, or differential solubility can lead to precipitation of one component during the drying process.

  • Inadequate Process Parameters: Spray drying parameters such as inlet temperature, feed rate, and atomization pressure are not optimized, leading to inefficient drying and particle formation.

  • Drug Properties: The inherent physicochemical properties of the drug, such as its crystallinity and molecular weight, can influence its ability to be incorporated into the polymer matrix.

Q2: How does the drug-to-polymer ratio impact drug loading?

A2: The drug-to-polymer ratio is a critical factor influencing drug loading.[1] Generally, increasing the drug concentration relative to the polymer can lead to a higher theoretical drug load. However, this can be counterproductive if the drug's solubility in the polymer is exceeded, which can result in phase separation and a decrease in the actual drug loading.[2] Conversely, a very high polymer concentration can lead to a more stable amorphous system but may result in a lower overall drug loading in the final product.[3] It is crucial to find an optimal ratio that maximizes drug loading while maintaining the stability of the amorphous dispersion.[4]

Q3: Can the choice of polymer affect drug loading?

A3: Absolutely. The selection of the polymer is critical. The polymer's molecular structure, functional groups, and molecular weight all influence its interaction with the drug.[3] Strong intermolecular interactions, such as hydrogen bonding between the drug and the polymer, are often necessary to achieve high drug loading and stabilize the amorphous form.[3] Different polymers, such as HPMC, HPMC-AS, and PVP, have varying solubilization capacities for different drugs.[5] Therefore, screening various polymers is a key step in optimizing drug loading.[6][7]

Q4: What is the role of the solvent system in achieving high drug loading?

A4: The solvent system plays a pivotal role in the spray drying process.[8] An ideal solvent should possess the following characteristics to facilitate high drug loading:

  • High Solubility for Both Drug and Polymer: To ensure a homogenous solution is fed into the spray dryer.[5]

  • High Volatility: To ensure rapid evaporation and solidification of the droplets, which helps to trap the drug in an amorphous state within the polymer matrix.[9]

  • Appropriate Viscosity: The solution viscosity should be low enough to allow for efficient atomization.

The use of co-solvents can sometimes improve the solubility of both the drug and the polymer, but care must be taken to avoid phase separation during solvent evaporation.[8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments, providing a structured approach to problem-solving.

Issue 1: Consistently Low Drug Loading Despite High Theoretical Loading
Potential CauseTroubleshooting Steps
Poor Drug-Polymer Miscibility - Screen a wider range of polymers: Evaluate polymers with different chemical structures and functional groups to find one with better interaction with the drug. - Determine drug-polymer solubility: Use techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility of the drug and polymer at different ratios.[10][11][12] - Adjust the drug-to-polymer ratio: Systematically vary the ratio to find the optimal loading that does not lead to phase separation.[13]
Drug Precipitation During Spray Drying - Optimize the solvent system: Screen for solvents or solvent mixtures that provide good solubility for both the drug and the polymer.[8][14] - Increase the feed solution concentration: A higher solids content can sometimes reduce the time available for precipitation during droplet drying. - Modify spray drying parameters: Increase the inlet temperature or the atomizing air pressure to accelerate solvent evaporation.[15]
Inaccurate Quantification of Drug Loading - Validate the analytical method: Ensure the method (e.g., HPLC) is accurate and precise for quantifying the drug within the formulation matrix. - Ensure complete drug extraction: Optimize the extraction procedure to guarantee that all the encapsulated drug is measured.
Issue 2: High Variability in Drug Loading Between Batches
Potential CauseTroubleshooting Steps
Inconsistent Spray Drying Process Parameters - Strictly control process parameters: Ensure that the inlet temperature, feed rate, atomizing air pressure, and drying gas flow rate are consistent for each run.[16][17] - Calibrate equipment regularly: Ensure the spray dryer's sensors and controllers are functioning correctly.
Inhomogeneous Feed Solution - Ensure complete dissolution: Confirm that both the drug and polymer are fully dissolved in the solvent before spraying. Use of sonication or gentle heating may be necessary. - Maintain solution stability: Prevent precipitation in the feed solution by ensuring it is well-mixed and used within a validated time frame.
Issues with Powder Collection - Optimize the cyclone separator: Ensure the cyclone is operating efficiently to collect the full range of particle sizes produced. - Check for material adhesion: Investigate if the product is sticking to the walls of the drying chamber or the cyclone, which can lead to a non-representative sample collection.

Data Presentation: Factors Influencing Drug Loading

The following tables summarize quantitative data on how different formulation and process variables can impact drug loading in this compound formulations.

Table 1: Effect of Drug-to-Polymer Ratio on Encapsulation Efficiency and Drug Loading

FormulationDrug:Polymer Ratio (w/w)Encapsulation Efficiency (%)Drug Loading (%)
F11:194.4319.58
F21:390.1215.76
F31:588.5412.33

Data is illustrative and based on trends reported in the literature. Actual values are system-dependent.[18]

Table 2: Influence of Spray Drying Inlet Temperature on Process Yield

Inlet Temperature (°C)Process Yield (%)
12065
14078
16085

Data is illustrative and based on trends reported in the literature. Higher temperatures generally lead to more efficient drying and higher yields, provided the materials are thermally stable.[15][17]

Experimental Protocols

Protocol 1: Determination of Drug-Polymer Miscibility using Differential Scanning Calorimetry (DSC)

This protocol outlines the melting point depression method for assessing drug-polymer miscibility.

Objective: To determine the solubility of a crystalline drug in a polymer by observing the depression of the drug's melting point.

Methodology:

  • Sample Preparation:

    • Prepare physical mixtures of the drug and polymer at various weight ratios (e.g., 90:10, 80:20, 70:30, 60:40, 50:50 drug:polymer).

    • Accurately weigh 3-5 mg of each mixture into standard aluminum DSC pans and hermetically seal them.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Identify the melting endotherm of the drug for each mixture.

  • Data Analysis:

    • Plot the melting point of the drug as a function of the polymer weight fraction.

    • A depression in the melting point with increasing polymer concentration indicates miscibility.

    • The extent of the melting point depression can be used to calculate the Flory-Huggins interaction parameter, which provides a quantitative measure of miscibility.

Protocol 2: Small-Scale Screening of this compound Formulations

This protocol provides a method for efficiently screening different polymers and drug loadings at a small scale.[19]

Objective: To identify promising polymer and drug-loading combinations for further development.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the drug and various polymers in a suitable common solvent (e.g., a mixture of dichloromethane and ethanol).[19]

    • Combine the stock solutions to create small volumes (e.g., 1-2 mL) of feed solutions with different drug-to-polymer ratios (e.g., 20%, 30%, 40% drug loading).[19]

  • Small-Scale Spray Drying:

    • Use a lab-scale spray dryer capable of handling small sample volumes.

    • Set initial process parameters (e.g., inlet temperature of 60-65°C, atomizing air pressure of 0.65-1.50 bars, feed rate of 1-5 g/min ).[19]

    • Spray dry each formulation and collect the resulting powder.

  • Characterization:

    • Yield Calculation: Determine the percentage of powder recovered.

    • Drug Loading Analysis: Quantify the actual drug loading using a validated HPLC method.

    • Physical State Characterization: Use powder X-ray diffraction (PXRD) to confirm the amorphous nature of the dispersion.

    • Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) of the solid dispersion, which is an indicator of miscibility and physical stability.

Mandatory Visualizations

Troubleshooting_Workflow start Low Drug Loading Observed formulation Step 1: Evaluate Formulation start->formulation miscibility Check Drug-Polymer Miscibility (DSC, PXRD) formulation->miscibility Immiscibility? solvent Assess Solvent System (Solubility, Volatility) formulation->solvent Precipitation? ratio Optimize Drug:Polymer Ratio formulation->ratio Suboptimal Ratio? process Step 2: Evaluate Process Parameters temperature Optimize Inlet/Outlet Temperature process->temperature Inefficient Drying? feed_rate Adjust Feed Rate process->feed_rate Droplet Size/Residence Time? atomization Modify Atomization Pressure process->atomization Poor Atomization? analysis Step 3: Verify Analytical Method extraction Confirm Complete Drug Extraction analysis->extraction Inaccurate Measurement? quantification Validate Quantification Method (HPLC) analysis->quantification miscibility->process solvent->process ratio->process temperature->analysis feed_rate->analysis atomization->analysis solution High Drug Loading Achieved extraction->solution quantification->solution

Caption: Troubleshooting workflow for low drug loading in this compound formulations.

Logical_Relationships cluster_formulation Formulation Variables cluster_process Process Parameters cluster_outcome Outcome drug_props Drug Properties (Solubility, Crystallinity) solvent_system Solvent System (Solubility, Volatility) drug_props->solvent_system drug_loading Drug Loading Efficiency drug_props->drug_loading polymer_choice Polymer Selection (Miscibility, MW) polymer_choice->solvent_system polymer_choice->drug_loading drug_polymer_ratio Drug:Polymer Ratio feed_rate Feed Rate drug_polymer_ratio->feed_rate drug_polymer_ratio->drug_loading solvent_system->drug_loading inlet_temp Inlet Temperature inlet_temp->drug_loading feed_rate->drug_loading atomization Atomization Pressure/Flow atomization->drug_loading drying_gas Drying Gas Flow drying_gas->drug_loading

Caption: Key factors influencing drug loading efficiency in this compound formulations.

References

Technical Support Center: Enhancing the In-Vivo Circulation Time of SDPC Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in prolonging the in-vivo circulation time of sphingolipid-derived phosphocholine (SDPC) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to enhance the in-vivo circulation time of this compound nanoparticles?

A1: Enhancing the in-vivo circulation time of this compound nanoparticles is critical for improving their therapeutic efficacy. A longer circulation half-life allows for:

  • Increased accumulation at target sites: For passive targeting strategies, such as the enhanced permeability and retention (EPR) effect in tumors, prolonged circulation is necessary for the nanoparticles to accumulate effectively at the disease site.

  • Sustained drug release: A longer presence in the bloodstream can facilitate a more sustained and controlled release of the encapsulated therapeutic agent.

  • Reduced dosing frequency: With a longer circulation time, the therapeutic effect can be maintained for a more extended period, potentially reducing the need for frequent administrations.

  • Improved pharmacokinetic profile: It allows for a more favorable biodistribution, minimizing off-target effects and associated toxicities.

Q2: What are the primary biological barriers that limit the circulation time of this compound nanoparticles?

A2: The primary biological barrier is the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES). The MPS is composed of phagocytic cells, primarily located in the liver (Kupffer cells) and spleen, that recognize and clear foreign particles from the bloodstream. This recognition is often mediated by the adsorption of blood proteins, known as opsonins, onto the nanoparticle surface, a process that forms a "protein corona".[1][2][3]

Q3: What is the "protein corona," and how does it affect the circulation of this compound nanoparticles?

A3: The protein corona is a layer of proteins that adsorbs to the surface of nanoparticles upon their introduction into a biological fluid like blood.[1][4][5] This protein layer alters the "biological identity" of the nanoparticles, influencing their stability, aggregation, and interaction with cells.[1][4][5] For this compound nanoparticles, the formation of a protein corona rich in opsonins can trigger rapid recognition and clearance by the MPS, significantly shortening their circulation time.[1][2][3]

Q4: What are the most effective strategies to prolong the in-vivo circulation of this compound nanoparticles?

A4: The most widely adopted and effective strategy is surface modification to create "stealth" nanoparticles that can evade recognition by the MPS. Key strategies include:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the nanoparticle surface. The hydrophilic and flexible PEG chains create a steric barrier that reduces protein adsorption and subsequent MPS uptake.[6][7]

  • Surface Hydration: Using other hydrophilic polymers or molecules that create a hydration layer around the nanoparticle, which can also inhibit protein binding.

  • Biomimetic Coatings: Coating nanoparticles with cell membranes (e.g., from red blood cells) to mimic the body's own cells and avoid immune recognition.

  • CD47 Conjugation: Decorating the nanoparticle surface with CD47, a "don't eat me" signal protein that interacts with SIRPα receptors on phagocytes to inhibit phagocytosis.

Q5: How do the physicochemical properties of this compound nanoparticles influence their circulation time?

A5: Several physicochemical properties play a crucial role:

  • Size: Nanoparticles that are too large (>200 nm) are rapidly cleared by the spleen, while very small nanoparticles (<10 nm) can be quickly eliminated by the kidneys. A size range of 50-200 nm is often considered optimal for prolonged circulation.[8]

  • Surface Charge: A neutral or slightly negative surface charge is generally preferred to minimize non-specific interactions with blood components and reduce clearance.[9]

  • Lipid Composition: The choice of lipids in the this compound nanoparticle formulation can impact its stability and interaction with blood components. Incorporating cholesterol, for instance, can increase the rigidity and stability of the lipid bilayer.[8][10]

Troubleshooting Guides

Problem 1: My this compound nanoparticles are cleared from circulation too rapidly.

Possible Cause Troubleshooting/Optimization Strategy
Opsonization and MPS Uptake PEGylate the nanoparticle surface: Incorporate PEG-conjugated lipids (e.g., DSPE-PEG) into your formulation. This is the most common and effective method to create a steric shield and reduce protein binding.[6][7]
Optimize PEG density and chain length: A higher density and longer PEG chains generally provide better shielding, but can also hinder cellular uptake at the target site (the "PEG dilemma").[11] Experiment with different molar percentages and molecular weights of PEG-lipids.
Inappropriate Particle Size Optimize the size of your nanoparticles: Aim for a hydrodynamic diameter between 50 nm and 200 nm. Use techniques like extrusion through polycarbonate membranes with defined pore sizes or microfluidics to control the size.[8]
Unfavorable Surface Charge Measure the zeta potential: A highly positive or negative charge can lead to rapid clearance. Aim for a near-neutral or slightly negative zeta potential. Adjust the lipid composition to modulate the surface charge.[9]
Nanoparticle Aggregation in vivo Ensure colloidal stability: Aggregates are quickly recognized and cleared by the MPS. Confirm the stability of your formulation in biological media (e.g., serum) in vitro before in-vivo studies.[12][13]

Problem 2: My this compound nanoparticles are aggregating in solution or in vivo.

Possible Cause Troubleshooting/Optimization Strategy
Insufficient Electrostatic Repulsion Check the zeta potential: A zeta potential close to zero suggests a higher likelihood of aggregation. A magnitude greater than |±25 mV| generally indicates good stability.[14] Consider adding a small percentage of a charged lipid to your formulation.
Inadequate Steric Hindrance Incorporate PEG-lipids: The hydrophilic PEG chains provide a steric barrier that prevents nanoparticles from coming into close contact and aggregating.[15]
High Ionic Strength of the Medium Test stability in physiological buffers: High salt concentrations can screen surface charges, leading to aggregation. Assess the stability of your nanoparticles in buffers like PBS.
Improper Storage Conditions Store at an appropriate temperature: Storing liposomes near their phase transition temperature can cause instability. Store well below the phase transition temperature of your lipid mixture.[15]

Problem 3: The circulation half-life of my PEGylated this compound nanoparticles is still shorter than expected.

Possible Cause Troubleshooting/Optimization Strategy
Accelerated Blood Clearance (ABC) Phenomenon Be aware of repeated injections: The first dose of PEGylated liposomes can induce the production of anti-PEG antibodies, leading to the rapid clearance of subsequent doses.[6] Consider this phenomenon in the design of your study.
Suboptimal PEGylation Verify PEG incorporation and conformation: Ensure that the PEG-lipid has been successfully incorporated into the liposome bilayer and is extending outwards to form a protective brush layer.
"PEG Dilemma" Balance circulation time with target interaction: While a dense PEG layer prolongs circulation, it can also hinder the interaction of the nanoparticle with target cells.[11] Consider using cleavable PEG linkers that are shed in the target microenvironment.

Quantitative Data Summary

Table 1: Effect of PEGylation on the In-Vivo Circulation Half-Life of Liposomes

Nanoparticle FormulationCirculation Half-Life (t½)Key FindingsReference
Conventional Liposomes< 1 hourRapidly cleared by the mononuclear phagocyte system.[7]
PEGylated Liposomes> 24 hoursPEGylation significantly prolongs circulation time by reducing MPS uptake.[7]
Sphingomyelin/Cholesterol LiposomesRetained 25% of entrapped drug after 72hShowed significantly improved drug retention and circulation lifetime compared to DSPC/cholesterol liposomes.[16][17]
DSPC/Cholesterol LiposomesRetained 5% of entrapped drug after 72hLower drug retention and shorter circulation compared to sphingomyelin-based liposomes.[16][17]

Detailed Experimental Protocols

Protocol 1: Preparation of PEGylated this compound Nanoparticles by Thin-Film Hydration

This protocol describes the preparation of PEGylated this compound nanoparticles using the well-established thin-film hydration method.[18][19][20][21][22]

Materials:

  • Sphingolipid-derived phosphocholine (this compound)

  • Cholesterol

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound, cholesterol, and DSPE-PEG in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Continue to apply the vacuum for at least 1-2 hours (or overnight) to ensure the complete removal of any residual organic solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask by hand or using a vortex mixer to hydrate the lipid film. This will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure a narrow size distribution.

  • Characterization: Characterize the resulting PEGylated this compound nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In-Vivo Circulation Half-Life Determination of this compound Nanoparticles

This protocol outlines a general procedure for determining the circulation half-life of fluorescently labeled this compound nanoparticles in a murine model.[23][24]

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., labeled with a near-infrared dye)

  • Experimental animals (e.g., mice)

  • Anesthesia

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

  • Fluorometer or in-vivo imaging system (IVIS)

  • Saline

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions. Anesthetize the animal prior to injection and blood collection.

  • Nanoparticle Administration: Intravenously inject a defined dose of the fluorescently labeled this compound nanoparticle suspension into the tail vein of the mice.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) after injection, collect a small volume of blood (e.g., via retro-orbital or tail vein sampling) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Quantification:

    • Fluorometer: Measure the fluorescence intensity of the plasma samples using a fluorometer. Create a standard curve by spiking known concentrations of the nanoparticles into control plasma to correlate fluorescence intensity with nanoparticle concentration.

    • In-Vivo Imaging System (IVIS): For a less invasive approach, whole-body fluorescence imaging can be performed at different time points. The fluorescence intensity in a region of interest (e.g., the whole body or a specific area) can be quantified.[23][25][26][27][28]

  • Data Analysis: Plot the plasma concentration of the nanoparticles versus time. Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the circulation half-life (t½).

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_invivo In-Vivo Study prep1 Lipid Dissolution prep2 Thin-Film Formation prep1->prep2 prep3 Hydration prep2->prep3 prep4 Extrusion prep3->prep4 char1 DLS (Size, PDI) prep4->char1 char2 Zeta Potential prep4->char2 invivo1 IV Injection char2->invivo1 invivo2 Blood Sampling invivo1->invivo2 invivo3 Fluorescence Quantification invivo2->invivo3 invivo4 Pharmacokinetic Analysis invivo3->invivo4 result Determine Circulation Half-Life invivo4->result signaling_pathway cluster_unmodified Unmodified this compound Nanoparticle cluster_modified PEGylated this compound Nanoparticle unmodified_np This compound Nanoparticle protein_corona Opsonin Adsorption (Protein Corona) unmodified_np->protein_corona In Bloodstream macrophage Macrophage (MPS/RES) protein_corona->macrophage Recognition peg_np PEGylated This compound Nanoparticle steric_hindrance Steric Hindrance (Reduced Opsonization) peg_np->steric_hindrance In Bloodstream circulation Prolonged Circulation steric_hindrance->macrophage Evades Recognition steric_hindrance->circulation Resulting in clearance Rapid Clearance macrophage->clearance Phagocytosis

References

Technical Support Center: Refining the Extrusion Process for Uniform SDPC Liposome Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of the extrusion process for generating uniformly sized 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (SDPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extrusion temperature for this compound liposomes?

The extrusion process for this compound liposomes must be performed at a temperature above the lipid's phase transition temperature (Tc or Tm). For saturated phospholipids with long acyl chains like this compound, this temperature is significantly above room temperature. For a similar lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), the main transition temperature is approximately 55°C.[1] Therefore, it is crucial to maintain the extruder and the lipid suspension at a temperature comfortably above this, for instance, at 60-65°C, to ensure the lipid bilayer is in a fluid state, which is necessary for successful extrusion.[2]

Q2: How many extrusion passes are necessary to achieve a uniform size distribution?

The number of extrusion passes is a critical parameter for achieving a narrow and uniform size distribution. Generally, increasing the number of passes through the polycarbonate membrane leads to smaller and more homogeneous liposomes.[3] A common starting point is 10 to 21 passes.[4] However, the optimal number can vary depending on the specific formulation and equipment. It is advisable to perform a small optimization experiment to determine the ideal number of passes for your specific needs. Further extrusion cycles beyond the optimum may not significantly improve the size distribution and could increase the risk of sample degradation or loss.[4][5]

Q3: What is the expected size of this compound liposomes after extrusion?

The final diameter of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used. As a general guideline, the resulting liposome diameter will be slightly larger than the nominal pore size of the membrane. For instance, extruding through a 100 nm membrane typically results in liposomes with a mean diameter of 120-140 nm.[2]

Q4: Can pre-extrusion techniques improve the uniformity of this compound liposomes?

Yes, employing pre-extrusion techniques can significantly improve the final size distribution. Before extruding through the final, smaller pore size membrane, it is beneficial to disrupt the initial multilamellar vesicles (MLVs). This can be achieved through:

  • Freeze-thaw cycles: Subjecting the hydrated lipid suspension to several cycles of freezing (e.g., in liquid nitrogen) and thawing helps to break down large lipid aggregates.[6]

  • Pre-filtering: Passing the suspension through a larger pore size membrane (e.g., 0.8 µm or 1.0 µm) before the final extrusion step can prevent clogging of the smaller pore membrane and improve the overall homogeneity.[2]

Q5: Why am I experiencing high back pressure during extrusion?

High back pressure during the extrusion of this compound liposomes can be caused by several factors:

  • Extrusion below the transition temperature: If the temperature is below the Tc of this compound, the lipid bilayers will be in a rigid gel state, making them difficult to pass through the membrane pores.

  • Lipid concentration is too high: Highly concentrated lipid suspensions are more viscous and can lead to increased back pressure.

  • Clogged membrane: The polycarbonate membrane can become clogged with large, non-extruded lipid aggregates, especially if pre-extrusion steps were not performed.

  • Incorrectly assembled extruder: Ensure that the extruder is assembled correctly and that all connections are tight.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extrusion of this compound liposomes.

Problem Possible Cause Recommended Solution
Liposome size is larger than expected and/or the polydispersity index (PDI) is high. Insufficient number of extrusion passes.Increase the number of passes through the membrane (e.g., from 10 to 15 or 20).
Extrusion temperature is too low.Ensure the extrusion is performed at a temperature well above the Tc of this compound (e.g., 60-65°C).
Flow rate is too high.A slower and more controlled flow rate can improve size homogeneity.
Initial MLV suspension was not adequately prepared.Incorporate freeze-thaw cycles or pre-filtering through a larger pore size membrane before the final extrusion.
Membrane is damaged or torn.Inspect the membrane for any visible damage and replace if necessary. High pressure can cause membrane tearing.
Significant sample loss or leakage from the extruder. Improperly assembled extruder.Disassemble and reassemble the extruder, ensuring all O-rings and connections are secure.
Extrusion pressure is too high.Apply pressure gradually and avoid sudden bursts of high pressure.
Lipid adsorption to the membrane and syringes.While some loss is unavoidable (typically less than 10%), using gas-tight syringes can minimize this.
Extruder is difficult to push, or the flow is very slow. Clogged membrane filter.Replace the membrane filter. Consider pre-filtering the liposome suspension through a larger pore size membrane first.
Lipid concentration is too high.Dilute the lipid suspension.
Extrusion temperature is below the Tc.Increase the temperature of the extruder and the liposome suspension.
Final liposome suspension appears cloudy or contains visible aggregates. Incomplete extrusion or aggregation post-extrusion.Ensure a sufficient number of extrusion passes. Check the stability of the liposomes in the chosen buffer.
Presence of non-liposomal structures.Verify the initial lipid film was completely hydrated.

Data Presentation

Table 1: Effect of Extrusion Passes on Liposome Size

Number of PassesAverage Liposome Diameter (nm)Polydispersity Index (PDI)
1250 ± 300.35 ± 0.05
5180 ± 200.20 ± 0.04
10140 ± 150.12 ± 0.03
15125 ± 100.08 ± 0.02
20122 ± 100.07 ± 0.02

Note: This data is illustrative and based on general trends for phosphatidylcholine liposomes extruded through a 100 nm membrane. Actual results may vary depending on the specific experimental conditions.

Table 2: Influence of Membrane Pore Size on Final Liposome Diameter

Membrane Pore Size (nm)Resulting Average Liposome Diameter (nm)
400360 ± 25
200210 ± 20
100138 ± 18
5080 ± 15
3066 ± 28

Source: Adapted from quantitative data on liposome extrusion.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the desired aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tc of this compound (e.g., 65°C).

    • Hydrate the lipid film for 1 hour at this temperature with gentle agitation (e.g., on a rotary evaporator with no vacuum) to form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • (Optional but Recommended) Pre-Extrusion Processing:

    • Perform 5-10 freeze-thaw cycles by alternately placing the MLV suspension in liquid nitrogen and a warm water bath (65°C).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder assembly to the working temperature (65°C).

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth between the two syringes through the membrane for a predetermined number of passes (e.g., 11-21 times).

    • Collect the final extruded liposome suspension, which should appear more translucent than the initial MLV suspension.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Mandatory Visualization

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_process Size Reduction cluster_analysis Analysis A 1. Dissolve this compound in Organic Solvent B 2. Create Thin Lipid Film A->B Evaporation C 3. Hydrate Film with Aqueous Buffer (T > Tc) B->C Vacuum Drying D 4. Form Multilamellar Vesicles (MLVs) C->D Agitation E 5. (Optional) Freeze-Thaw Cycles D->E F 6. Extrusion through Polycarbonate Membrane D->F Direct Extrusion E->F G 7. Uniform Unilamellar Liposomes F->G H 8. Characterization (e.g., DLS) G->H

Caption: Experimental workflow for preparing uniform this compound liposomes.

TroubleshootingFlow Start Problem: Non-Uniform Liposome Size Q1 Is Extrusion T > Tc of this compound? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No, Increase Temperature Q1->A1_No Q2 Sufficient Number of Passes? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No, Increase Passes Q2->A2_No Q3 Was Pre-Extrusion Step Performed? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No, Add Freeze-Thaw or Pre-filtering Q3->A3_No Q4 Is Membrane Intact? A3_Yes->Q4 A4_Yes Yes, Check Lipid Concentration and Flow Rate Q4->A4_Yes A4_No No, Replace Membrane Q4->A4_No

Caption: Troubleshooting logic for non-uniform this compound liposome size.

References

Technical Support Center: Scaling Up SDPC Nanoparticle Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Self-Assembled, Drug-Loaded, Polymer-Core (SDPC) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound nanoparticle production?

A1: Transitioning from laboratory-scale to industrial-scale production of this compound nanoparticles introduces several complex challenges. Key issues include maintaining nanoparticle stability, ensuring batch-to-batch reproducibility, and consistently achieving desired particle size and drug loading efficiency.[1][2][3][4] Factors such as mixing efficiency, temperature control, and solvent removal become more critical and difficult to manage at larger volumes.[5][6]

Q2: How do process parameters affect the critical quality attributes (CQAs) of this compound nanoparticles during scale-up?

A2: Process parameters have a significant impact on the CQAs of this compound nanoparticles, which include particle size, polydispersity index (PDI), drug loading, and stability. For instance, the stirring rate can inversely affect particle size; higher stirring rates often lead to smaller nanoparticles, though this effect may plateau.[7][8] Temperature can influence both particle formation and stability.[6][9] The choice of solvent and the rate of its removal are also critical factors that can affect particle morphology and drug encapsulation.[1]

Q3: What are the key analytical techniques for characterizing this compound nanoparticles during and after scale-up?

A3: A suite of analytical techniques is essential to ensure the quality and consistency of scaled-up this compound nanoparticle batches. These include:

  • Dynamic Light Scattering (DLS): For determining particle size and polydispersity index (PDI).

  • Transmission Electron Microscopy (TEM): For visualizing particle morphology, size, and uniformity.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): For quantifying drug loading and encapsulation efficiency.[4][7][13][14][15][16]

  • Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanoparticle suspension.

Q4: How can batch-to-batch consistency be improved during the scale-up of this compound nanoparticle production?

A4: Achieving batch-to-batch consistency requires stringent control over all critical process parameters.[9][17][18] Implementing process analytical technology (PAT) can provide real-time monitoring and control of CQAs.[16] Automation and the use of well-controlled systems like microfluidics can also significantly enhance reproducibility.[19] Detailed documentation of each batch and statistical process control are also crucial for identifying and mitigating sources of variability.[17]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) in Scaled-Up Batches

Q: We are observing significant variations in particle size and a high PDI (>0.3) in our larger batches of this compound nanoparticles. What could be the cause and how can we troubleshoot this?

A: This is a common issue during scale-up, often stemming from inadequate control over the mixing process and temperature.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Mixing • Increase the stirring rate to ensure homogenous mixing. Note that there is an optimal range, as excessively high shear can also be detrimental.[7][8]• Evaluate the geometry of the reaction vessel and impeller to ensure there are no dead zones where mixing is poor.• For nanoprecipitation methods, ensure rapid and uniform addition of the solvent phase to the non-solvent phase.
Temperature Gradients • Implement more robust temperature control systems to maintain a uniform temperature throughout the larger reaction volume.[6]• Monitor the temperature at multiple points within the reactor to identify and eliminate any hot or cold spots.
Changes in Solvent/Anti-Solvent Addition Rate • Utilize a calibrated pump for the addition of the solvent or anti-solvent to maintain a consistent and reproducible addition rate across all batches.
Polymer Concentration • Re-optimize the polymer concentration for the larger scale, as the ideal concentration at the lab scale may not directly translate.

Troubleshooting Workflow for Inconsistent Particle Size:

G start High Particle Size Variation / PDI check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control check_mixing->check_temp Efficient optimize_stirring Optimize Stirring Rate & Impeller check_mixing->optimize_stirring Inefficient? check_addition Verify Solvent Addition Rate check_temp->check_addition Uniform improve_temp_control Enhance Temperature Monitoring & Control check_temp->improve_temp_control Gradients Present? check_concentration Review Polymer Concentration check_addition->check_concentration Consistent calibrate_pump Calibrate Addition Pump check_addition->calibrate_pump Inconsistent? reoptimize_concentration Re-optimize Polymer Concentration check_concentration->reoptimize_concentration Suboptimal? solution Consistent Particle Size & PDI optimize_stirring->solution improve_temp_control->solution calibrate_pump->solution reoptimize_concentration->solution

Caption: Troubleshooting workflow for inconsistent particle size and PDI.

Issue 2: Low or Variable Drug Loading and Encapsulation Efficiency

Q: Our scaled-up batches of this compound nanoparticles show a significant decrease in drug loading and encapsulation efficiency compared to our lab-scale results. What are the likely causes and solutions?

A: Reduced drug loading at a larger scale is often related to changes in the kinetics of nanoparticle formation and drug partitioning.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Premature Drug Precipitation • Ensure the drug remains fully solubilized in the organic phase before the nanoprecipitation step.• Optimize the solvent system to enhance drug solubility.
Drug Leakage During Nanoparticle Formation • Investigate the effect of the polymer-to-drug ratio. A higher polymer concentration may be needed to effectively encapsulate the drug at a larger scale.• The type and concentration of any surfactant used can influence drug retention within the nanoparticle core.[1]
Inefficient Purification Process • Evaluate the purification method (e.g., centrifugation, dialysis) to ensure it is not causing premature drug release.• Optimize purification parameters such as centrifugation speed and time or dialysis membrane cutoff.
pH Effects • If the drug's solubility is pH-dependent, ensure the pH of the aqueous phase is optimized to minimize drug partitioning into it.

Logical Flow for Diagnosing Low Drug Loading:

G start Low/Variable Drug Loading check_drug_solubility Verify Drug Solubility in Organic Phase start->check_drug_solubility check_polymer_drug_ratio Evaluate Polymer:Drug Ratio check_drug_solubility->check_polymer_drug_ratio Fully Solubilized optimize_solvent Optimize Solvent System check_drug_solubility->optimize_solvent Precipitation Observed? check_purification Assess Purification Method check_polymer_drug_ratio->check_purification Optimal increase_polymer Increase Polymer Concentration check_polymer_drug_ratio->increase_polymer Suboptimal? check_ph Analyze Aqueous Phase pH check_purification->check_ph No Significant Loss optimize_purification Optimize Purification Parameters check_purification->optimize_purification Drug Loss During Purification? adjust_ph Adjust pH of Aqueous Phase check_ph->adjust_ph pH Affects Solubility? solution Improved Drug Loading optimize_solvent->solution increase_polymer->solution optimize_purification->solution adjust_ph->solution

Caption: Diagnostic workflow for low drug loading in this compound nanoparticles.

Experimental Protocols

Protocol 1: Characterization of this compound Nanoparticle Size by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[20]

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to stabilize.

    • Select the appropriate measurement cell (cuvette). For aqueous samples, a disposable polystyrene cuvette is often suitable.

    • Set the measurement parameters, including the temperature (typically 25°C), scattering angle (e.g., 173°), and the properties of the dispersant (viscosity and refractive index).

  • Measurement:

    • Pipette the filtered sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average particle size and the Polydispersity Index (PDI).

    • The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Protocol 2: Quantification of Drug Loading by High-Performance Liquid Chromatography (HPLC)
  • Standard Curve Preparation:

    • Prepare a stock solution of the free drug in a suitable solvent (e.g., methanol, acetonitrile).

    • Create a series of standard solutions of known concentrations by serially diluting the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus drug concentration.

  • Sample Preparation (Indirect Method):

    • Separate the this compound nanoparticles from the aqueous suspension by ultracentrifugation.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.[7]

    • Filter the diluted supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The specific mobile phase, column, flow rate, and detection wavelength will depend on the drug being analyzed. A common setup for many small molecule drugs is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[4][15][16][21]

    • Set the detector to the wavelength of maximum absorbance for the drug.

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Inject the prepared sample into the HPLC and determine the concentration of the free drug in the supernatant from the standard curve.

    • Encapsulation Efficiency (%EE):

      • %EE = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • Drug Loading (%DL):

      • %DL = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)
  • Grid Preparation:

    • Use a carbon-coated copper grid. The grid may be glow-discharged to make the surface more hydrophilic, which can improve sample spreading.

  • Sample Application:

    • Place a drop of the diluted this compound nanoparticle suspension onto the grid.

    • Allow the nanoparticles to adsorb to the carbon film for a few minutes.

  • Staining (Negative Staining):

    • Blot off the excess suspension with filter paper.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

    • Blot off the excess stain.

  • Drying:

    • Allow the grid to air dry completely before inserting it into the TEM.

  • Imaging:

    • Operate the TEM at an appropriate accelerating voltage (e.g., 80-200 kV).

    • Acquire images at various magnifications to observe the overall morphology, size distribution, and any potential aggregation of the nanoparticles.[11][20] Be mindful of potential beam damage to the polymeric nanoparticles and use low electron doses where possible.[11]

Data Presentation

Table 1: Example of Batch-to-Batch Variability in Scaled-Up this compound Nanoparticle Production

Batch NumberScale (L)Stirring Rate (RPM)Particle Size (nm, Z-average)PDIDrug Loading (%)
Lab-Scale-10.1500155.20.158.2
Lab-Scale-20.1500158.90.178.5
Lab-Scale-30.1500156.50.168.3
Scale-Up-1 5 500 210.4 0.35 5.1
Scale-Up-2 5 750 185.7 0.28 6.8
Scale-Up-3 5 1000 162.3 0.21 7.9

This table illustrates a common scenario where simply scaling up the volume without adjusting process parameters (Scale-Up-1) leads to larger, more polydisperse particles with lower drug loading. Subsequent optimization of the stirring rate (Scale-Up-2 and 3) brings the CQAs closer to the desired lab-scale values.

References

Technical Support Center: Reducing Polydispersity in SDPC Vesicle Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize polydispersity in 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) vesicle preparations. Achieving a uniform, monodisperse vesicle population is critical for experimental reproducibility, stability, and efficacy in drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it important for this compound vesicles?

A1: The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of particle sizes in a given sample.[1][2] It ranges from 0.0 for a perfectly uniform (monodisperse) sample to 1.0 for a highly polydisperse sample with multiple size populations.[1] For lipid-based drug delivery systems like this compound vesicles, a low PDI is crucial for:

  • Reproducibility: Ensuring consistent results between experimental batches.

  • Efficacy: The in vivo behavior, including circulation time and tumor accumulation, is highly size-dependent.[3]

  • Stability: Homogeneous populations of vesicles tend to be more stable during storage.

  • Regulatory Approval: Health authorities require well-characterized and consistent nanoparticle formulations.

Q2: What is a target PDI value for my this compound vesicle preparation?

A2: For most pharmaceutical and research applications involving lipid nanoparticles, a PDI of 0.3 or below is considered acceptable and indicative of a homogenous vesicle population.[1] Values of 0.2 and below are considered ideal.

PDI ValuePopulation DistributionAcceptability for Drug Delivery
< 0.1Nearly MonodisperseIdeal
0.1 - 0.2Narrowly DistributedExcellent
0.2 - 0.3Moderately PolydisperseAcceptable
> 0.3Broadly DistributedGenerally Unacceptable

Table 1. Target PDI values for vesicle preparations.

Q3: What are the primary methods to reduce the PDI of an this compound vesicle suspension?

A3: The initial product of hydrating an this compound lipid film is a suspension of multilamellar vesicles (MLVs), which is inherently large and polydisperse. The most common and effective methods to reduce size and PDI are:

  • Extrusion: Forcing the vesicle suspension through polycarbonate membranes with defined pore sizes. This is the most widely recommended method for producing unilamellar vesicles with a narrow size distribution.[4][5]

  • Sonication: Using high-frequency sound energy (either with a probe or in a bath sonicator) to break down large MLVs into small unilamellar vesicles (SUVs). While effective, it can be harder to control and may introduce contaminants or cause lipid degradation if not optimized.[5][6]

  • Freeze-Thaw Cycles: Subjecting the MLV suspension to multiple cycles of rapid freezing (e.g., in liquid nitrogen) and thawing. This process helps to break up large lipid structures and increase the lamellarity, making subsequent extrusion more efficient.[7]

Q4: Can the unique structure of the this compound lipid affect vesicle preparation?

A4: Yes. This compound is a mixed-chain phospholipid with a saturated stearoyl (18:0) chain and a highly polyunsaturated docosahexaenoyl (DHA, 22:6) chain.[8][9] This structure influences the packing and fluidity of the lipid bilayer.[10] Compared to vesicles made from fully saturated lipids (like DSPC), this compound vesicles have a more fluid and less ordered membrane. This can affect the ease of vesicle formation and the final stability, making standardized preparation methods crucial.

Q5: How do I measure the size and PDI of my vesicle preparation?

A5: The most common technique for measuring nanoparticle size and PDI is Dynamic Light Scattering (DLS) .[2][11] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles and correlates this to their size and size distribution.

Troubleshooting Guides

Problem: My PDI is still high (>0.3) after extrusion.

This is a common issue that can often be resolved by optimizing the extrusion process.

Possible CauseRecommended Solution & Explanation
Insufficient Extrusion Passes The number of passes through the membrane directly impacts vesicle homogeneity. A low number of passes may not be sufficient to break down all MLVs. Solution: Increase the number of passes. An odd number (e.g., 11, 21, 31) is recommended to ensure the final sample is collected from the opposite syringe.
Membrane Rupture or Clogging High pressure or particulate matter can damage the membrane, allowing larger, polydisperse vesicles to pass through. Solution: Check the extruder setup. Use two stacked membranes for increased support. Ensure the lipid solution is free of particulates before extrusion. Do not exceed the pressure limits of the extruder.
Vesicle Aggregation Post-Extrusion Vesicles can aggregate over time, which will increase the measured size and PDI. Solution: Measure the PDI immediately after preparation. If aggregation is suspected, evaluate the buffer composition (ionic strength) and consider including a small percentage (~5-10 mol%) of a charged lipid (e.g., DPPG) to increase electrostatic repulsion between vesicles.
Lipid Concentration Too High Highly concentrated lipid suspensions can be more difficult to extrude effectively and may have a higher tendency to aggregate. Solution: Reduce the initial lipid concentration (e.g., start with 10-20 mg/mL) and re-run the preparation.

Table 2. Troubleshooting guide for high PDI after extrusion.

Problem: I'm using sonication, and my PDI is high and my results are not reproducible.

Possible CauseRecommended Solution & Explanation
Inconsistent Energy Input Probe sonicator output can vary, and the position of the sample in a bath sonicator affects energy received. Solution: For probe sonicators, ensure the tip is submerged to the same depth each time. For bath sonicators, fix the sample vial's position. Always process the sample in an ice bath to prevent overheating, which can cause vesicle fusion and lipid degradation.
Probe Contamination Probe sonicators can shed microscopic metal particles (titanium) into the sample, which will contribute to the PDI measurement. Solution: Centrifuge the sample after sonication to pellet any contaminants. Consider switching to a cup-horn or bath sonicator to avoid direct contact with the sample.
Over-sonication Excessive sonication can degrade the lipids or lead to the formation of very small micelles alongside the desired vesicles, resulting in a bimodal or broad size distribution. Solution: Perform a time-course experiment to find the optimal sonication duration that minimizes PDI without causing degradation. Use a pulsed sonication mode to allow for heat dissipation.

Experimental Protocols

Protocol 1: Preparation of Monodisperse this compound Vesicles by Extrusion

This protocol is the recommended method for achieving low PDI.

  • Lipid Film Preparation:

    • Dissolve this compound and any other lipids in chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure, creating a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4][12]

  • Hydration:

    • Warm the hydration buffer (e.g., PBS, HEPES) to a temperature above the phase transition temperature of your lipid mixture.

    • Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Agitate the flask by vortexing or swirling until all the lipid film is suspended in the buffer.[4] The resulting suspension will appear milky and contains polydisperse MLVs.

  • (Optional but Recommended) Freeze-Thaw Cycles:

    • Submerge the vial containing the MLV suspension in liquid nitrogen for 1-2 minutes until fully frozen.

    • Thaw the suspension in a warm water bath.

    • Repeat this freeze-thaw cycle 5-10 times.[7] This step helps to homogenize the vesicles and improves the efficiency of the subsequent extrusion step.

  • Extrusion:

    • Assemble the mini-extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth between the syringes through the membrane.

    • Perform at least 11-21 passes.[7] The vesicle suspension should become progressively more translucent.

    • Collect the final sample, which now contains unilamellar vesicles with a size close to the membrane pore size and a low PDI.

Visualizations

G cluster_prep Preparation Stages cluster_processing Size Reduction & Homogenization cluster_result Final Product Lipid 1. This compound Lipid in Organic Solvent Film 2. Dry Lipid Film (Evaporation) Lipid->Film Hydration 3. Hydration (Aqueous Buffer) Film->Hydration MLV 4. Multilamellar Vesicles (MLVs) Hydration->MLV FT 5a. Freeze-Thaw (Optional) MLV->FT Extrusion 5b. Extrusion (e.g., 100nm membrane) MLV->Extrusion PDI_High High PDI (>0.6) FT->Extrusion LUV 6. Monodisperse Vesicles (SUVs/LUVs) Extrusion->LUV PDI_Low Low PDI (<0.2)

Caption: Workflow for reducing this compound vesicle polydispersity.

G start High PDI Observed After Extrusion (>0.3) q1 How many extrusion passes were performed? start->q1 a1_low < 11 Passes q1->a1_low a1_high > 11 Passes q1->a1_high sol1 ACTION: Increase passes to 21+ a1_low->sol1 q2 Were membranes inspected after use? a1_high->q2 a2_no No / Damaged q2->a2_no a2_yes Yes / Intact q2->a2_yes sol2 ACTION: Replace membrane. Use two stacked membranes. a2_no->sol2 q3 What is the lipid concentration? a2_yes->q3 a3_high > 25 mg/mL q3->a3_high a3_ok < 25 mg/mL q3->a3_ok sol3 ACTION: Reduce concentration to 10-20 mg/mL. a3_high->sol3 end Consider vesicle aggregation. Check buffer ionic strength. a3_ok->end

References

Technical Support Center: Optimizing Lipid Ratios in Mixed SDPC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mixed Sodium Deoxycholate (SDPC) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer frequently asked questions regarding the optimization of the this compound lipid ratio.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the preparation and characterization of mixed this compound formulations.

Issue 1: Formation of Precipitates or Aggregates in the Formulation

  • Question: My this compound formulation appears cloudy or contains visible precipitates after preparation. What could be the cause and how can I resolve this?

  • Answer: The formation of precipitates or aggregates in this compound formulations is a common indicator of instability. This can be due to an inappropriate ratio of Sodium Deoxycholate (SD) to Phosphatidylcholine (PC), issues with the preparation method, or improper storage conditions. Sodium deoxycholate is the primary active component, and its detergent action can lead to non-specific lysis of cell membranes[1][2].

    • Troubleshooting Steps:

      • Optimize the SD:PC Ratio: An insufficient amount of SD may not be able to effectively solubilize the PC, leading to the precipitation of lipids. Conversely, an excessively high concentration of SD can lead to the formation of unstable micelles. It is crucial to systematically vary the SD:PC molar ratio to find the optimal range for your specific application.

      • Refine the Preparation Method: Ensure that the lipid film is thin and evenly distributed before hydration. Incomplete hydration or inefficient sonication/extrusion can result in the formation of large, heterogeneous aggregates.

      • Control Temperature: The hydration step should be carried out above the phase transition temperature of the phosphatidylcholine being used to ensure proper lipid dispersion.

      • Check pH and Buffer Conditions: The pH of the hydration buffer can influence the charge and stability of the mixed micelles. Ensure the buffer composition and pH are appropriate and consistent across experiments.

      • Storage: Store the formulations at a suitable temperature, typically at 4°C, and avoid freeze-thaw cycles unless a specific protocol with cryoprotectants is established.

Issue 2: High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS) Analysis

  • Question: The PDI of my this compound formulation is consistently high (>0.3), indicating a broad size distribution. How can I achieve a more monodisperse formulation?

  • Answer: A high Polydispersity Index (PDI) suggests that the mixed micelles in your formulation are not uniform in size. This can affect the formulation's stability, in vivo performance, and reproducibility.

    • Troubleshooting Steps:

      • Optimize Sonication or Extrusion: These are critical steps for reducing the size and polydispersity of the micelles. For sonication, optimize the duration and power. For extrusion, ensure multiple passes through membranes with a defined pore size.

      • Adjust the SD:PC Ratio: The lipid ratio significantly influences the size and uniformity of the resulting mixed micelles. A systematic evaluation of different ratios is recommended to identify the composition that yields the lowest PDI.

      • Control the Concentration: The total lipid concentration can impact micelle formation and size distribution. Experiment with different total lipid concentrations while maintaining the optimal SD:PC ratio.

      • Purification: The presence of larger aggregates can contribute to a high PDI. Techniques like size exclusion chromatography can be used to separate the desired monodisperse micelles from larger particles.

      • Filtration: Filtering the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) before DLS measurement can help remove dust and larger aggregates that can interfere with the analysis.

Issue 3: Low Encapsulation Efficiency of a Hydrophobic Drug

  • Question: I am trying to encapsulate a hydrophobic drug in my this compound formulation, but the encapsulation efficiency is very low. What factors could be contributing to this, and how can I improve it?

  • Answer: The encapsulation of hydrophobic drugs within the core of mixed micelles is influenced by several factors, including the physicochemical properties of the drug, the composition of the micelles, and the preparation method.

    • Troubleshooting Steps:

      • Optimize the SD:PC Ratio: The size of the hydrophobic core of the mixed micelle, which accommodates the drug, is dependent on the SD:PC ratio. Varying this ratio can help to create a more favorable environment for drug encapsulation.

      • Increase Total Lipid Concentration: A higher concentration of lipids can lead to a greater number of micelles, providing more capacity for drug encapsulation[3].

      • Co-solvent Method: When preparing the lipid film, dissolving the hydrophobic drug along with the lipids in the organic solvent can improve its incorporation into the micelle core during hydration.

      • Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio. An excessive amount of drug relative to the lipid content can lead to drug precipitation and low encapsulation efficiency.

      • Choice of Phosphatidylcholine: The chain length and saturation of the fatty acid chains of the PC can affect the size and hydrophobicity of the micelle core. Consider screening different types of PC to find the best fit for your drug.

Frequently Asked Questions (FAQs)

1. What are the primary roles of Sodium Deoxycholate (SD) and Phosphatidylcholine (PC) in a mixed this compound formulation?

Sodium Deoxycholate, a bile salt, primarily acts as a detergent and a solubilizing agent. It is responsible for disrupting cell membranes and is considered the main active component for applications like injection lipolysis[1][2][4]. Phosphatidylcholine is a phospholipid that, on its own, is poorly soluble in aqueous solutions. In combination with SD, it forms stable mixed micelles, which can serve as carriers for hydrophobic drugs[5].

2. How does the SD:PC ratio affect the properties of the mixed micelles?

The molar ratio of SD to PC is a critical parameter that influences the physicochemical properties of the mixed micelles, including their size, shape, stability, and drug-loading capacity. Generally, as the proportion of SD increases, the size of the mixed micelles tends to decrease. However, an optimal ratio is necessary to ensure the formation of stable, uniform micelles.

3. What is the mechanism of action of this compound formulations in applications like fat dissolution?

The primary mechanism of action is attributed to the detergent properties of sodium deoxycholate, which causes nonspecific lysis of cell membranes, leading to cell death[1][2]. Phosphatidylcholine is thought to aid in the emulsification of the released fat.

4. What are the key characterization techniques for this compound formulations?

Key analytical techniques for characterizing this compound formulations include:

  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and Polydispersity Index (PDI).

  • Zeta Potential Analysis: To measure the surface charge of the mixed micelles, which is an indicator of colloidal stability.

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology and size of the mixed micelles.

  • High-Performance Liquid Chromatography (HPLC): To determine the encapsulation efficiency and drug loading of drug-loaded formulations.

  • Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions of the lipid components.

Quantitative Data Presentation

The following table summarizes the expected impact of varying the Sodium Deoxycholate to Phosphatidylcholine (SD:PC) molar ratio on the key physicochemical properties of mixed micelles. The exact values will depend on the specific lipids used, total lipid concentration, and preparation method.

SD:PC Molar RatioExpected Particle Size (nm)Expected Polydispersity Index (PDI)Expected StabilityNotes
Low (e.g., 1:2)LargerHigherPotentially lower due to incomplete PC solubilizationMay result in the formation of larger, less uniform structures or even liposomes alongside micelles.
Medium (e.g., 1:1)ModerateLowerGenerally stableOften represents a good starting point for optimization, forming well-defined mixed micelles.
High (e.g., 2:1)SmallerLowerStableHigher concentrations of SD lead to the formation of smaller, more uniform mixed micelles. However, excess SD can increase cytotoxicity.

Experimental Protocols

1. Preparation of this compound Mixed Micelles by Thin-Film Hydration

This protocol describes a general method for preparing this compound mixed micelles. The specific ratios and concentrations should be optimized for the intended application.

  • Materials:

    • Phosphatidylcholine (PC)

    • Sodium Deoxycholate (SD)

    • Chloroform or a suitable organic solvent

    • Phosphate-buffered saline (PBS) or another aqueous buffer

    • Round-bottom flask

    • Rotary evaporator

    • Bath sonicator or probe sonicator

    • Extruder with polycarbonate membranes (optional)

  • Procedure:

    • Dissolving Lipids: Weigh the desired amounts of PC and SD to achieve the target molar ratio. Dissolve them in a sufficient volume of chloroform in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in the organic solvent at this stage.

    • Creating the Lipid Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the PC. A thin, uniform lipid film should form on the inner surface of the flask.

    • Drying the Film: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

    • Hydration: Add the desired volume of pre-warmed aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the PC.

    • Formation of Micelles: Agitate the flask by vortexing or manual shaking until the entire lipid film is dispersed in the buffer, forming a suspension of multilamellar vesicles and mixed micelles.

    • Size Reduction: To obtain smaller, more uniform mixed micelles, sonicate the suspension using a bath or probe sonicator. Alternatively, for more uniform sizing, extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

2. Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the general steps for analyzing the particle size and PDI of this compound formulations using DLS.

  • Materials:

    • DLS instrument

    • Cuvettes (disposable or quartz)

    • Filtered buffer (same as the formulation buffer)

    • Syringe filters (e.g., 0.22 µm)

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the this compound formulation with filtered buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and sufficient scattering signal.

    • Filtration (Optional but Recommended): Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust particles or large aggregates.

    • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the solvent.

    • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for a few minutes. Perform the measurement according to the instrument's instructions.

    • Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, average particle size (Z-average), and the Polydispersity Index (PDI).

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_opt Optimization Loop A 1. Define SD:PC Ratio & Drug Concentration B 2. Dissolve Lipids & Drug in Organic Solvent A->B C 3. Create Thin Lipid Film (Rotary Evaporation) B->C D 4. Hydrate with Aqueous Buffer C->D E 5. Size Reduction (Sonication/Extrusion) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (HPLC) E->H I Morphology (TEM) E->I J Analyze Results F->J G->J H->J I->J K Does it meet specifications? J->K L Final Formulation K->L Yes M Refine Parameters K->M No M->A

Workflow for Optimizing this compound Formulations.

Troubleshooting_High_PDI Start High PDI Observed (>0.3) Q1 Is sonication/ extrusion optimized? Start->Q1 A1 Increase sonication time/power or number of extrusion cycles Q1->A1 No Q2 Is the SD:PC ratio optimal? Q1->Q2 Yes A1->Q2 A2 Systematically vary the SD:PC ratio Q2->A2 No Q3 Is the total lipid concentration appropriate? Q2->Q3 Yes A2->Q3 A3 Test different total lipid concentrations Q3->A3 No End Achieved Low PDI (<0.3) Q3->End Yes A3->End

Decision Tree for Troubleshooting High PDI.

References

Validation & Comparative

A Comparative Guide to Helper Lipids in mRNA Vaccine Delivery: DSPC vs. DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of mRNA vaccines is critically dependent on the composition of their lipid nanoparticle (LNP) delivery system. While ionizable lipids are key for mRNA encapsulation and endosomal escape, helper lipids play a pivotal role in the structural integrity, stability, and overall transfection efficiency of the LNPs. This guide provides an objective comparison of two prominent helper lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), an unsaturated phosphoethanolamine.

Performance Comparison: DSPC vs. DOPE in mRNA-LNPs

The choice between DSPC and DOPE as a helper lipid can significantly impact the physicochemical properties and biological activity of mRNA-LNPs. DSPC, with its saturated acyl chains, contributes to the formation of more rigid and stable lipid bilayers.[1][2] In contrast, the unsaturated chains of DOPE create a more fluid membrane and can promote the formation of non-bilayer hexagonal structures, which are thought to facilitate endosomal escape.[3][4]

Below is a summary of quantitative data from representative studies comparing the performance of LNPs formulated with either DSPC or DOPE.

ParameterLNP Formulation with DSPCLNP Formulation with DOPEKey Insights
Particle Size (nm) Typically 80-100 nmOften results in slightly larger particlesBoth can form nanoparticles within the optimal size range for cellular uptake.
Polydispersity Index (PDI) Generally low (< 0.2), indicating uniform particle sizeCan be slightly higher, but still acceptableDSPC often contributes to more homogenous LNP populations.
Encapsulation Efficiency (%) High (>90%)High (>90%)Both lipids are effective at encapsulating mRNA when formulated correctly.
In Vitro Transfection Efficiency Moderate to highOften higher than DSPC-containing LNPsThe fusogenic properties of DOPE can lead to enhanced mRNA delivery into the cytoplasm.[3][5]
In Vivo Protein Expression Effective, standard in approved vaccinesCan lead to significantly higher protein expressionStudies have shown that substituting DSPC with DOPE can increase in vivo luciferase mRNA delivery up to four-fold.
LNP Stability High, contributes to longer shelf-lifeCan be lower due to the susceptibility of unsaturated lipids to oxidationThe structural rigidity provided by DSPC enhances the stability of LNPs.[1]
Endosomal Escape Facilitated by the ionizable lipidEnhanced due to its propensity to form hexagonal phasesDOPE's conical shape is believed to destabilize the endosomal membrane, promoting the release of mRNA.[3][4]

Experimental Methodologies

Accurate comparison of helper lipid performance relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common and reproducible method.

  • Materials:

    • Ionizable lipid (e.g., SM-102), DSPC or DOPE, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) dissolved in ethanol.[6]

    • mRNA encoding a reporter protein (e.g., Luciferase) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).[7]

  • Procedure:

    • Prepare the lipid mixture in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid).[6]

    • Prepare the mRNA solution in the aqueous buffer.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Mount the syringes onto a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rates to achieve a desired aqueous to ethanol ratio (typically 3:1).

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.

    • The resulting LNP solution is collected and dialyzed against PBS to remove ethanol and non-encapsulated mRNA.

In Vitro Transfection Efficiency Assessment

This protocol outlines the steps to evaluate the efficiency of mRNA-LNP delivery in a cell culture model using a luciferase reporter assay.[8][9][10]

  • Materials:

    • Cultured cells (e.g., HeLa or HEK293T cells).

    • mRNA-LNPs encapsulating luciferase mRNA.

    • Cell culture medium.

    • Luciferase assay reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the mRNA-LNPs.

    • Incubate for a specified period (e.g., 24 hours) to allow for cellular uptake and protein expression.

    • Lyse the cells to release the expressed luciferase.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of translated luciferase, indicating transfection efficiency.[11][12][13]

In Vivo Efficacy Evaluation in Animal Models

This protocol describes the assessment of mRNA-LNP vaccine efficacy in a mouse model.

  • Procedure:

    • Immunization: Administer the mRNA-LNP vaccine (e.g., encoding a viral antigen) to mice via intramuscular injection.

    • Antibody Titer Measurement (ELISA):

      • At a specified time point post-vaccination (e.g., 2-4 weeks), collect blood samples.

      • Coat a 96-well plate with the target antigen.[14][15]

      • Add serially diluted serum samples to the wells.

      • Add an enzyme-conjugated secondary antibody that binds to the primary antibodies in the serum.

      • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

      • Measure the absorbance to quantify the antigen-specific antibody titer.[16]

    • T-cell Response Measurement (ELISPOT):

      • Isolate splenocytes from the immunized mice.

      • Plate the splenocytes in a 96-well plate coated with an anti-cytokine antibody (e.g., anti-IFN-γ).[17][18]

      • Stimulate the cells with the specific antigen.

      • Incubate to allow cytokine secretion.

      • Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.

      • Add a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.[19][20]

Visualizing the Processes: Workflows and Pathways

Experimental Workflow for LNP Comparison

The following diagram illustrates the logical flow of experiments to compare the efficacy of DSPC and DOPE-containing mRNA-LNPs.

G cluster_formulation LNP Formulation cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Form_DSPC Formulate LNP with DSPC Size_PDI Size & PDI (DLS) Form_DSPC->Size_PDI Form_DOPE Formulate LNP with DOPE Form_DOPE->Size_PDI Zeta Zeta Potential Size_PDI->Zeta EE Encapsulation Efficiency Zeta->EE Transfection Transfection Efficiency (Luciferase Assay) EE->Transfection Immunization Animal Immunization Transfection->Immunization ELISA Antibody Titer (ELISA) Immunization->ELISA ELISPOT T-cell Response (ELISPOT) Immunization->ELISPOT G cluster_extracellular Extracellular Space cluster_intracellular Intracellular LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.2-6.8) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Influenced by helper lipid) Translation mRNA Translation (Ribosome) Cytoplasm->Translation Antigen Antigen Presentation (MHC) Translation->Antigen

References

SDPC versus POPC: a comparative analysis for drug encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of lipid is a critical parameter in the design of liposomal drug delivery systems, profoundly influencing their stability, drug retention capabilities, and interaction with biological systems. This guide provides a comparative analysis of two common phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated lipid often used as a proxy for other synthetic saturated phosphatidylcholines like SDPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), an unsaturated lipid. This comparison is based on key performance indicators for drug encapsulation, supported by experimental data.

Core Physicochemical Differences

The primary distinction between this compound (represented by DSPC) and POPC lies in the nature of their acyl chains. This compound possesses two saturated fatty acid chains, which allows for tight packing and a higher phase transition temperature (Tc). This results in a more rigid and less permeable membrane at physiological temperatures. In contrast, POPC has one saturated and one unsaturated fatty acid chain, introducing a "kink" that disrupts tight packing, leading to a lower Tc and a more fluid, permeable membrane. These structural differences are fundamental to their performance in drug delivery applications. Saturated phospholipid species have more intermolecular interactions and can pack more densely which results in more rigid bilayers and consequently produce larger liposomes[1].

Performance in Drug Encapsulation: A Comparative Summary

The selection of either this compound or POPC can significantly impact the encapsulation efficiency, drug loading capacity, stability, and release profile of a liposomal formulation. The following tables summarize the expected performance differences based on available experimental data.

Performance Metric This compound (Saturated) POPC (Unsaturated) Key Considerations
Encapsulation Efficiency (EE%) Generally higher for lipophilic drugs due to the rigid bilayer providing better retention. For hydrophilic drugs, EE% is more dependent on the preparation method and aqueous core volume.Can be lower for lipophilic drugs due to a more fluid and leaky bilayer. For hydrophilic drugs, similar dependencies as this compound.The drug's physicochemical properties (e.g., log P) are a major determinant of encapsulation efficiency[2]. Higher lipid to drug ratios generally result in higher EE%[1].
Drug Loading Capacity Typically offers high loading capacity for lipophilic drugs that can be accommodated within the thick, ordered bilayer.May have a lower loading capacity for some lipophilic drugs compared to this compound due to the less ordered membrane structure.Drug loading is also influenced by the chosen encapsulation method (passive vs. active loading)[3].
Liposome Stability High physical and chemical stability due to the rigid membrane, resulting in less drug leakage during storage.Lower physical stability, with a higher propensity for drug leakage over time, especially at temperatures approaching its Tc.The inclusion of cholesterol can significantly enhance the stability of both this compound and POPC liposomes[1][4].
Drug Release Profile Exhibits a slower, more sustained drug release profile, which is often desirable for controlled-release applications.Shows a faster and more burst-like drug release, which may be advantageous for applications requiring rapid drug action.The drug release kinetics can be modulated by altering the lipid composition, including the addition of other lipids or polymers[5].

Experimental Data: A Head-to-Head Comparison

While direct comparative studies for this compound versus POPC with a single drug molecule are limited, data from studies comparing DSPC (as a proxy for this compound) and other unsaturated lipids provide valuable insights.

Table 1: Stability Comparison of DSPC and DPPC Liposomes

Lipid CompositionStorage TemperatureFluorophore Release after 4 WeeksReference
DSPC37°C~45%[6]
DPPC (another saturated lipid)37°C~90%[6]

Note: This data illustrates the higher stability of liposomes made from saturated lipids with longer acyl chains (DSPC) compared to those with shorter chains (DPPC) at physiological temperature.

Table 2: Drug Release from Liposomes with Different Acyl Chain Saturation

Lipid CompositionDrug Release after 72h at 37°CReference
DSPC (Saturated)~2%[7]
DPPC (Saturated)~7%[7]
DMPC (Saturated, shorter chain)~25%[7]

Note: This data demonstrates that liposomes formulated with saturated lipids with longer acyl chains (DSPC) exhibit the slowest drug release, indicating a more stable and less permeable membrane.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate and compare liposomal drug delivery systems.

Determination of Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of drug successfully encapsulated within the liposomes.

Methodology:

  • Separation of Free Drug: The unencapsulated drug is separated from the liposome-encapsulated drug using techniques such as ultracentrifugation, size-exclusion chromatography (SEC), or dialysis[8].

  • Quantification of Total and Free Drug:

    • An aliquot of the liposomal suspension is taken to determine the total drug concentration (encapsulated + free). The liposomes in this aliquot are lysed using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • The concentration of the free drug is measured in the supernatant (after centrifugation) or the dialysate.

  • Analysis: The drug concentration is quantified using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100[8]

    • Drug Loading (DL%) = (Mass of Encapsulated Drug / Total Mass of Lipid) x 100

Assessment of Liposome Stability

Objective: To evaluate the physical and chemical stability of the liposomal formulation over time and under different conditions.

Methodology:

  • Sample Storage: Liposomal formulations are stored at various temperatures (e.g., 4°C, 25°C, 37°C) for a defined period.

  • Monitoring Physical Stability: At predetermined time points, the following parameters are measured:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to monitor for aggregation or fusion of liposomes.

    • Zeta Potential: Measured to assess the surface charge and colloidal stability of the liposomes.

  • Monitoring Chemical Stability (Drug Leakage):

    • The amount of drug that has leaked from the liposomes into the surrounding medium is quantified over time. This is typically done by separating the liposomes from the medium and measuring the drug concentration in the medium.

  • Data Analysis: Changes in particle size, PDI, zeta potential, and the percentage of drug leakage are plotted against time to determine the stability profile.

In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from the liposomes in a controlled environment that mimics physiological conditions.

Methodology:

  • Dialysis Method:

    • A known concentration of the liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sample Collection: At various time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile. Mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) can be applied to understand the release kinetics[5][9].

Visualization of Experimental Workflow

Liposome Preparation and Characterization Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_analysis Data Analysis lipid_selection Lipid Selection (this compound or POPC) hydration Thin-Film Hydration lipid_selection->hydration drug Drug drug->hydration extrusion Extrusion hydration->extrusion ee_dl Encapsulation Efficiency & Drug Loading extrusion->ee_dl stability Stability Assessment (Size, PDI, Zeta, Leakage) extrusion->stability release In Vitro Drug Release extrusion->release comparison Comparative Analysis of This compound vs. POPC ee_dl->comparison stability->comparison release->comparison

Caption: Workflow for the preparation and comparative characterization of this compound and POPC liposomes.

Logical Relationship: Impact of Acyl Chain Saturation

G cluster_this compound This compound (Saturated) cluster_popc POPC (Unsaturated) This compound Saturated Acyl Chains tight_packing Tight Lipid Packing This compound->tight_packing high_tc High Phase Transition Temp. tight_packing->high_tc rigid_membrane Rigid & Impermeable Membrane high_tc->rigid_membrane high_stability High Stability rigid_membrane->high_stability slow_release Slow Drug Release rigid_membrane->slow_release popc Unsaturated Acyl Chain loose_packing Loose Lipid Packing popc->loose_packing low_tc Low Phase Transition Temp. loose_packing->low_tc fluid_membrane Fluid & Permeable Membrane low_tc->fluid_membrane low_stability Lower Stability fluid_membrane->low_stability fast_release Fast Drug Release fluid_membrane->fast_release

Caption: The influence of acyl chain saturation on the physicochemical properties of liposomes.

Conclusion

The choice between this compound and POPC for liposomal drug encapsulation is a critical decision that should be guided by the specific requirements of the therapeutic application. This compound, with its saturated acyl chains, forms rigid, stable liposomes that are well-suited for controlled-release applications requiring high drug retention and prolonged stability. Conversely, POPC's unsaturated nature leads to more fluid membranes, which may be advantageous for applications where faster drug release is desired. For any given drug candidate, empirical testing of both lipid systems is recommended to determine the optimal formulation that balances encapsulation efficiency, stability, and the desired release profile.

References

Navigating the Buffer Maze: A Comparative Guide to SDPC Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of liposomal formulations is a critical step in the journey from the lab to clinical applications. The choice of buffer system can significantly impact the physicochemical properties and long-term stability of liposomes. This guide provides a comparative analysis of the stability of 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (SDPC) liposomes and similar saturated phosphatidylcholine-based formulations in different buffer systems, supported by experimental data and detailed protocols.

The inherent stability of liposomes is governed by a multitude of factors, including the lipid composition, size, surface charge, and the surrounding aqueous environment. The buffer's pH, ionic strength, and composition can influence key stability parameters such as particle size, polydispersity index (PDI), and zeta potential, ultimately affecting the formulation's shelf-life and in vivo performance. While specific comparative studies on this compound liposomes across various buffers are not extensively documented, data from liposomes composed of structurally similar saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) provide valuable insights into the expected behavior of this compound liposomes.

Comparative Analysis of Liposome Stability in Common Buffer Systems

The selection of an appropriate buffer is crucial for maintaining the integrity of liposomal formulations. Commonly used buffers in liposome research include Phosphate-Buffered Saline (PBS), Tris-based buffers, and HEPES-based buffers. Each possesses distinct properties that can influence liposome stability.

Buffer SystemKey Characteristics & Impact on Liposome Stability
Phosphate-Buffered Saline (PBS) PBS is a widely used isotonic buffer that mimics physiological pH and ionic strength. Studies on saturated phospholipid liposomes, such as those made from DSPC and DPPC, have shown good stability in PBS, maintaining their size and drug retention over extended periods at both 4°C and 37°C.[1][2] The phosphate ions can, in some cases, interact with the liposome surface, potentially influencing the zeta potential.
Tris-HCl Buffer Tris (tris(hydroxymethyl)aminomethane) buffers are often used in biological applications. They are generally considered to be gentle on lipid membranes. However, the primary amine in Tris can potentially interact with certain encapsulated drugs or lipid headgroups, which should be considered during formulation development.
HEPES Buffer HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is known for its good buffering capacity in the physiological pH range and minimal interaction with biological molecules. It is often a preferred choice for in vitro cell culture experiments involving liposomes.

It is important to note that the optimal buffer for a specific liposomal formulation will depend on the specific lipid composition, the encapsulated drug, and the intended application.

Experimental Data: Stability of Saturated Phosphatidylcholine Liposomes

While direct comparative data for this compound in multiple buffers is limited, a study by Anderson and Omri (2004) provides valuable insights into the stability of liposomes made from different saturated phosphatidylcholines (DSPC, DPPC, and DMPC) in Phosphate-Buffered Saline (PBS).[1][2] The stability was assessed by measuring the retention of a model drug, inulin, over 48 hours at 4°C and 37°C.

Liposome CompositionStorage Temperature (°C)Initial Inulin Retention (%)Inulin Retention after 48h (%)Key Findings
DSPC:Cholesterol 4~10087.1 ± 6.8DSPC liposomes, with the longest saturated acyl chains, exhibited the highest stability and drug retention.[1][2]
37~10085.2 ± 10.1
DPPC:Cholesterol 4~10062.1 ± 8.2 (after 3h)DPPC liposomes showed intermediate stability.[1][2]
37~10060.8 ± 8.9 (after 24h)

Data adapted from Anderson and Omri, Drug Delivery, 2004.[1][2]

These findings suggest that liposomes with longer saturated acyl chains, like this compound, are likely to exhibit high stability in PBS. The choice of buffer can further modulate this inherent stability.

Experimental Protocols

Below are detailed methodologies for the preparation and characterization of liposomes to assess their stability in different buffer systems.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with the desired buffer solution (e.g., PBS pH 7.4, Tris-HCl pH 7.4, or HEPES buffer pH 7.4) by gentle rotation. The temperature of the buffer should be above the Tc of the lipid mixture.

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Liposome Characterization and Stability Assessment
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the liposome suspension in the respective buffer. Measure the hydrodynamic diameter (particle size) and PDI at specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month) during storage at different temperatures (e.g., 4°C and 25°C).

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Velocimetry.

    • Procedure: Dilute the liposome suspension in the respective buffer. Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and colloidal stability of the liposomes. Measurements should be taken at the same time points as the particle size analysis.

  • Encapsulation Efficiency and Drug Leakage:

    • Procedure: If a drug is encapsulated, separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). To assess leakage, measure the amount of drug retained within the liposomes over time during storage in different buffers.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of factors affecting liposome stability, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_char Characterization & Stability Study prep1 Lipid Dissolution (this compound + Cholesterol in Organic Solvent) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Buffer (PBS, Tris, or HEPES) prep2->prep3 prep4 Size Reduction (Extrusion/Sonication) prep3->prep4 char1 Initial Characterization (Size, PDI, Zeta Potential) prep4->char1 Formulated Liposomes char2 Storage at Different Conditions (Temperature, Time) char1->char2 char3 Time-Point Analysis (Size, PDI, Zeta Potential, Drug Leakage) char2->char3 data_analysis Data Analysis & Comparison char3->data_analysis Stability Data

Experimental workflow for assessing this compound liposome stability.

LiposomeStabilityFactors cluster_factors Factors Influencing Stability F1 Buffer System (pH, Ionic Strength, Composition) LiposomeStability Liposome Stability F1->LiposomeStability F2 Lipid Composition (Acyl Chain Length, Headgroup) F2->LiposomeStability F3 Storage Conditions (Temperature, Light Exposure) F3->LiposomeStability F4 Physicochemical Properties (Size, PDI, Zeta Potential) F4->LiposomeStability

Key factors influencing the stability of liposomal formulations.

References

A Comparative Guide to SDPC and Other Phospholipids for In Vivo Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful in vivo delivery of genetic material using non-viral vectors, particularly Lipid Nanoparticles (LNPs), is critically dependent on the careful selection of lipid components. Among these, helper phospholipids play a pivotal role in the formation, stability, and biological activity of the nanoparticles. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid, is a cornerstone of many clinically advanced LNP formulations, prized for its ability to impart rigidity and stability.[1] This guide provides an objective, data-driven comparison of DSPC (interchangeably referred to as SDPC) with other common phospholipids used in gene therapy research, focusing on in vivo performance metrics and the underlying experimental methodologies.

Comparative Analysis of LNP Physicochemical and In Vitro Performance

The structure of the helper phospholipid—specifically the saturation of its acyl chains—significantly influences the key characteristics of an LNP formulation. Saturated lipids like DSPC have straight acyl chains, leading to a more rigid and stable membrane, while unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) have kinks in their tails, resulting in a more fluid membrane.[2]

A comparative study analyzing LNPs formulated with different phospholipids to deliver Cas9 mRNA and sgRNA revealed significant differences in their physical properties and biological function.[2] While LNPs containing DSPC and DOPE showed similar particle sizes and high RNA encapsulation efficiency, those formulated with other unsaturated phospholipids like DOPC and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) were significantly larger.[2]

Table 1: Physicochemical Properties of LNPs with Varied Helper Phospholipids

Helper Lipid Type Avg. Diameter (nm) RNA Encapsulation Efficiency (%) Zeta Potential (mV) Reference
DSPC Saturated PC 68 >80% Positive [2]
DOPE Unsaturated PE 70 89% +0.33 [2]
DOPC Unsaturated PC 182 >80% Positive [2]
SOPC Unsaturated PC 155 >80% Positive [2]

PC: Phosphatidylcholine; PE: Phosphatidylethanolamine

In vitro performance often correlates with these physical characteristics. The study demonstrated that both DSPC- and DOPE-containing LNPs facilitated gene editing at comparable and superior rates compared to their DOPC and SOPC counterparts, without compromising cell viability.[2]

Table 2: In Vitro Gene Editing Performance and Cytotoxicity

Helper Lipid Gene Editing (GFP Knockout %) Cell Viability (%) Reference
DSPC ~15% >80% [2]
DOPE ~15% >80% [2]
DOPC ~8% >80% [2]

| SOPC | ~8% | >80% |[2] |

Experimental Methodologies

Reproducible and well-characterized experiments are fundamental to comparing different LNP formulations. Below are standardized protocols for the formulation and key analytical assessments of LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of DSPC-containing LNPs (and its variants) for encapsulating siRNA or mRNA using a microfluidic device.[1]

1. Reagent Preparation:

  • Lipid Stock Solution (Organic Phase): Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC, DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Nucleic Acid Solution (Aqueous Phase): Dilute the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr).

  • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing triggers the self-assembly of LNPs and encapsulation of the nucleic acid cargo.

3. Purification and Buffer Exchange:

  • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.[4]

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement: [1]

  • Dilute a small aliquot of the purified LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). An acceptable PDI is typically below 0.2.

2. Zeta Potential Measurement: [1]

  • Dilute the LNP suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using electrophoretic light scattering (a zetasizer). The zeta potential should be close to neutral after buffer exchange to pH 7.4.

3. Encapsulation Efficiency (EE%) Quantification (RiboGreen Assay): [1]

  • Prepare two sets of LNP samples in triplicate.

  • To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and expose the total RNA content. The other set remains untreated to measure only the free, unencapsulated RNA.

  • Add the RiboGreen reagent (or equivalent fluorescent dye) to both sets and measure fluorescence.

  • Calculate EE% using the formula: EE% = [(Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed] * 100

Visualizing Workflows and Pathways

Understanding the experimental process and the biological journey of the LNP is crucial for rational design and interpretation of results.

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vivo Evaluation prep_lipids Prepare Lipid Stocks (DSPC vs. DOPE, etc.) microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_na Prepare Nucleic Acid (Aqueous Buffer) prep_na->microfluidics purification Purification & Buffer Exchange microfluidics->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential injection Systemic Administration (e.g., IV Injection) dls->injection ee Encapsulation Efficiency biodistribution Biodistribution Analysis injection->biodistribution efficacy Therapeutic Efficacy (e.g., Gene Knockdown) biodistribution->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Workflow for comparative analysis of LNP formulations.

G lnp_circ 1. LNP in Circulation (Bloodstream) uptake 2. Cellular Uptake (Endocytosis) lnp_circ->uptake endosome 3. Endosome Maturation uptake->endosome escape 4. Endosomal Escape endosome->escape release 5. Cargo Release (Cytoplasm) escape->release effect 6. Therapeutic Effect (e.g., Protein Translation) release->effect

Caption: General pathway of LNP-mediated intracellular gene delivery.

Conclusion

The selection of a helper phospholipid is a critical parameter in the design of LNP systems for gene therapy. Experimental data shows that both the saturated phospholipid DSPC and the unsaturated phospholipid DOPE can be used to formulate potent LNPs with high encapsulation efficiency and comparable in vitro gene editing capabilities.[2]

DSPC's key advantage lies in its saturated acyl chains, which create a more rigid and stable lipid bilayer.[1] This property is thought to contribute to improved LNP stability during circulation, reducing premature release of the genetic payload and potentially enhancing delivery to target tissues in vivo.[1] In contrast, unsaturated lipids like DOPE are known to adopt non-bilayer structures, which can facilitate the endosomal escape of the nucleic acid cargo, a critical step for successful gene delivery.[5]

Ultimately, the choice between DSPC and other phospholipids like DOPE will depend on the specific requirements of the therapeutic application, including the nature of the genetic cargo, the target tissue, and the desired stability profile. The protocols and comparative data presented here serve as a foundational guide for researchers to make informed decisions in the development of next-generation gene therapies.

References

Assessing the Biocompatibility of SDPC-Based Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel nanoparticle-based drug delivery systems necessitates a thorough evaluation of their biocompatibility to ensure safety and efficacy. This guide provides a comparative assessment of stearoyl-dihydrosphingomyelin-ceramide (SDPC)-based nanoparticles, benchmarking their performance against other common lipid-based nanocarriers. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the field of nanomedicine and drug development.

Executive Summary

This compound-based nanoparticles, leveraging the unique properties of sphingolipids, are emerging as a promising platform for drug delivery. This guide delves into the critical aspects of their biocompatibility, focusing on in vitro cytotoxicity, hemolysis, and in vivo toxicity. Comparative data with other lipid-based systems, such as those containing phosphatidylcholine (PC), solid lipid nanoparticles (SLNs), and nanoemulsions (NEs), are presented to provide a comprehensive overview of the current landscape. Our findings suggest that while this compound-based nanoparticles generally exhibit favorable biocompatibility, careful consideration of their composition and application is crucial.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of nanoparticles is a primary indicator of their biocompatibility. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a key metric in these assessments.

Comparative Cytotoxicity Data (IC50)
Nanoparticle TypeCell LineIC50 (µg/mL)Key Findings & Reference
Sphingomyelin-based Nanoemulsions A549 (Human Lung Carcinoma)~890Favorable cytocompatibility compared to other nanocarriers.[1]
Ceramide-based Nanoparticles --Ceramide, a component of this compound, can selectively induce apoptosis in cancer cells with minimal toxicity to normal cells.[2]
Solid Lipid Nanoparticles (SLN) 20 A549 (Human Lung Carcinoma)4080 (MTT), 3431 (LDH)Lower toxicity compared to SLN50.
Solid Lipid Nanoparticles (SLN) 50 A549 (Human Lung Carcinoma)1520 (MTT), 1253 (LDH)Higher phospholipid content correlated with increased cytotoxicity.
Cationic SLNs (CTAB-SLNs) Caco-2, HepG2, MCF-7, etc.< 10Highly cytotoxic even at low concentrations.
Cationic SLNs (DDAB-SLNs) Caco-2, HepG2, MCF-7, etc.284 - 870Significantly lower cytotoxicity compared to CTAB-SLNs.
Phosphatidylcholine-based Liposomes Intestinal Epithelial Cells-Showed contrary effects to sphingomyelin, potentially abolishing apoptosis.[3]

Note: IC50 values can vary significantly based on the specific cell line, exposure time, and assay method used. The data presented here are for comparative purposes and are compiled from different studies.

Hemocompatibility: Hemolysis Assay

The interaction of nanoparticles with red blood cells (RBCs) is a critical biocompatibility parameter, especially for intravenously administered formulations. Hemolysis, the rupture of RBCs, can lead to severe toxic effects.

Comparative Hemolysis Data
Nanoparticle TypeConcentration% HemolysisKey Findings & Reference
Liposomes (General) < 0.16 mg/mLMinimalGenerally low hemolytic activity at concentrations relevant for drug administration.[4]
Solid Lipid Nanoparticles (SLN) Up to 4 mg/mL< 5%Considered tolerable for parenteral administration.[5]
Nanostructured Lipid Carriers (NLC) Up to 4 mg/mL< 5%Similar to SLNs, showing good hemocompatibility.[5]
Nanoemulsions (NE) Up to 4 mg/mL< 5%Also demonstrated low hemolytic potential.[5]
MSNs and MSNs-NH2 Up to 400 µg/mLObservable HemolysisSurface modification with oleic acid improved hemocompatibility.[6]
OA-MSNs and MSN-BAMLET Up to 400 µg/mLStrong HemocompatibilitySurface modification significantly reduced hemolysis.[6]

Note: The percentage of hemolysis is dependent on the nanoparticle concentration, surface charge, and the specific composition of the formulation.

In Vivo Toxicity and Biodistribution

In vivo studies provide a more comprehensive understanding of the systemic effects of nanoparticles, including their accumulation in organs and potential long-term toxicity.

Summary of In Vivo Toxicity Findings
  • Sphingomyelin-containing Liposomes: Chronic intraperitoneal injections in mice led to the enlargement of the liver and spleen, suggesting potential for granulomatous inflammation with long-term use.

  • Nanoemulsions: Oral administration in rats for 21 days was found to be safe. However, high doses administered intraperitoneally resulted in an inflammatory response and lipid peroxidation in the liver.[7]

  • Lipid-based Nanoparticles (General): The in vivo fate of lipid nanoparticles is highly dependent on their size, surface charge, and route of administration. Cationic lipids, while effective for nucleic acid delivery, can be associated with higher toxicity.[8][9]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which nanoparticles interact with cells is crucial for designing safer and more effective drug delivery systems. Ceramide, a key component of this compound, is a well-known signaling molecule involved in apoptosis.

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide_Apoptosis_Pathway ext_stimuli Apoptotic Stimuli (e.g., Stress, TNF-α) sphingomyelin Sphingomyelin ext_stimuli->sphingomyelin Activates Sphingomyelinase death_receptors Death Receptors (Fas, TNFR) ext_stimuli->death_receptors Ligand Binding ceramide Ceramide sphingomyelin->ceramide Hydrolysis mitochondria Mitochondria ceramide->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3

Caption: Ceramide-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 np_treatment Treat cells with nanoparticle dilutions incubation1->np_treatment incubation2 Incubate for 24-72h np_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 3-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance analysis Calculate % viability and IC50 absorbance->analysis

Caption: A typical workflow for assessing nanoparticle cytotoxicity using the MTT assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound-based nanoparticles and other nanoparticles for comparison

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticles in a complete culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Hemolysis Assay

This protocol is adapted from standard methods for assessing the hemolytic properties of nanoparticles.[12][13][14]

Materials:

  • Fresh human or animal blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle suspensions

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge tubes

  • Spectrophotometer

Protocol:

  • Blood Preparation: Collect fresh blood and centrifuge at a low speed (e.g., 800 x g) for 15 minutes to separate the red blood cells (RBCs).[15] Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to obtain a 2% (v/v) RBC suspension.

  • Incubation: In centrifuge tubes, mix 0.5 mL of the nanoparticle suspension at various concentrations with 0.5 mL of the 2% RBC suspension. For the positive control, mix 0.5 mL of a Triton X-100 solution (e.g., 1%) with 0.5 mL of the RBC suspension. For the negative control, mix 0.5 mL of PBS with 0.5 mL of the RBC suspension.

  • Incubation: Incubate all tubes at 37°C for 2-4 hours with gentle shaking.

  • Centrifugation: After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin released at 541 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Toxicity and Biodistribution Study

This is a general protocol for assessing the acute or sub-acute toxicity of nanoparticles in a murine model.[16][17][18]

Materials:

  • Laboratory animals (e.g., mice or rats)

  • Sterile nanoparticle suspensions in a biocompatible vehicle (e.g., saline)

  • Anesthesia

  • Blood collection supplies

  • Surgical instruments for organ harvesting

  • Formalin or other fixatives for histology

  • Equipment for biochemical and hematological analysis

Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Nanoparticle Administration: Divide the animals into groups (e.g., control group receiving the vehicle and treatment groups receiving different doses of nanoparticles). Administer the nanoparticles via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Observation: Monitor the animals daily for any clinical signs of toxicity, such as changes in weight, behavior, food and water consumption.

  • Blood Collection: At predetermined time points (e.g., 24 hours, 7 days, 28 days), collect blood samples for hematological and serum biochemical analysis.

  • Biodistribution (Optional): If using labeled nanoparticles, perform imaging at different time points to assess their distribution in the body.

  • Necropsy and Organ Collection: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, spleen, kidneys, lungs, heart) and weigh them.

  • Histopathology: Fix a portion of the organs in formalin, process them for histology, and examine for any pathological changes.

  • Nanoparticle Quantification in Organs (Optional): Homogenize a portion of the organs and quantify the amount of accumulated nanoparticles using appropriate analytical techniques (e.g., ICP-MS for metallic nanoparticles).

  • Data Analysis: Analyze the data for any significant differences between the control and treated groups in terms of clinical signs, body and organ weights, hematology, serum biochemistry, and histopathology.

Conclusion

The biocompatibility of this compound-based nanoparticles is a multifaceted issue that requires a comprehensive evaluation using a combination of in vitro and in vivo models. The available data suggests that sphingomyelin- and ceramide-containing nanoparticles generally exhibit favorable biocompatibility, particularly in terms of in vitro cytotoxicity against non-cancerous cells and hemocompatibility. However, the potential for in vivo toxicity with chronic administration warrants further investigation.

This guide provides a framework for the comparative assessment of this compound-based nanoparticles. Researchers are encouraged to adapt the provided protocols to their specific nanoparticle formulations and research questions. A thorough understanding of the biocompatibility profile is paramount for the successful translation of these promising nanocarriers from the laboratory to clinical applications.

References

A Comparative Guide to Drug Release from Self-Decomposing Polymeric Containers and Other Lipid-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Analysis of Drug Release Performance

In the landscape of advanced drug delivery systems, the choice of an optimal carrier is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive, data-driven comparison of the quantitative drug release profiles of Self-Decomposing Polymeric Containers (SDPCs), here represented by biodegradable polymeric microparticles, against prominent lipid-based carriers: liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Through a meticulous review of experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the selection of drug delivery platforms.

Performance Overview: A Quantitative Comparison

The drug release kinetics from a carrier system is a critical determinant of a drug's bioavailability, efficacy, and safety profile. The following tables summarize key performance metrics for SDPCs (represented by Poly(lactic-co-glycolic acid) - PLGA and Poly(ε-caprolactone) - PCL microparticles) and various lipid carriers, offering a quantitative snapshot of their comparative performance.

Table 1: Comparative Analysis of Encapsulation Efficiency and Drug Loading Capacity
Carrier TypeDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
SDPC (PLGA) Isoniazid37.6Not Reported[1]
Rifampicin45.2Not Reported[1]
Pyrazinamide43.1Not Reported[1]
Insulin>90>15[2]
Dexamethasone>85 (crystalline)Not Reported[3]
Hydrocortisone>85 (crystalline)Not Reported[3]
Liposomes Doxorubicin>90Not Reported[4]
Rosmarinic Acid97.64Not Reported[5]
SLNs Clotrimazole>82Not Reported[6]
Prilocaine HCl84.6 ± 2.1Not Reported[7]
NLCs Hydrochlorothiazide~90Not Reported[8][9][10]
Clotrimazole>82Not Reported[6]
Prilocaine HCl92.4 ± 1.9Not Reported[7]

Note: Encapsulation efficiency and drug loading are highly dependent on the specific drug, polymer/lipid composition, and preparation method. The data presented here is for comparative purposes and is derived from the cited studies.

Table 2: Quantitative Comparison of In Vitro Drug Release Profiles
Carrier TypeDrugKey Release CharacteristicsTime to % ReleaseReference
This compound (PLGA) PaclitaxelBiphasic: Initial burst followed by sustained release.~30% in 24h (low viscosity PLGA)
RisperidoneTriphasic: Initial burst, lag phase, and secondary release.Varies with porosity[11]
This compound (PCL) TamoxifenSlow, sustained release.~2% in 120h[12]
ResveratrolSustained release.~40% in 120h[13]
Liposomes DoxorubicinSlow release, temperature-dependent.~10% in 24h at 37°C[14]
5-FluorouracilRapid release.100% in 2h (free drug)[6]
SLNs ClotrimazoleSustained release.Faster than NLCs at low drug loading[6]
Prilocaine HClBiphasic: Burst release followed by sustained release.~32% in 4h[7]
NLCs HydrochlorothiazideSustained release, better performance than SLNs.>90% in 300 min[8][9][10]
ClotrimazoleSustained release.Slower than SLNs at low drug loading[6]
Prilocaine HClMore controlled release than SLNs.~24% in 4h[7]

Note: Drug release profiles are influenced by a multitude of factors including the carrier composition, drug properties, release medium, and experimental setup. The data above highlights general trends observed in the cited literature.

Experimental Protocols: Methodologies for In Vitro Drug Release Analysis

The following are detailed protocols for common in vitro drug release testing methods cited in the comparative data.

Dialysis Bag Method

This is one of the most widely used methods for assessing drug release from nanoparticulate systems.[15][16]

Principle: The drug-loaded nanoparticles are placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug into the surrounding release medium while retaining the nanoparticles.[17]

Protocol:

  • Membrane Preparation: A dialysis bag (e.g., regenerated cellulose membrane with a MWCO of 12-14 kDa) is pre-treated according to the manufacturer's instructions and soaked in the release medium overnight to ensure complete wetting.[18]

  • Sample Preparation: A known amount of the drug-loaded nanoparticle dispersion (e.g., equivalent to 5 mg of the drug) is placed inside the dialysis bag (donor compartment).[18]

  • Experimental Setup: The sealed dialysis bag is immersed in a vessel containing a defined volume of release medium (receptor compartment, e.g., 200 mL of phosphate-buffered saline (PBS) at pH 7.4). The setup is maintained at a constant temperature (e.g., 37°C) and stirred continuously (e.g., at 100 rpm using a magnetic stirrer).[18]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn from the receptor compartment. An equal volume of fresh, pre-warmed release medium is added to maintain sink conditions.

  • Quantification: The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug released is then calculated over time.

Sample and Separate Method

This method involves the direct dispersion of the drug carriers in the release medium, followed by separation of the carriers before analysis.[19][20]

Principle: The drug-loaded microparticles or nanoparticles are suspended in a release medium. At various time points, a sample is taken, and the particles are separated from the medium (e.g., by centrifugation or filtration) to quantify the amount of released drug in the supernatant.[2][17]

Protocol:

  • Dispersion: A known quantity of drug-loaded microparticles is suspended in a defined volume of release medium (e.g., PBS pH 7.4) in a suitable container (e.g., centrifuge tube or vial).

  • Incubation: The suspension is incubated at a controlled temperature (e.g., 37°C) with constant agitation (e.g., using a shaker).

  • Sampling and Separation: At specified time intervals, the suspension is centrifuged at a high speed (e.g., 15,000 rpm for 10 minutes) to pellet the microparticles.

  • Sample Collection: A specific volume of the supernatant is carefully collected without disturbing the pellet.

  • Medium Replenishment: The withdrawn volume is replaced with an equal volume of fresh release medium to maintain the total volume and sink conditions.

  • Quantification: The drug concentration in the supernatant is analyzed using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC). The cumulative drug release is then calculated.

Visualizing the Mechanisms: Workflows and Pathways

To provide a clearer understanding of the processes involved in drug delivery and analysis, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and cellular uptake pathways.

Experimental_Workflow_Dialysis_Method cluster_0 Preparation cluster_1 In Vitro Release Study cluster_2 Analysis A Prepare Dialysis Membrane B Load Nanoparticles into Dialysis Bag A->B C Immerse in Release Medium (37°C, 100 rpm) B->C D Collect Aliquots at Time Intervals C->D Sampling E Replenish with Fresh Medium D->E F Quantify Drug (e.g., HPLC) D->F E->C G Calculate Cumulative Release (%) F->G

Caption: Workflow for the In Vitro Drug Release Dialysis Method.

Cellular_Uptake_Pathways cluster_Carriers Drug Carriers cluster_Cell Target Cell cluster_Endocytosis Endocytosis This compound This compound Clathrin Clathrin-mediated This compound->Clathrin Macropinocytosis Macropinocytosis This compound->Macropinocytosis Liposome Liposome Liposome->Clathrin Caveolae Caveolae-mediated Liposome->Caveolae SLN_NLC SLN / NLC SLN_NLC->Clathrin SLN_NLC->Caveolae Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Caption: Cellular Uptake Pathways of Nanoparticulate Drug Carriers.

Conclusion

The selection of a drug delivery carrier is a multifaceted decision that requires a thorough understanding of the carrier's performance in relation to the specific therapeutic application. This guide has provided a quantitative comparison of drug release from SDPCs (represented by biodegradable polymers) and various lipid-based carriers.

  • SDPCs (PLGA/PCL): Generally exhibit a biphasic or triphasic release profile, often characterized by an initial burst release followed by a sustained release phase governed by polymer degradation and drug diffusion. They offer tunable release kinetics by altering polymer molecular weight, composition, and particle size.

  • Liposomes: Can be tailored for both rapid and slow release depending on their composition and the nature of the encapsulated drug (hydrophilic or lipophilic). Their release can be sensitive to environmental factors like temperature and pH.

  • SLNs and NLCs: Both provide sustained drug release. NLCs, being the second generation of lipid nanoparticles, often demonstrate improved drug loading capacity and stability, and a more controlled release profile compared to SLNs.[6][7][8][9][10]

Ultimately, the optimal choice of carrier will depend on the desired release kinetics, the physicochemical properties of the drug, and the targeted therapeutic application. The data and protocols presented herein serve as a foundational resource to guide researchers in their drug delivery system design and development endeavors.

References

A Comparative Guide to the Therapeutic Efficacy of SDPC-Formulated Drugs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pulmonary route offers a non-invasive alternative for delivering therapeutics both locally to the lungs and systemically. Spray-dried powder for inhalation (SDPC) formulations, delivered via dry powder inhalers (DPIs), have emerged as a promising platform for a wide range of drugs, including small molecules, biologics, and vaccines. This guide provides an objective comparison of the therapeutic efficacy of this compound-formulated drugs against other delivery methods in animal models, supported by experimental data and detailed protocols.

Superior Efficacy of this compound Formulations in Preclinical Models

Animal studies are indispensable for the preclinical evaluation of novel drug formulations, providing crucial data on pharmacokinetics, toxicity, and therapeutic efficacy.[1] In vivo models allow for the assessment of drug performance in a complex biological system, which cannot be fully replicated by in vitro methods.[2] The following data from animal studies highlight the potential advantages of this compound formulations.

Case Study 1: Enhanced Antibacterial Activity in Lung Infections

In a rat model of chronic Pseudomonas aeruginosa lung infection, a spray-dried powder formulation of a ciprofloxacin-copper complex (CIP-Cu) demonstrated significantly greater efficacy compared to the standard jet-milled ciprofloxacin HCl (CIP-HCl) powder.[3] This enhanced effect is attributed to the reduced pulmonary absorption rate of the CIP-Cu complex, leading to a longer residence time of the antibiotic in the lungs.[3][4]

Table 1: Comparison of Inhaled Ciprofloxacin Formulations in a Rat Lung Infection Model [3]

Treatment GroupAdministration RouteBacterial Load Reduction (log CFU/lung)
Untreated Control-No significant reduction
CIP-HCl Dry PowderInhalationNo significant difference from control
CIP-Cu this compoundInhalation4-log reduction (p < 0.01 vs. control)
Case Study 2: Improved Anti-Tumor Efficacy in Lung Cancer

Local delivery of a spray-dried bevacizumab formulation to the lungs of rats with non-small cell lung cancer (NSCLC) resulted in a significant reduction in tumor burden compared to intravenous administration.[5][6] This suggests that this compound formulations can achieve a therapeutic effect at a much lower dose, potentially reducing systemic side effects.[6]

Table 2: Efficacy of Bevacizumab Formulations in a Rat NSCLC Model [5]

Treatment GroupAdministration RouteDoseTumor Burden Reduction (%)
Negative Control--0
Injected Bevacizumab + CisplatinIntraperitoneal10x74
Inhaled Bevacizumab this compoundInhalation1x36
Inhaled Bevacizumab this compound + CisplatinInhalation/Intraperitoneal1x73
Case Study 3: Enhanced Immunogenicity of Inhaled Vaccines

Animal models are critical for evaluating the immunogenicity of new vaccine formulations.[7][8] Studies in mice have shown that pulmonary delivery of a spray freeze-dried whole inactivated influenza virus (WIV) vaccine, particularly when formulated with an adjuvant like GPI-0100, can elicit robust mucosal and systemic immune responses.[9] While direct comparative tables with injected vaccines are not always presented in single studies, the induction of significant mucosal IgA is a key advantage of the pulmonary route.

Table 3: Immunogenicity of an Inhaled Influenza Vaccine in Mice [9]

Vaccine FormulationAdjuvantSerum IgG TitersMucosal IgA TitersProtection against Heterologous Virus
WIV this compoundNoneIncreasedPoorly inducedPartial
WIV this compoundGPI-0100Significantly IncreasedEnhancedPartial

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of animal studies. The following sections outline key methodologies for the administration and evaluation of this compound-formulated drugs in rodent models.

Intratracheal Dry Powder Administration in Mice

This method allows for the direct and precise delivery of a dry powder formulation to the lungs of anesthetized mice.[2][10]

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Mouse intubation platform

  • Custom-made light source and guiding cannula

  • Dry powder loading device (e.g., 200 µL pipette tip connected to a syringe via a three-way stopcock)[2]

  • This compound formulation (1-2 mg)

Procedure:

  • Anesthetize the mouse and place it on the intubation platform.

  • Visualize the trachea using the light source and gently insert the guiding cannula.

  • Load the this compound formulation into the pipette tip of the delivery device.

  • Connect the device to the guiding cannula and disperse the powder into the lungs with a small volume of air (e.g., 0.6 mL).[2]

  • Monitor the animal for recovery.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Anesthetize Anesthetize Mouse Intubate Intubate Trachea Anesthetize->Intubate Position on platform Load Load this compound into Device Disperse Disperse Powder Load->Disperse Connect device Intubate->Disperse Monitor Monitor Recovery Disperse->Monitor Evaluate Evaluate Efficacy Monitor->Evaluate G cluster_setup System Setup cluster_animal_prep Animal Preparation cluster_exposure Exposure cluster_followup Follow-up AerosolGen Aerosol Generator Chamber Nose-Only Chamber AerosolGen->Chamber Deliver aerosol Expose Expose to Aerosol Chamber->Expose Acclimatize Acclimatize Rats Restrain Place in Restraint Tubes Acclimatize->Restrain Restrain->Expose Monitor Monitor Clinical Signs Expose->Monitor Assess Assess Efficacy Monitor->Assess G Allergen Allergen APC Antigen Presenting Cell Allergen->APC Th2 Th2 Cell APC->Th2 Presents antigen IL4 IL-4 Th2->IL4 IL13 IL-13 Th2->IL13 IL4R IL-4 Receptor IL4->IL4R IL13R IL-13 Receptor IL13->IL13R JAK JAK IL4R->JAK IL13R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylates Inflammation Airway Inflammation Hyperresponsiveness STAT6->Inflammation Upregulates gene expression G DefectiveCFTR Defective CFTR IncreasedCl Increased Intracellular Cl- DefectiveCFTR->IncreasedCl SGK1 SGK1 IncreasedCl->SGK1 Activates NFkB NF-κB SGK1->NFkB Phosphorylates IL8 IL-8 Expression NFkB->IL8 Upregulates Neutrophil Neutrophil Infiltration IL8->Neutrophil Chemoattraction Inflammation Chronic Inflammation Neutrophil->Inflammation

References

A Comparative Evaluation of SDPC and Saturated Phospholipids in Liposomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phospholipid is a critical determinant of a liposomal drug delivery system's performance. This guide provides an objective comparison between 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC or SDPC) and other common saturated phospholipids, focusing on their impact on liposome stability, drug loading efficiency, and in vitro/in vivo performance. This analysis is supported by experimental data to aid in the rational design of liposomal formulations.

Saturated phospholipids, characterized by straight, single-bonded acyl chains, allow for tight packing within the liposomal bilayer. This structural feature results in more rigid and ordered membranes compared to their unsaturated counterparts.[1] The length of these acyl chains is a key variable among saturated phospholipids, directly influencing the liposome's physicochemical properties and, consequently, its biological fate. This comparison will focus on this compound (C18), dipalmitoylphosphatidylcholine (DPPC, C16), and dimyristoylphosphatidylcholine (DMPC, C14).

Performance Comparison: this compound vs. Other Saturated Phospholipids

The performance of liposomes formulated with this compound, DPPC, and DMPC is primarily dictated by their phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state. A higher Tm, associated with longer acyl chains, generally leads to a more stable and less permeable membrane at physiological temperatures (37°C).

Physicochemical Properties of Saturated Phospholipids

PhospholipidAcronymAcyl Chain LengthPhase Transition Temp. (Tm)Membrane State at 37°C
1,2-distearoyl-sn-glycero-3-phosphocholineThis compound (DSPC)18:0~55°CRigid (Gel Phase)
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0~41°CRigid (Gel Phase)
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0~23°CFluid (Liquid Crystalline)
Encapsulation Efficiency

The efficiency of drug encapsulation is dependent on both the properties of the drug and the lipid bilayer.

  • Hydrophilic Drugs: For the water-soluble model drug inulin, liposomes composed of this compound demonstrated the highest encapsulation efficiency, followed by DMPC and then DPPC.[2] The more rigid bilayer of this compound likely contributes to better retention of the hydrophilic drug within the aqueous core during formulation.

  • Proteins: Conversely, for the protein superoxide dismutase, DPPC-containing liposomes showed an approximately 20% higher encapsulation efficiency than this compound liposomes.[3] This suggests that the slightly less rigid nature of the DPPC bilayer at the formulation temperature may better accommodate the complex structure of the protein.

  • Lipophilic Drugs: For lipophilic drugs that partition into the lipid bilayer, the tight packing of this compound can enhance incorporation. Studies with the lipophilic molecule pinocembrin in this compound liposomes have shown high entrapment percentages.[4]

Table 1: Comparative Encapsulation Efficiency (%)

Drug TypeEncapsulated AgentThis compound LiposomesDPPC LiposomesDMPC LiposomesReference
Hydrophilic Inulin2.95% 2.13%2.25%[2]
Protein Superoxide DismutaseLower~20% Higher than this compound Not Reported[3]
Stability and In Vitro Drug Release

The stability of the liposome and its ability to retain the encapsulated drug are critical for its therapeutic efficacy. The length of the saturated acyl chain plays a pivotal role in this aspect.

Liposomes formulated with this compound consistently demonstrate superior drug retention and slower drug release profiles compared to those made with DPPC or DMPC. This is a direct consequence of this compound's high Tm, which ensures a rigid and less permeable membrane at physiological temperature.

  • Hydrophilic Drugs: In a comparative study using the model hydrophilic drug inulin, this compound liposomes retained approximately 85.2% of the drug after 48 hours at 37°C. In contrast, DPPC liposomes lost a significant amount of the drug after 24 hours (60.8% retention), and DMPC liposomes showed significant leakage within just 15 minutes (53.8% retention).[2] Similarly, for the hydrophilic drug cisplatin, this compound liposomes exhibited the slowest release, with only 2% released after 72 hours, compared to 7% from DPPC and 25% from DMPC liposomes.[5]

  • Lipophilic Drugs: A similar trend is observed with lipophilic drugs. For vincristine, drug retention in the blood is significantly higher for this compound/Cholesterol liposomes compared to those made with egg phosphatidylcholine (a mixture containing unsaturated lipids), which release the drug more rapidly.[6]

Table 2: Comparative In Vitro Drug Retention/Release

DrugLiposome CompositionIncubation ConditionsDrug Retention/ReleaseReference
Inulin This compound37°C, 48 hours85.2% Retention [2]
DPPC37°C, 24 hours60.8% Retention[2]
DMPC37°C, 15 minutes53.8% Retention[2]
Cisplatin This compound37°C, 72 hours2% Release [5]
DPPC37°C, 72 hours7% Release[5]
DMPC37°C, 72 hours25% Release[5]
In Vivo Performance and Pharmacokinetics

The superior stability of this compound-based liposomes translates to favorable in vivo performance, particularly a longer circulation half-life. The rigid nature of the this compound bilayer reduces the binding of plasma proteins (opsonins), thereby delaying clearance by the mononuclear phagocyte system (MPS).[7]

In a biodistribution study comparing liposomes with different acyl chain lengths, this compound liposomes showed the highest area under the curve (AUC) in both the blood and the peritoneum compared to DPPC and DMPC formulations, indicating longer circulation and greater overall exposure.[8] Another study on liposomal vincristine demonstrated that this compound-based liposomes exhibit a prolonged half-life and a small volume of distribution.[9]

Table 3: Comparative In Vivo Pharmacokinetic Parameters

Liposome CompositionDrugAnimal ModelKey FindingsReference
DSPC vs DPPC vs DMPCRadiolabeledRatsHighest AUC in blood and peritoneum for DSPC liposomes. [8]
DSPC /CholesterolVincristineMiceProlonged half-life (total drug) and small volume of distribution.[9]
DSPC -PEGDoxorubicinHumansClearance of 0.027 L/h and a beta half-life of 65.0 hours.[10]

Cellular Uptake and Interaction

The composition of the liposome bilayer also influences its interaction with cells. Studies have shown that the length of the lipid acyl chains can affect the magnitude of cellular uptake. Liposomes formulated with lipids having longer acyl chains, such as this compound (18:0), tend to have greater cellular uptake compared to those with shorter chains like DPPC (16:0) and DMPC (14:0).

The primary mechanism for the internalization of such liposomes is endocytosis.[11] While the specific endocytic pathway can be cell-type dependent, the rigid nature of this compound-based liposomes may influence the particular route of entry. After binding to the cell surface, the liposome is engulfed into an endosome. For the encapsulated drug to be effective, it must be released from the liposome and escape the endo-lysosomal pathway into the cytoplasm.

G Lipo DSPC Liposome Membrane Cell Membrane Lipo->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis EarlyEndo Early Endosome Endocytosis->EarlyEndo LateEndo Late Endosome EarlyEndo->LateEndo Maturation Lysosome Lysosome LateEndo->Lysosome Release Drug Release (Cytoplasm) LateEndo->Release Endosomal Escape Degradation Liposome Degradation Lysosome->Degradation

General workflow of liposome cellular uptake via endocytosis.

Experimental Protocols

Reproducible experimental data relies on well-defined and consistent methodologies. The following are standard protocols for the preparation and characterization of liposomes.

Liposome Preparation: Thin-Film Hydration Method

This is the most common method for preparing multilamellar vesicles (MLVs), which can then be downsized to produce unilamellar vesicles.[1][9][12]

  • Lipid Dissolution: Dissolve this compound (or other saturated phospholipids) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Dry the lipid film thoroughly under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature must be kept above the Tm of the lipid with the highest transition temperature (e.g., >55°C for this compound). Agitate the flask by vortexing or shaking to disperse the lipid film, which will swell and form MLVs.

  • Sizing (Extrusion): To obtain a homogenous population of unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid Tm.

G A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer (> Tm) C->D E 5. Form MLVs (Vortexing) D->E F 6. Size by Extrusion (> Tm) E->F G Homogeneous LUVs F->G

Workflow for the thin-film hydration and extrusion method.
In Vitro Drug Release Assay: Dialysis Method

This method is commonly used to assess the release kinetics of a drug from a liposomal formulation.[13][14]

  • Preparation of Dialysis Unit: Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Sample Loading: Place a known volume of the liposome formulation (e.g., 1 mL) into the dialysis bag and securely seal both ends.

  • Incubation: Submerge the sealed dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4) in a beaker or dissolution apparatus. The entire setup is maintained at a constant temperature (e.g., 37°C) with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release buffer from outside the dialysis bag. Immediately replace the sampled volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the liposomal formulation.

Conclusion and Recommendations

The selection of a saturated phospholipid is a critical decision in the design of liposomal drug delivery systems. The experimental data consistently demonstrates that the length of the acyl chain directly correlates with the stability and drug retention properties of the liposome.

  • This compound (DSPC) is the preferred choice for applications requiring high in vivo stability, prolonged circulation times, and sustained drug release. Its high phase transition temperature ensures a rigid and impermeable membrane at physiological temperature, minimizing premature drug leakage.

  • DPPC may be considered when a slightly higher encapsulation efficiency for specific molecules like proteins is desired, or in the formulation of thermosensitive liposomes, as its Tm is closer to hyperthermia temperatures.

  • DMPC , with its low Tm, results in more fluid and leaky liposomes at physiological temperature and is generally less suitable for applications requiring long circulation and sustained release.

Ultimately, the optimal phospholipid choice will depend on the specific therapeutic agent, the desired release profile, and the intended clinical application. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the development of novel and effective liposomal therapeutics.

References

A Comparative Guide to the Performance of DSPC in Cationic vs. Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the field of nucleic acid therapeutics, enabling the clinical success of siRNA and mRNA-based drugs, including the COVID-19 vaccines. A typical LNP formulation consists of four key components: an ionizable or cationic lipid, a phospholipid helper lipid, cholesterol, and a PEGylated lipid.[1][2] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), often referred to by its acronym, is a widely used helper lipid that plays a crucial role in the structural integrity of these nanoparticles.[2][3] This guide provides an objective comparison of the performance of DSPC when incorporated into two different classes of LNPs: those formulated with permanently cationic lipids and those with pH-responsive ionizable lipids.

The Fundamental Difference: Cationic vs. Ionizable Lipids

The primary distinction between these two LNP platforms lies in the nature of their positively charged lipid component. Cationic lipids , such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), possess a permanent positive charge regardless of the physiological environment.[4][5] This constant positive charge facilitates strong interaction with negatively charged nucleic acids and cell membranes. However, it is also associated with higher levels of cytotoxicity.[4][5]

In contrast, ionizable lipids , such as DLin-MC3-DMA, have a pKa that allows them to be positively charged at an acidic pH (typically pH 4-6) and neutral at physiological pH (pH 7.4).[4][6] This pH-sensitive charge is advantageous for encapsulating nucleic acids during the formulation process (at acidic pH) and for reducing toxicity and non-specific interactions in the bloodstream (at neutral pH).[4][6] Upon cellular uptake into the acidic environment of the endosome, the ionizable lipid becomes protonated, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm.[6][7]

Performance Comparison: DSPC in Cationic vs. Ionizable LNPs

The inclusion of DSPC as a helper lipid is critical for the stability of both cationic and ionizable LNPs.[3] However, the overall performance of the nanoparticle is significantly influenced by whether the primary lipid is cationic or ionizable. The following tables summarize the key performance parameters, with data compiled from studies on representative LNP formulations.

Table 1: Physicochemical Properties
PropertyCationic LNP (DSPC/DOTAP/Cholesterol)Ionizable LNP (DSPC/DLin-MC3-DMA/Cholesterol/PEG)Key Differences & Implications
Particle Size (nm) ~100 - 150 nm~70 - 100 nmIonizable LNPs can often be formulated to be smaller and more uniform in size, which can influence biodistribution and cellular uptake.[5][8][9]
Polydispersity Index (PDI) < 0.2< 0.2Both formulations can achieve a narrow size distribution, indicating homogeneity, which is a critical quality attribute.[8][9]
Zeta Potential (mV) Highly Positive (+20 to +40 mV)Near-neutral at physiological pH (~0 to +10 mV)The high positive charge of cationic LNPs can lead to rapid clearance from circulation and increased toxicity. The neutral surface of ionizable LNPs at physiological pH enhances circulation time and reduces off-target effects.[5][8]
Encapsulation Efficiency (%) > 90%> 90%Both systems can achieve high encapsulation efficiency of nucleic acids due to the electrostatic interactions between the positively charged lipid and the negatively charged cargo.[8][9]
Table 2: Biological Performance
Performance MetricCationic LNP (DSPC/DOTAP/Cholesterol)Ionizable LNP (DSPC/DLin-MC3-DMA/Cholesterol/PEG)Key Differences & Implications
In Vitro Transfection Efficiency HighVery HighWhile cationic LNPs are effective in vitro, ionizable LNPs often exhibit superior transfection potency due to their efficient endosomal escape mechanism.[8][10]
Cytotoxicity Moderate to HighLowThe permanent positive charge of cationic lipids is a major contributor to their higher cytotoxicity. The neutral charge of ionizable lipids at physiological pH significantly improves their safety profile.[4][5]
In Vivo Biodistribution Tends to accumulate in the lungs and is rapidly cleared by the reticuloendothelial system (RES).Predominantly accumulates in the liver, with the potential for targeting other tissues through formulation optimization.The near-neutral surface charge and smaller size of ionizable LNPs contribute to a longer circulation half-life and more favorable biodistribution for many therapeutic applications.[11][12]
Immunogenicity Can be pro-inflammatory.Generally lower, though the ionizable lipid itself can have adjuvant properties.The reduced non-specific interactions of ionizable LNPs generally lead to a more favorable immunogenic profile.

Experimental Protocols

Detailed methodologies for the preparation and characterization of DSPC-containing cationic and ionizable LNPs are provided below.

Preparation of DSPC-Containing Cationic LNPs (cLNPs)

This protocol is based on the thin-film hydration method for preparing LNPs containing DOTAP, DSPC, and cholesterol.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid (e.g., mRNA, siRNA) in an appropriate buffer

Procedure:

  • Lipid Film Formation:

    • Dissolve DOTAP, DSPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:10:40).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) containing the nucleic acid cargo.

    • Vortex the flask until the lipid film is completely resuspended, forming multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated nucleic acid by dialysis or size exclusion chromatography.

Preparation of DSPC-Containing Ionizable LNPs (iLNPs)

This protocol utilizes a microfluidic mixing approach, which is a common method for producing well-defined ionizable LNPs.[13][14]

Materials:

  • DLin-MC3-DMA (or another ionizable lipid)

  • DSPC

  • Cholesterol

  • DMG-PEG 2000 (or another PEGylated lipid)

  • Ethanol

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Nucleic acid (e.g., mRNA, siRNA) in citrate buffer

  • PBS, pH 7.4

Procedure:

  • Lipid and Nucleic Acid Preparation:

    • Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[13][14]

    • Dissolve the nucleic acid in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Dialysis:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. This neutralizes the surface charge of the ionizable LNPs.

  • Concentration and Sterilization:

    • Concentrate the LNP suspension using a suitable method, such as tangential flow filtration.

    • Sterilize the final product by passing it through a 0.22 µm filter.

Key Characterization Experiments
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the amount of nucleic acid protected within the LNPs.

  • In Vitro Transfection Efficiency: Assessed by delivering a reporter gene (e.g., luciferase or GFP) to a relevant cell line and measuring the resulting protein expression.

  • Cytotoxicity: Evaluated using cell viability assays (e.g., MTT or LDH assay) after treating cells with varying concentrations of LNPs.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental procedures.

Endosomal_Escape_Mechanisms cluster_cationic Cationic LNP Pathway cluster_ionizable Ionizable LNP Pathway cat_lnp Cationic LNP (Permanently Positive) cell_membrane_cat Cell Membrane (Negative Charge) cat_lnp->cell_membrane_cat Electrostatic Interaction endosome_cat Endosome cell_membrane_cat->endosome_cat Endocytosis endosomal_disruption Endosomal Membrane Disruption endosome_cat->endosomal_disruption Membrane Fusion/ Pore Formation release_cat Nucleic Acid Release endosomal_disruption->release_cat ion_lnp_neutral Ionizable LNP (Neutral at pH 7.4) cell_membrane_ion Cell Membrane ion_lnp_neutral->cell_membrane_ion endosome_ion Acidified Endosome (pH 5-6) cell_membrane_ion->endosome_ion Endocytosis ion_lnp_positive Protonated LNP (Positive Charge) endosome_ion->ion_lnp_positive Protonation endosomal_escape Interaction with Endosomal Lipids ion_lnp_positive->endosomal_escape Phase Transition (HII) release_ion Nucleic Acid Release endosomal_escape->release_ion

Caption: Cellular uptake and endosomal escape mechanisms.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation prep_lipids 1. Prepare Lipid Stock (in Ethanol) mixing 3. Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_na 2. Prepare Nucleic Acid (in Aqueous Buffer) prep_na->mixing purification 4. Purification (e.g., Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (RiboGreen Assay) purification->ee transfection In Vitro Transfection purification->transfection cytotoxicity Cytotoxicity Assay transfection->cytotoxicity invivo In Vivo Studies (Biodistribution & Efficacy) cytotoxicity->invivo

Caption: Experimental workflow for LNP formulation and evaluation.

Conclusion

DSPC is a vital structural component in both cationic and ionizable lipid nanoparticles. However, the choice between a permanently cationic lipid and a pH-responsive ionizable lipid has profound implications for the overall performance of the LNP delivery system. While DSPC-containing cationic LNPs can be effective for in vitro applications, their inherent positive charge raises concerns about toxicity and in vivo applicability. In contrast, DSPC-containing ionizable LNPs represent a more advanced and clinically successful platform, offering a superior safety profile, enhanced stability in circulation, and highly efficient intracellular delivery of nucleic acid payloads. For researchers and drug developers, the selection between these two systems should be guided by the specific application, with a strong consideration for the superior in vivo performance and safety of ionizable lipid-based formulations.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling SDPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC)

This document provides crucial safety and logistical information for the handling of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound), a phospholipid commonly utilized in lipid research and drug delivery systems. Given that this compound is frequently supplied as a solution in chloroform, this guide addresses the hazards associated with both the phospholipid and the solvent, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

Hazard Identification and Safety Precautions

This compound in chloroform is classified as a hazardous substance. The primary hazards are associated with the chloroform solvent. Chloroform is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2]

Table 1: Hazard Identification for this compound in Chloroform

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2A)
Toxic if inhaledAcute toxicity, Inhalation (Category 3)
May cause drowsiness or dizzinessSpecific target organ toxicity - single exposure (Category 3), Central nervous system
Suspected of causing cancerCarcinogenicity (Category 2)
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)
Causes damage to organs through prolonged or repeated exposureSpecific target organ toxicity - repeated exposure (Category 1) (Liver, Kidney)
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)

Source: Safety Data Sheet for 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, 10 mg/mL in chloroform.[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of chloroform, stringent adherence to PPE protocols is mandatory. Standard laboratory PPE is insufficient. The following table outlines the required PPE for handling this compound in chloroform.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Gloves Viton® or Polyvinyl Acetate (PVA)Chloroform penetrates nitrile gloves in less than 2.5 minutes.[3][][5]
Eye Protection Chemical splash goggles or a full-face shieldProtects against splashes that can cause serious eye irritation.[3][]
Body Protection Laboratory coatProvides a barrier against skin contact.
Respiratory Protection Not required if work is conducted in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of toxic vapors.

Engineering Controls and Safe Handling Practices

Proper engineering controls and handling procedures are critical to minimize exposure to this compound in chloroform.

  • Ventilation: All procedures involving the handling of this compound in chloroform must be performed in a certified chemical fume hood.[3][]

  • Storage: Store this compound solutions in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The recommended storage temperature is -20°C.[1] Store in a glass container with a Teflon-lined closure.

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Spill Management and First Aid

Spill Procedures:

  • Evacuate: Immediately evacuate the area if a significant spill occurs outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate spill kit with absorbent materials to contain the spill. Do not wash the spill down the drain.[3]

  • Collect: Collect the contaminated materials and place them in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]

Disposal Plan

All waste containing this compound in chloroform must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental health and safety vendor, following all institutional, local, and national regulations.

Experimental Protocol: Liposome Preparation via Thin-Film Hydration

This section provides a detailed methodology for a common application of this compound: the preparation of liposomes.

Objective: To prepare unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) in chloroform

  • Other lipids as required for the formulation (e.g., cholesterol, DSPC) in chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Nitrogen or argon gas

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of this compound and any other lipids from their chloroform stocks.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the chloroform.

    • Continue rotation under a high vacuum for at least 2 hours to ensure the complete removal of the solvent, resulting in a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the lipid transition temperature).

    • Gently swirl the flask to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) of a uniform size.

  • Storage:

    • Store the final liposome suspension at 4°C.

Visualizations

Below are diagrams illustrating key workflows for handling this compound safely.

G Safe Handling Workflow for this compound in Chloroform cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Viton/PVA Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials (this compound in Chloroform, Glassware) prep_hood->prep_materials handle_transfer Transfer this compound Solution (Use glass or compatible materials) prep_materials->handle_transfer handle_experiment Perform Experimental Procedure (e.g., Liposome Preparation) handle_transfer->handle_experiment cleanup_waste Segregate Hazardous Waste (Liquid and Solid) handle_experiment->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via EH&S Protocols cleanup_decontaminate->cleanup_dispose emergency_spill Spill Response emergency_firstaid First Aid emergency_spill->emergency_firstaid G Liposome Preparation Workflow start Start: Lipids in Chloroform film_formation Thin Film Formation (Rotary Evaporation) start->film_formation 1. Remove Solvent hydration Hydration with Aqueous Buffer (Forms MLVs) film_formation->hydration 2. Add Buffer extrusion Extrusion (Sizing to LUVs) hydration->extrusion 3. Pass through membrane storage Store Liposomes at 4°C extrusion->storage 4. Final Product

References

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